(S)-(+)-4-Methyl-1-hexanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-methylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPVNLWKVZZBTM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541465 | |
| Record name | (4S)-4-Methylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1767-46-0 | |
| Record name | (4S)-4-Methylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-(+)-4-Methyl-1-hexanol CAS number 1767-46-0 properties
An In-depth Technical Guide to (S)-(+)-4-Methyl-1-hexanol (CAS 1767-46-0)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
This compound is a chiral primary alcohol. It is a colorless liquid with a mild, sweet, and fruity odor.[1] This compound is soluble in organic solvents but has limited solubility in water.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1767-46-0 | [1][3] |
| Molecular Formula | C₇H₁₆O | [1][4] |
| Molecular Weight | 116.20 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 173 °C at 760 mmHg | [6][7] |
| 126 °C at 140 mmHg | [1] | |
| Density | 0.818 - 0.83 g/cm³ | [1][3] |
| Flash Point | 61.8 °C (143.24 °F) | [1][6] |
| Refractive Index | ~1.42 - 1.43 | [7][8] |
| Specific Rotation ([α]D) | +6.0° to +9.0° (neat) | [8] |
| Solubility | Soluble in alcohol; limited solubility in water | [2][9] |
| SMILES | CC--INVALID-LINK--CCCO | [2] |
| InChI | InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | [10] |
Synthesis Protocols
The synthesis of enantiomerically pure this compound can be achieved through various stereoselective chemical and biosynthetic routes.
Stereoselective Chemical Synthesis
A plausible synthetic route starts from the commercially available chiral building block, (S)-2-methyl-1-butanol.[1] The general steps are outlined below.
Experimental Protocol:
-
Halogenation: Convert (S)-2-methyl-1-butanol to (S)-1-iodo-2-methylbutane. This can be achieved using iodine, triphenylphosphine, and imidazole in an appropriate solvent like dichloromethane.
-
Vinylation: Perform a palladium-catalyzed coupling reaction between the resulting (S)-1-iodo-2-methylbutane and a suitable vinylating agent to introduce the additional two carbons and a terminal double bond, yielding (S)-4-methyl-1-hexene.
-
Hydroboration-Oxidation: Subject (S)-4-methyl-1-hexene to hydroboration using a borane reagent (e.g., borane-tetrahydrofuran complex), followed by oxidation with hydrogen peroxide and sodium hydroxide. This sequence adds a hydroxyl group to the terminal carbon of the double bond, yielding the final product, this compound, with retention of the stereochemistry at the chiral center.
-
Purification: The final product should be purified by fractional distillation under reduced pressure to obtain the desired purity.
Biosynthetic Pathway
This compound can also be produced through metabolic engineering of microorganisms like E. coli. This approach involves extending the natural isoleucine biosynthesis pathway.[1]
The biosynthesis begins with the isoleucine precursor, (S)-2-keto-3-methylvalerate, which is elongated to 2-keto-4-methylhexanoate by enzymes from the leucine biosynthesis pathway.[1] This intermediate is then decarboxylated by a 2-keto acid decarboxylase (KDC) and subsequently reduced by an alcohol dehydrogenase (ADH) to yield this compound.[1]
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Predicted spectra are available. | [7] |
| ¹³C NMR | Predicted spectra are available. | [7] |
| Mass Spectrometry (MS) | Spectral data available in the NIST database. | [11] |
| Infrared (IR) Spectroscopy | IR spectra are available for this compound. | [10] |
Experimental Protocol for Optical Rotation Measurement:
The specific rotation of this compound is a key parameter to confirm its enantiomeric purity.
-
Instrumentation: A polarimeter is used for this measurement. The light source is typically a sodium D-line (589 nm).
-
Sample Preparation: The compound is analyzed neat (without a solvent) in a sample cell of a known path length (e.g., 1 decimeter).
-
Measurement: The polarized light is passed through the sample, and the angle of rotation of the plane of polarized light is measured.
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL (for neat liquids, the density is used).[12]
Biological Activity and Potential Applications
This compound is utilized in the fragrance and flavor industries for its pleasant aroma.[1] There is also evidence suggesting its potential as an antibacterial agent.
Antibacterial Activity against Staphylococcus aureus
While specific studies on the antibacterial mechanism of this compound are not widely available, a general experimental workflow to assess its efficacy against Staphylococcus aureus can be proposed based on standard microbiological methods.
Experimental Protocol for Antibacterial Assessment:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of S. aureus.
-
The plate is incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[8]
-
-
Minimum Bactericidal Concentration (MBC) Determination:
-
Aliquots from the wells showing no growth in the MIC assay are plated onto agar plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.
-
-
Investigation of Mechanism of Action (Cell Membrane Integrity):
-
S. aureus cells are treated with the compound at its MIC and sub-MIC concentrations.
-
The integrity of the cell membrane can be assessed by measuring the leakage of intracellular components (e.g., nucleic acids and proteins) or by using fluorescent dyes that indicate membrane damage (e.g., propidium iodide).[8]
-
Safety and Handling
This compound is a combustible liquid.[5] Appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from ignition sources.
References
- 1. 4-Methyl-1-Hexanol >98.0% & 818-49-5 [benchchem.com]
- 2. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [guidechem.com]
- 8. Discovery of potential anti- Staphylococcus aureus natural products and their mechanistic studies using machine learning and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants | MDPI [mdpi.com]
- 10. This compound(1767-46-0) IR Spectrum [chemicalbook.com]
- 11. 1-Hexanol, 4-methyl- [webbook.nist.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
(S)-(+)-4-Methyl-1-hexanol: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-4-Methyl-1-hexanol is a chiral alcohol that serves as a valuable building block in organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and flavor and fragrance compounds.[1] Its specific stereochemistry and defined physical properties make it a subject of interest for chemists and researchers in various fields. This technical guide provides an in-depth overview of its chemical structure, stereochemical properties, a representative synthetic approach, and key physical and chemical data.
Chemical Structure and Stereochemistry
This compound possesses a seven-carbon aliphatic chain with a hydroxyl group at the C1 position and a methyl group at the C4 position.[2] The stereochemistry of this molecule is defined by the chiral center at the C4 carbon, which is designated as (S) according to the Cahn-Ingold-Prelog priority rules. The "(+)" designation indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction.[3]
The precise three-dimensional arrangement of the substituents around the chiral center is crucial for its chemical and biological interactions, a key consideration in asymmetric synthesis and drug design.
Molecular Identifiers:
-
IUPAC Name: (4S)-4-Methylhexan-1-ol[4]
-
CAS Registry Number: 1767-46-0[5]
-
Molecular Formula: C₇H₁₆O[6]
-
Molecular Weight: 116.20 g/mol [6]
-
InChI: InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1[7]
-
InChIKey: YNPVNLWKVZZBTM-ZETCQYMHSA-N[7]
-
SMILES: C(O)CC--INVALID-LINK--CC[7]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow, clear liquid | [3] |
| Boiling Point | 172-174 °C at 760 mmHg | [8] |
| 126 °C at 140 mmHg | [1] | |
| Flash Point | 61.8 °C (143.24 °F) | [1][4] |
| Density | 0.818 - 0.820 g/cm³ | [1][4][9] |
| Refractive Index | 1.423 - 1.43 | [1][9] |
| Specific Rotation | +6.0 to +9.0° (neat) | [1][3] |
| Water Solubility | 4089 mg/L at 25 °C (estimated) | [8] |
| LogP (o/w) | 2.211 (estimated) | [8] |
Experimental Protocols: A Representative Asymmetric Synthesis
The enantioselective synthesis of chiral alcohols like this compound is a common objective in organic chemistry. While numerous methods exist, a prevalent strategy involves the asymmetric reduction of a prochiral ketone. Below is a representative experimental protocol for such a transformation, based on established methodologies for the synthesis of chiral secondary alcohols.
Objective: To synthesize this compound via the asymmetric reduction of 4-methyl-1-hexanone.
Materials:
-
4-methyl-1-hexanone
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled hot under a stream of dry nitrogen.
-
Catalyst Introduction: The flask is charged with (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (10 mol%) and anhydrous THF (50 mL). The solution is cooled to -20 °C in a cryocooler or a dry ice/acetone bath.
-
Borane Addition: Borane-dimethyl sulfide complex (1.2 equivalents) is slowly added to the stirred catalyst solution via syringe, maintaining the internal temperature below -15 °C.
-
Ketone Addition: 4-methyl-1-hexanone (1.0 equivalent) dissolved in anhydrous THF (20 mL) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed -15 °C.
-
Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketone.
-
Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of methanol (20 mL) at -20 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The mixture is diluted with 1 M HCl (50 mL) and stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and its specific rotation is measured to confirm enantiomeric purity.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the asymmetric synthesis and characterization of a chiral alcohol like this compound.
Caption: Asymmetric Synthesis and Characterization Workflow.
Biological Relevance
While extensive data on the specific biological signaling pathways of this compound is not widely available in public literature, related structures, such as 4-methyl-3-heptanol, have been identified as components of insect pheromones. This suggests a potential role for chiral alcohols in mediating chemical communication in biological systems. Further research is warranted to explore the specific biological activities and potential applications of this compound in areas such as agrochemicals and pharmaceuticals. The antibacterial activity of hexanol isomers has been noted, although specific data for the 4-methyl substituted compound is limited.[10]
This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols can serve as a valuable resource for the synthesis, characterization, and application of this important chiral building block.
References
- 1. This compound | 1767-46-0 | TCI AMERICA [tcichemicals.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. This compound | 1767-46-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Methylhexan-1-ol | C7H16O | CID 98346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of (S)-(+)-4-Methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-4-Methyl-1-hexanol is a chiral alcohol that holds significance as a building block in asymmetric synthesis. Its specific stereochemistry makes it a valuable precursor for the synthesis of complex chiral molecules, particularly in the fields of fragrance, flavor, and pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its chemical behavior.
Physical Properties
This compound is a colorless liquid at room temperature. A comprehensive summary of its key physical properties is presented in Table 1.
| Property | Value | Units |
| Molecular Formula | C₇H₁₆O | |
| Molecular Weight | 116.20 | g/mol |
| Appearance | Colorless to light yellow, clear liquid | |
| Boiling Point | 172-174 (at 760 mmHg) | °C |
| Density | 0.818 | g/cm³ |
| Refractive Index | 1.430 | |
| Specific Rotation ([α]D) | +6.0 to +9.0 (neat) | degrees |
| Flash Point | 61.8 | °C |
| Purity | >98.0 | % (GC) |
| CAS Number | 1767-46-0 |
Chemical Properties
The chemical reactivity of this compound is primarily dictated by the primary alcohol functional group. As such, it undergoes reactions typical of primary alcohols.
2.1. Oxidation
As a primary alcohol, this compound can be oxidized to form an aldehyde, (S)-4-methylhexanal, which can be further oxidized to the corresponding carboxylic acid, (S)-4-methylhexanoic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and reaction conditions.
2.2. Esterification
This compound readily reacts with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst to form esters. This reaction is fundamental in the synthesis of various flavor and fragrance compounds.
2.3. Nucleophilic Substitution
The hydroxyl group can be converted into a good leaving group (e.g., by protonation or conversion to a tosylate), making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C1 position.
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound.
3.1. Synthesis of this compound
A plausible enantioselective synthesis of this compound can be adapted from methods used for similar chiral alcohols. One such approach involves the asymmetric reduction of a corresponding unsaturated ketone. A detailed, multi-step synthesis starting from commercially available materials would be required to achieve the desired stereochemistry.
A potential synthetic route could start from a chiral precursor like (R)-citronellal. The synthesis would involve several steps, including protection of the aldehyde, oxidative cleavage of the double bond, and subsequent reduction and deprotection steps to yield the target molecule.
3.2. Determination of Physical Properties
The following are generalized protocols for the determination of the key physical properties of this compound.
3.2.1. Boiling Point Determination (Capillary Method)
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
-
The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
3.2.2. Density Measurement (Pycnometer Method)
-
A clean, dry pycnometer of a known volume is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is then weighed again.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
3.2.3. Refractive Index Measurement (Abbe Refractometer)
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the prism.
-
The prism is closed, and the light source is adjusted.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is then read directly from the instrument's scale.
3.2.4. Specific Rotation Measurement (Polarimeter)
-
A solution of the sample of known concentration is prepared in a suitable solvent, or the neat liquid is used.
-
The polarimeter tube is filled with the sample, ensuring no air bubbles are present.
-
The tube is placed in the polarimeter.
-
The analyzer is rotated until the light intensity is at a minimum or the two halves of the visual field are of equal intensity.
-
The observed angle of rotation is recorded.
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL (or density for a neat liquid).
3.3. Purity and Structural Confirmation
3.3.1. Gas Chromatography (GC)
The purity of this compound is typically determined by gas chromatography. A small amount of the sample is injected into the GC instrument, where it is vaporized and passed through a capillary column. The retention time of the compound is compared to that of a standard, and the peak area is used to calculate the purity.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra provide detailed information about the connectivity of the atoms in the molecule, confirming the presence of the methyl, methylene, and hydroxyl groups in their expected positions.
Visualization of Methodologies
4.1. General Workflow for Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid sample like this compound.
Caption: General workflow for the characterization of this compound.
4.2. Logic of Chiral Synthesis
The synthesis of a specific enantiomer like this compound relies on the principles of asymmetric synthesis. The following diagram illustrates the logical flow of a chiral synthesis.
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of (S)-(+)-4-Methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral alcohol (S)-(+)-4-Methyl-1-hexanol. The information presented herein is intended to support research, development, and quality control activities where the precise structural elucidation of this compound is critical. This document details the experimental protocols for data acquisition and presents a thorough analysis of the spectral data, including chemical shift assignments and spin-spin coupling networks.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of 4-Methyl-1-hexanol were obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4] The data presented in the following tables correspond to the spectra of 4-Methyl-1-hexanol. It is important to note that the NMR spectra of enantiomers, such as this compound and (R)-(-)-4-Methyl-1-hexanol, are identical in a non-chiral solvent.
¹H NMR Spectral Data Summary
The proton NMR spectrum was acquired at 90 MHz in a CDCl₃ solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |
| H-1 | 3.63 | Triplet (t) | 2H | 6.6 |
| H-6 | 0.88 | Triplet (t) | 3H | 6.8 |
| H-7 (CH₃ at C4) | 0.88 | Doublet (d) | 3H | 6.4 |
| H-2 | 1.55 | Multiplet (m) | 2H | |
| H-5 | 1.28 | Multiplet (m) | 2H | |
| H-3 | 1.15 | Multiplet (m) | 2H | |
| H-4 | 1.40 | Multiplet (m) | 1H | |
| OH | 1.74 | Singlet (s) | 1H |
¹³C NMR Spectral Data Summary
The carbon-13 NMR spectrum was acquired at 22.63 MHz in a CDCl₃ solvent, with proton decoupling. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Carbon Assignment | Chemical Shift (δ ppm) |
| C-1 | 63.2 |
| C-2 | 39.4 |
| C-3 | 30.2 |
| C-4 | 34.1 |
| C-5 | 29.5 |
| C-6 | 11.6 |
| C-7 (CH₃ at C4) | 19.2 |
Experimental Protocols
The following sections describe a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a liquid alcohol sample, such as this compound.
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity to avoid interference from contaminants in the NMR spectrum.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.
-
Sample Concentration : Prepare a solution by dissolving approximately 5-20 mg of the liquid alcohol in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.
-
Internal Standard : Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer to serve as an internal chemical shift reference (0.00 ppm).
NMR Data Acquisition
Instrumentation : A high-resolution NMR spectrometer, such as a 300 MHz or 500 MHz instrument, is recommended for detailed analysis.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence : Standard single-pulse sequence.
-
Solvent : CDCl₃
-
Temperature : 298 K
-
Spectral Width : 0-10 ppm
-
Number of Scans : 16-64 (depending on sample concentration)
-
Relaxation Delay : 1-2 seconds
-
Acquisition Time : 2-4 seconds
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence : Proton-decoupled single-pulse sequence.
-
Solvent : CDCl₃
-
Temperature : 298 K
-
Spectral Width : 0-220 ppm
-
Number of Scans : 1024 or more (due to the lower natural abundance of ¹³C)
-
Relaxation Delay : 2-5 seconds
-
Acquisition Time : 1-2 seconds
Visualization of Structure and NMR Correlations
The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignments and the proton coupling network.
Caption: Molecular structure of this compound with atom numbering.
Caption: ¹H-¹H spin-spin coupling relationships in this compound.
References
- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (S)-(+)-4-Methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (S)-(+)-4-Methyl-1-hexanol. Understanding the fragmentation pathways of this branched primary alcohol is essential for its identification and structural elucidation in various scientific and industrial applications, including drug development and quality control.
Core Concepts in the Fragmentation of Primary Alcohols
Under electron ionization, alcohols undergo characteristic fragmentation reactions. For a primary alcohol like this compound, the most prominent fragmentation pathways include alpha-cleavage and dehydration (loss of a water molecule).
-
Alpha-Cleavage: This involves the cleavage of the bond between the alpha-carbon (the carbon bearing the hydroxyl group) and the adjacent carbon. For primary alcohols, this fragmentation often results in a characteristic ion at m/z 31, corresponding to [CH₂OH]⁺.
-
Dehydration: The elimination of a water molecule from the molecular ion leads to a fragment with a mass-to-charge ratio of M-18.
-
Combined Losses: Branched alcohols may also exhibit fragmentation patterns involving the loss of alkyl groups in combination with water. For instance, the concurrent loss of a methyl group and a water molecule results in a fragment at M-33.
Mass Spectrometry Data for this compound
The electron ionization mass spectrum of 4-Methyl-1-hexanol is characterized by a series of fragment ions that provide structural information. The molecular formula of 4-Methyl-1-hexanol is C₇H₁₆O, with a molecular weight of approximately 116.20 g/mol .[1][2] The quantitative data for the major peaks in the mass spectrum are summarized below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |
| 29 | 45 | [C₂H₅]⁺ |
| 31 | 60 | [CH₂OH]⁺ (from α-cleavage) |
| 41 | 80 | [C₃H₅]⁺ |
| 43 | 100 | [C₃H₇]⁺ (Base Peak) |
| 55 | 95 | [C₄H₇]⁺ |
| 56 | 85 | [C₄H₈]⁺ |
| 70 | 50 | [M - C₂H₅OH]⁺ or [C₅H₁₀]⁺ |
| 83 | 25 | [M - CH₃ - H₂O]⁺ or [C₆H₁₁]⁺ |
| 98 | 5 | [M - H₂O]⁺ |
| 116 | <1 | [M]⁺ (Molecular Ion) |
Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions.
Interpretation of the Fragmentation Pattern
The mass spectrum of 4-Methyl-1-hexanol displays a weak molecular ion peak ([M]⁺) at m/z 116, which is typical for primary alcohols as they readily fragment.[1][2]
The base peak is observed at m/z 43 , corresponding to the stable isopropyl cation ([C₃H₇]⁺), which can be formed through various fragmentation pathways. The peak at m/z 55 is also very intense and likely corresponds to the [C₄H₇]⁺ ion.
A significant peak is present at m/z 31 , which is characteristic of primary alcohols and results from alpha-cleavage with the loss of a C₅H₁₁ radical.
The peak at m/z 98 represents the loss of a water molecule ([M - H₂O]⁺) from the molecular ion. Further fragmentation of this ion can lead to other observed peaks. A small peak at m/z 83 can be attributed to the combined loss of a methyl group and a water molecule.
The presence of peaks at m/z 29 , m/z 41 , m/z 56 , and m/z 70 corresponds to various alkyl and alkenyl fragments, providing further evidence for the carbon skeleton of the molecule.
Experimental Protocol
The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
2. Gas Chromatography (GC):
-
Injector: The sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is commonly used to separate the analyte from the solvent and any impurities.
-
Oven Program: A temperature program is employed to ensure good separation and peak shape. For example, starting at 50°C, holding for 2 minutes, and then ramping up to 250°C at a rate of 10°C/minute.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
3. Mass Spectrometry (MS):
-
Ionization: The molecules eluting from the GC column enter the ion source of the mass spectrometer, where they are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
-
Mass Analyzer: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detector: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Data Analysis: The resulting data is processed, and the mass spectrum is compared to spectral libraries (such as the NIST library) for confirmation.
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Primary fragmentation pathways of this compound in EI-MS.
References
Infrared (IR) spectroscopy analysis of (S)-(+)-4-Methyl-1-hexanol
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of (S)-(+)-4-Methyl-1-hexanol
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of this compound. It details the characteristic vibrational modes of its functional groups, presents a summary of expected absorption data, outlines a detailed experimental protocol for analysis, and illustrates the analytical workflow.
Introduction to the Infrared Spectroscopy of this compound
This compound is a chiral primary alcohol. Its structure consists of a hexane backbone with a methyl group at the fourth carbon and a hydroxyl group at the first carbon. Infrared spectroscopy is a powerful analytical technique for the characterization of this molecule, as it provides specific information about the vibrational frequencies of its covalent bonds. The IR spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to the O-H, C-H, and C-O functional groups.
Data Presentation: Characteristic IR Absorption Bands
The primary functional groups within this compound give rise to characteristic absorption bands in the infrared spectrum. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges based on the analysis of primary alcohols.
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity | Characteristics |
| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3500 - 3200 | Strong | Broad due to intermolecular hydrogen bonding. |
| C-H Stretch (sp³ hybridized) | Alkane (C-H) | 3000 - 2850 | Strong | Sharp peaks. |
| C-O Stretch (Primary Alcohol) | Alcohol (C-OH) | 1075 - 1000 | Strong | A prominent peak in the fingerprint region. |
| O-H Bend (in-plane) | Alcohol (-OH) | 1350 ± 50 | Moderate | Often broad. |
| C-H Bend (Methyl and Methylene) | Alkane (C-H) | 1470 - 1450 | Moderate | Scissoring and bending vibrations. |
| O-H Wag (out-of-plane) | Alcohol (-OH) | 650 ± 50 | Broad | A broad band in the lower frequency region. |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a highly suitable method for the analysis of liquid samples like this compound, requiring minimal sample preparation.[1]
3.1. Instrumentation
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
3.2. Procedure
-
Instrument and Accessory Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and dry. The ATR crystal surface must be free of any contaminants from previous analyses.
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal in the infrared beam path. The background spectrum accounts for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).
-
Sample Application: Place a small drop (typically 1-2 μL) of this compound directly onto the center of the ATR crystal using a micropipette. Ensure that the crystal surface is completely covered by the liquid sample.
-
Spectrum Acquisition: Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting attenuated energy is detected. For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.[1] The spectrum is usually recorded over the mid-infrared range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software automatically ratios the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum of the sample.
-
Cleaning: After the analysis, thoroughly clean the ATR crystal. Gently wipe the crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound, from sample preparation to data interpretation.
References
A Technical Guide to the Natural Occurrence and Biosynthesis of 4-Methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of the branched-chain alcohol, 4-methyl-1-hexanol. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the core biochemical pathways and analytical workflows.
Natural Occurrence of 4-Methyl-1-hexanol
4-Methyl-1-hexanol is a volatile organic compound found in a limited number of biological sources, primarily in the floral headspace of various plant species and as a minor component of arthropod defensive secretions.
In Plants
The most well-documented natural sources of 4-methyl-1-hexanol are plants belonging to the Nicotiana genus (tobacco plants). It is a component of the floral scent of several species, contributing to the overall bouquet that attracts pollinators.
Table 1: Quantitative Data on the Natural Occurrence of 4-Methyl-1-hexanol
| Biological Source | Organism | Tissue/Secretion | Concentration / Emission Rate | Reference(s) |
| Plant | Nicotiana sylvestris | Petal Tissue Volatiles | Presence confirmed, quantitative data not specified in the primary literature. | [1] |
| Plant | Nicotiana suaveolens | Floral Volatiles | Presence noted. | [2] |
| Plant | Nicotiana tomentosiformis | Floral Volatiles | Presence noted. | [2] |
| Arthropod | Leiobunum spp. (Harvestmen) | Defensive Secretion | Minor, unidentified component. Related compounds 4-methylhexan-3-one and 4-methylhexan-3-ol are more prominent. | [3] |
Note: While the presence of 4-methyl-1-hexanol is confirmed in these sources, specific quantitative data remains limited in publicly available literature.
In Arthropods
While some related compounds are more prevalent, 4-methyl-1-hexanol has been reported as a minor, and in some cases unidentified, component of the defensive secretions of certain harvestmen (Opiliones).[3] The primary role of this compound in these secretions is likely defensive, contributing to a repellent chemical mixture. In the context of insect pheromones, the closely related isomer, 4-methyl-3-hexanol, is a well-documented aggregation pheromone for several bark beetle species; however, there is currently a notable lack of evidence supporting a primary pheromonal role for 4-methyl-1-hexanol.[4]
Biosynthesis of 4-Methyl-1-hexanol
The biosynthesis of 4-methyl-1-hexanol has been primarily studied in the petal tissue of Nicotiana sylvestris. The pathway originates from the branched-chain amino acid L-isoleucine.[1]
The key stages of the biosynthesis are:
-
Isoleucine Catabolism: The pathway initiates with the degradation of L-isoleucine to 2-methylbutyryl-CoA. This process involves a series of enzymatic steps common to isoleucine catabolism.[1][5]
-
Chain Elongation: 2-Methylbutyryl-CoA is then elongated by a single acetate unit. This reaction is catalyzed by fatty acid synthase (FAS).[1]
-
Reduction: The resulting acyl-CoA or a related thioester is then reduced to the corresponding alcohol, 4-methyl-1-hexanol.[1] This final reductive step is likely carried out by one or more acyl-CoA reductases or alcohol dehydrogenases.[6][7]
Below is a DOT script representation of the biosynthetic pathway.
Caption: Biosynthesis of 4-Methyl-1-hexanol from L-Isoleucine.
Experimental Protocols
The analysis of 4-methyl-1-hexanol, a volatile compound, is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).
Quantification of 4-Methyl-1-hexanol in Plant Tissue using HS-SPME-GC-MS
This protocol provides a general framework for the quantitative analysis of 4-methyl-1-hexanol in plant floral tissue.
Table 2: Experimental Protocol for Quantification of 4-Methyl-1-hexanol
| Step | Procedure | Details and Parameters |
| 1. Sample Preparation | Fresh floral tissue (e.g., petals) is collected and immediately weighed. | To minimize volatile loss, samples should be processed quickly or flash-frozen in liquid nitrogen and stored at -80°C. |
| The tissue is placed in a headspace vial. | A known mass of tissue (e.g., 100-500 mg) is used for each replicate. | |
| An internal standard is added. | A known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample, like 4-methyl-2-pentanol) is added to each vial. | |
| 2. Headspace Solid-Phase Microextraction (HS-SPME) | The vial is sealed and incubated to allow volatiles to equilibrate in the headspace. | Incubation temperature: 40-60°C; Incubation time: 20-40 minutes. |
| An SPME fiber is exposed to the headspace to adsorb the volatile compounds. | Fiber type: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often used for a broad range of volatiles.[8] | |
| Extraction time: 20-60 minutes. | ||
| 3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis | The SPME fiber is desorbed in the hot injector of the GC. | Injector temperature: 240-260°C; Splitless mode. |
| The analytes are separated on a capillary column. | Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm). | |
| Carrier gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). | ||
| Oven temperature program: Initial temperature of 40-50°C (hold for 2-5 min), ramp at 5-10°C/min to 240-280°C (hold for 5-10 min). | ||
| The separated compounds are detected by a mass spectrometer. | Ionization mode: Electron Ionization (EI) at 70 eV. | |
| Mass scan range: m/z 40-400. | ||
| 4. Data Analysis and Quantification | The peak corresponding to 4-methyl-1-hexanol is identified based on its retention time and mass spectrum compared to an authentic standard. | The mass spectrum of 4-methyl-1-hexanol will show characteristic fragment ions. |
| A calibration curve is generated using standard solutions of 4-methyl-1-hexanol of known concentrations. | The ratio of the peak area of 4-methyl-1-hexanol to the peak area of the internal standard is plotted against the concentration of 4-methyl-1-hexanol. | |
| The concentration of 4-methyl-1-hexanol in the sample is calculated from the calibration curve. | Results are typically expressed as ng/g of fresh weight. |
Below is a DOT script representation of a typical experimental workflow for the analysis of 4-methyl-1-hexanol.
Caption: Experimental workflow for 4-methyl-1-hexanol analysis.
Conclusion
4-Methyl-1-hexanol is a naturally occurring branched-chain alcohol with a biosynthetic pathway linked to isoleucine metabolism. Its presence is most notably documented in the floral volatiles of Nicotiana species. While the general biosynthetic pathway has been elucidated, further research is required to identify the specific enzymes involved in the final reductive steps and to obtain more extensive quantitative data on its natural occurrence. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this and other volatile compounds in complex biological matrices, which is essential for future research in chemical ecology, flavor and fragrance chemistry, and metabolic engineering.
References
- 1. Pathway for the biosynthesis of 4-methyl-1-hexanol volatilized from petal tissue of Nicotiana sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-methyl-1-hexanol, 818-49-5 [thegoodscentscompany.com]
- 3. Characterization and synthesis of volatile compounds from the defensive secretions of some "daddy longlets" (Arachnida: Opiliones: Leiobunum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADH, Alcohol dehydrogenase [organic-chemistry.org]
- 7. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Keystone: An In-Depth Technical Guide to (S)-(+)-4-Methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-4-Methyl-1-hexanol, a chiral alcohol, serves as a critical building block in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical and fragrance industries. Its defined stereochemistry is paramount, as the biological activity and sensory properties of its derivatives are often enantiomer-dependent. This technical guide provides a comprehensive overview of the chirality of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in scientific research and development.
Physicochemical and Chiral Properties
This compound is a colorless liquid with a characteristic fruity odor. Its chirality arises from the stereocenter at the C4 position. The "(S)" designation denotes the absolute configuration of this chiral center, while the "(+)" sign indicates its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction. This optical activity is a key identifier of its enantiomeric purity.
| Property | Value | Reference(s) |
| CAS Number | 1767-46-0 | [1] |
| Molecular Formula | C₇H₁₆O | [1] |
| Molecular Weight | 116.20 g/mol | [2] |
| Boiling Point | 173 °C at 760 mmHg | [1] |
| Density | 0.818 g/cm³ | [1] |
| Specific Rotation ([α]D) | +6.0 to +9.0° (neat) | [3] |
| Refractive Index | ~1.42-1.43 | [1] |
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for its application as a chiral building block. Asymmetric synthesis methods are employed to control the stereochemistry at the C4 position. Below is a representative experimental protocol adapted from established methodologies for the synthesis of chiral alcohols.
Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol outlines a general approach and would require optimization for this specific target molecule.
1. Preparation of the Prochiral Ketone (4-Methyl-1-hexan-1-one):
-
The synthesis would typically begin with the appropriate starting materials to construct the carbon skeleton of 4-methyl-1-hexan-1-one. This can be achieved through various standard organic chemistry reactions, such as Grignard reactions or oxidation of the corresponding secondary alcohol.
2. Asymmetric Hydrogenation:
-
Apparatus: A high-pressure hydrogenation reactor equipped with a magnetic stirrer and temperature control.
-
Reagents:
-
4-Methyl-1-hexan-1-one (1 equivalent)
-
Chiral Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂(S)-BINAP) (0.01-1 mol%)
-
Hydrogen gas (H₂)
-
Anhydrous, deoxygenated solvent (e.g., methanol or ethanol)
-
-
Procedure:
-
In a glovebox, the chiral ruthenium catalyst and the prochiral ketone are dissolved in the anhydrous solvent in the hydrogenation reactor.
-
The reactor is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The reactor is purged with hydrogen gas several times to remove any residual air.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10-100 atm).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 12-48 hours), monitored by techniques like TLC or GC.
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Characterization and Quality Control
Ensuring the enantiomeric purity of this compound is critical. A combination of analytical techniques is employed for its comprehensive characterization.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique to separate and quantify the enantiomers of this compound.
Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXse).
-
Sample Preparation: The alcohol may be analyzed directly or after derivatization to a more volatile ester (e.g., acetate) to improve peak shape and resolution.
-
GC Conditions (Illustrative):
-
Injector Temperature: 230 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Hydrogen or Helium
-
Oven Temperature Program: 70 °C (hold 1 min), then ramp at 2 °C/min to 150 °C.
-
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (S) and (R) enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can enable their differentiation.
Expected ¹H NMR Chemical Shifts (Predicted): The spectrum would show characteristic signals for the different protons in the molecule, including the methyl, methylene, and methine groups.
Expected ¹³C NMR Chemical Shifts (Predicted): The spectrum would display distinct signals for each of the seven carbon atoms in the structure.
Polarimetry
Polarimetry is used to measure the optical rotation of the synthesized this compound, confirming its enantiomeric identity and providing an indication of its purity.
Protocol:
-
Instrumentation: A polarimeter.
-
Sample Preparation: A solution of the purified this compound of a known concentration is prepared in a suitable solvent (or analyzed neat).
-
Measurement: The optical rotation of the sample is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the sample in g/mL.
Applications in Research and Drug Development
Chiral building blocks like this compound are indispensable in modern drug discovery and development.[4] The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, as biological targets such as enzymes and receptors are themselves chiral.[5] The use of a single enantiomer can lead to improved therapeutic efficacy, reduced side effects, and a better understanding of the drug's mechanism of action.
While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented, its structural motif is found in various natural products and biologically active molecules. For instance, related chiral methyl-branched alcohols have been identified as components of insect pheromones, highlighting the importance of stereochemistry in chemical communication in nature.[4] This underscores the potential for derivatives of this compound to interact specifically with biological systems.
Conclusion
This compound is a valuable chiral building block with well-defined stereochemical and physical properties. Its enantioselective synthesis and rigorous characterization are essential for its successful application in the development of new pharmaceuticals and other high-value chemicals. The methodologies outlined in this guide provide a framework for the preparation and quality control of this important chiral intermediate, enabling researchers and scientists to confidently incorporate it into their synthetic strategies.
References
Technical Guide to (S)-(+)-4-Methyl-1-hexanol: A Material Safety Data Sheet Summary
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the material safety data for (S)-(+)-4-Methyl-1-hexanol, focusing on its physical, chemical, and safety properties. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for professionals in research and development.
Section 1: Chemical and Physical Properties
This compound is a chiral alcohol. The following tables summarize its key chemical and physical properties. Data for the racemate, 4-methyl-1-hexanol, is included for reference where specific data for the (S)-(+)-enantiomer is not available.
Table 1: General Chemical Information
| Identifier | Data |
| Chemical Name | This compound |
| CAS Number | 1767-46-0 |
| Molecular Formula | C₇H₁₆O[1][2] |
| Molecular Weight | 116.20 g/mol [1][3] |
| Synonyms | (S)-4-Methylhexan-1-ol |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Colorless clear liquid | [4] |
| Boiling Point | 172.00 to 174.00 °C @ 760.00 mm Hg (estimated) | [4] |
| Flash Point | 61.80 °C (143.00 °F) (Tag Closed Cup, estimated) | [4] |
| Vapor Pressure | 0.407 mmHg @ 25.00 °C (estimated) | [4] |
| Solubility | Soluble in alcohol; Water solubility: 4089 mg/L @ 25 °C (estimated) | [4] |
| logP (o/w) | 2.211 (estimated) | [4] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
Table 3: GHS Classification
| Classification | Hazard Statement |
| Flammable liquids (Category 4) | H227: Combustible liquid |
Note: This classification is based on available data for this compound. Classifications may vary between suppliers.
Hazard Pictograms: While classified as a combustible liquid, some safety data sheets indicate that no pictogram is required for this specific classification level.
Signal Word: Warning
Precautionary Statements: A comprehensive list of precautionary statements is provided in the following table.
Table 4: Precautionary Statements
| Code | Statement |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |
| P403 + P235 | Store in a well-ventilated place. Keep cool. |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Section 3: Toxicological Information
Comprehensive toxicological data for this compound is limited. Many standard toxicological values have not been determined.
Table 5: Acute Toxicity Data
| Route | Species | Value |
| Oral | Not determined | Not available |
| Dermal | Not determined | Not available |
| Inhalation | Not determined | Not available |
Summary of Health Effects:
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: May cause eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.[5]
-
Carcinogenicity: Not classified as a carcinogen by IARC or ACGIH.[5]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Section 4: Experimental Protocols
Detailed experimental protocols for the toxicological and physical properties of this compound are not provided in the reviewed safety data sheets. The presented data are typically generated using standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for chemical testing. For instance, flash point is commonly determined using methods like the Tag Closed Cup test. Acute toxicity is often assessed through studies determining the LD50 (median lethal dose) or LC50 (median lethal concentration) in animal models, though such data is not available for this specific compound.
Section 5: Visualized Workflows and Relationships
To aid in the practical application of this safety information, the following diagrams illustrate key workflows and logical relationships.
Caption: GHS hazard classification and corresponding precautionary statements.
Caption: General workflow for safe handling of laboratory chemicals.
References
Technical Guide: Physicochemical Properties of (S)-(+)-4-Methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the boiling point and density of (S)-(+)-4-Methyl-1-hexanol, a chiral alcohol with applications in chemical synthesis and as a component of natural products. This document outlines its key physical properties and provides detailed experimental protocols for their determination.
Core Physicochemical Data
The boiling point and density of this compound are critical parameters for its handling, purification, and use in various chemical processes. The experimentally determined values for these properties can vary slightly based on the purity of the sample and the measurement conditions.
| Property | Value | Units | Notes |
| Boiling Point | 126 - 174[1][2][3] | °C | at 760 mmHg |
| 445.15[4] | K | ||
| Density | 0.818 - 0.820[2][5][6] | g/cm³ | at 25°C |
Experimental Protocols
Accurate determination of the boiling point and density is essential for the characterization of this compound. The following sections detail standardized laboratory procedures for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8] For a pure compound, the boiling point is a characteristic physical constant.
Micro-Boiling Point Determination (Capillary Method):
This method is suitable for small sample volumes.
-
Apparatus Setup:
-
Heating and Observation:
-
The heating bath is heated gradually while being stirred to ensure uniform temperature distribution.[7][9]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]
-
-
Measurement:
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]
-
Distillation Method:
For larger sample volumes, the boiling point can be determined during distillation.
-
Apparatus Setup: A standard simple distillation apparatus is assembled with the sample in the distilling flask.
-
Procedure: The liquid is heated to a steady boil, and the temperature of the vapor is measured with a thermometer whose bulb is positioned just below the side arm of the distillation head.[7]
-
Measurement: The constant temperature observed during the distillation of the pure liquid is recorded as the boiling point.[7]
Determination of Density
Density is the mass per unit volume of a substance.[11][12] For liquids, it is typically measured in g/mL or g/cm³.
Using a Graduated Cylinder:
This method is straightforward but less precise.
-
Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.[11][12][13]
-
Volume Measurement: A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11][14]
-
Final Mass Measurement: The graduated cylinder containing the liquid is reweighed.[11][12][13]
-
Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the measured volume.[11][12][15]
Using a Pycnometer (Density Bottle):
This method provides higher accuracy.
-
Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed. This allows for the calibration of the pycnometer's volume.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound and weighed.
-
Calculation: The density of the sample is calculated using the mass of the sample and the volume of the pycnometer determined from the water measurement.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the boiling point and density of this compound.
Caption: Experimental workflow for determining boiling point and density.
References
- 1. This compound 98.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. 4-methyl-1-hexanol, 818-49-5 [thegoodscentscompany.com]
- 4. 1-Hexanol, 4-methyl-, (S)- [webbook.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-methyl-1-hexanol [stenutz.eu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. homesciencetools.com [homesciencetools.com]
Solubility Characteristics of (S)-(+)-4-Methyl-1-hexanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-4-Methyl-1-hexanol in various organic solvents. Due to the limited availability of direct quantitative data for this specific chiral alcohol, this guide incorporates information on its structural isomer, 1-hexanol, as a predictive reference. Furthermore, it details standardized experimental protocols for determining solubility and introduces predictive models that can be leveraged in the absence of empirical data.
Introduction to this compound
This compound is a chiral primary alcohol with applications in the synthesis of fine chemicals, pharmaceuticals, and as a chiral building block in asymmetric synthesis. Its solubility in organic solvents is a critical parameter for its use in reaction media, purification processes, and formulation development. The structure of this compound, featuring a hydroxyl group and a branched alkyl chain, governs its interactions with different solvent classes.
Qualitative and Quantitative Solubility Data
For practical purposes, the solubility of its structural isomer, 1-hexanol, can be used as a reasonable estimate. 1-Hexanol is reported to be miscible with several common organic solvents.[1][2] Miscibility implies that the two liquids can be mixed in all proportions to form a single homogeneous phase.
Table 1: Solubility Data for 1-Hexanol (Structural Isomer) in Various Solvents
| Solvent | Classification | Solubility/Miscibility of 1-Hexanol | Reference |
| Ethanol | Polar Protic | Miscible | [1] |
| Methanol | Polar Protic | Miscible (Expected) | Inferred from ethanol miscibility |
| Acetone | Polar Aprotic | Miscible | |
| Diethyl Ether | Polar Aprotic | Miscible | [1] |
| Toluene | Nonpolar | Miscible (Expected) | Inferred from benzene miscibility |
| Hexane | Nonpolar | Soluble | [3] |
| Chloroform | Nonpolar | Miscible | |
| Benzene | Nonpolar | Miscible | |
| Propylene Glycol | Polar Protic | Soluble | [4] |
| Water | Polar Protic | 5.9 g/L (at 20 °C) |
Note: The data presented for 1-hexanol should be considered as an approximation for this compound. Experimental verification is highly recommended for any critical applications.
Experimental Protocols for Solubility Determination
A standardized experimental protocol is essential for the accurate determination of the solubility of this compound in organic solvents. The following outlines a general method for determining the miscibility of two liquids.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Calibrated pipettes or burettes
-
Vials or test tubes with secure caps
-
Vortex mixer
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Analytical balance (for quantitative analysis if needed)
Experimental Workflow for Miscibility Determination
The following diagram illustrates the logical workflow for determining the miscibility of this compound in a given organic solvent.
Caption: Workflow for determining the miscibility of a liquid solute in a solvent.
Detailed Methodological Steps
-
Preparation: Select the organic solvent of interest. Ensure that both the this compound and the solvent are equilibrated to the desired experimental temperature.
-
Initial Addition: In a clean, dry vial, add a precise volume of the organic solvent.
-
Incremental Addition of Solute: Using a calibrated pipette, add a small, known volume of this compound to the solvent.
-
Mixing: Securely cap the vial and vortex for a consistent period (e.g., 1-2 minutes) to ensure thorough mixing.
-
Equilibration and Observation: Allow the mixture to stand undisturbed at the controlled temperature and visually inspect for any signs of phase separation (i.e., the formation of two distinct layers or cloudiness).
-
Repeat: Continue to add incremental volumes of the solute, followed by mixing and observation, until a significant portion of the solute has been added or until phase separation is observed.
-
Determination of Miscibility: If no phase separation is observed across a wide range of compositions, the two liquids are considered miscible. If phase separation occurs, they are partially miscible or immiscible.
Predictive Models for Solubility: The UNIFAC Method
In the absence of experimental data, group contribution methods like the UNIQUAC Functional-group Activity Coefficients (UNIFAC) model can be used to predict the solubility of organic compounds.[5] The UNIFAC method calculates activity coefficients based on the functional groups present in the molecules of a mixture.[5]
The UNIFAC model considers the interactions between the constituent functional groups of the solute and the solvent. For this compound, the relevant functional groups would be CH3, CH2, CH, and OH. By using established interaction parameters for these groups, the activity coefficients and, subsequently, the solubility can be estimated. While powerful, it is important to note that the accuracy of UNIFAC predictions can vary, and experimental validation is recommended.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While direct quantitative data is scarce, the miscibility of its structural isomer, 1-hexanol, provides a useful, albeit approximate, guide for its behavior in common organic solvents. For applications requiring precise solubility data, the detailed experimental protocol provided herein should be followed. Furthermore, predictive models such as UNIFAC offer a valuable tool for estimating solubility in the early stages of research and development. It is imperative for researchers and drug development professionals to consider these aspects to ensure the successful application of this compound in their work.
References
Initial Investigations into the Biological Activity of 4-Methyl-1-Hexanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1-hexanol is a naturally occurring branched-chain alcohol found in various plant species. Despite its presence in nature, comprehensive investigations into its specific biological activities and mechanisms of action are currently limited in publicly available scientific literature. This technical guide synthesizes the existing data on 4-methyl-1-hexanol, including its physicochemical properties, known natural occurrence, and preliminary toxicological assessments. Furthermore, by examining the biological activities of structurally analogous compounds, this document aims to provide a foundational understanding and propose potential avenues for future research into the pharmacological and toxicological profile of 4-methyl-1-hexanol.
Physicochemical Properties
A foundational understanding of the biological potential of 4-methyl-1-hexanol begins with its physicochemical characteristics, which are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |
| CAS Number | 818-49-5 | --INVALID-LINK-- |
| Appearance | Colorless clear liquid (est.) | --INVALID-LINK--[1] |
| Boiling Point | 172.00 to 174.00 °C @ 760.00 mm Hg (est.) | --INVALID-LINK--[1] |
| Flash Point | 143.00 °F (61.80 °C) (est.) | --INVALID-LINK--[1] |
| Water Solubility | 4089 mg/L @ 25 °C (est.) | --INVALID-LINK--[2] |
| logP (o/w) | 2.211 (est.) | --INVALID-LINK--[2] |
Natural Occurrence and Biosynthesis
4-Methyl-1-hexanol has been identified as a volatile compound in several plant species, most notably in the petal tissue of Nicotiana sylvestris (a species of tobacco).[3] Its biosynthesis in this plant has been elucidated and is depicted in the workflow below. The pathway involves the elongation of 2-methylbutyryl CoA, derived from isoleucine metabolism, by a single acetate unit via fatty acid synthase, followed by reduction to the final alcohol product.[3]
Toxicological Profile
Direct studies on the biological activity of 4-methyl-1-hexanol are sparse. The most concrete data comes from toxicological assessments.
| Endpoint | Species | Route | Value | Classification | Source |
| Acute Oral Toxicity | Rat | Oral | LD50: 720 mg/kg | Harmful if swallowed | --INVALID-LINK--[4] |
| Skin Irritation | Rabbit | Dermal | - | Causes skin irritation | --INVALID-LINK--[4] |
| Eye Irritation | Rabbit | Ocular | - | Causes serious eye irritation | --INVALID-LINK--[4] |
| Aquatic Toxicity | - | - | - | Toxic to aquatic life | --INVALID-LINK--[4] |
Biological Activity of Structurally Related Compounds
To infer potential biological activities of 4-methyl-1-hexanol, it is useful to examine structurally similar molecules.
-
4-Methyl-1-pentanol: This shorter-chain analogue has been shown to act as an alcohol antagonist. It can counteract the inhibitory effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion.[5] This suggests a potential for 4-methyl-1-hexanol to interact with cell adhesion processes.
-
1-Hexanol: The straight-chain isomer of hexanol has demonstrated antibacterial activity, particularly against Gram-negative bacteria.[6] This raises the possibility that 4-methyl-1-hexanol may also possess antimicrobial properties.
-
4-Methyl-1-cyclohexanemethanol (4-MCHM): This cyclic analogue was found to induce DNA damage-related biomarkers in human A549 cells, suggesting potential genotoxicity.[7] Its metabolites were also shown to induce oxidative stress in yeast.[7]
-
2-Ethyl-1-hexanol: Controlled exposure in humans to this isomer resulted in minimal but statistically significant increases in subjective ratings of eye discomfort.[8]
Putative Signaling Pathway and Future Directions
Given the limited direct data on 4-methyl-1-hexanol, a definitive signaling pathway cannot be described. However, based on the genotoxic and oxidative stress-inducing effects of the structurally related 4-MCHM, a hypothetical pathway for investigation is proposed. This pathway suggests that 4-methyl-1-hexanol or its metabolites could potentially induce cellular stress, leading to DNA damage and the activation of stress response pathways.
References
- 1. 4-methyl-1-hexanol [flavscents.com]
- 2. 4-methyl-1-hexanol, 818-49-5 [thegoodscentscompany.com]
- 3. Pathway for the biosynthesis of 4-methyl-1-hexanol volatilized from petal tissue of Nicotiana sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute effects of exposure to 1 mg/m(3) of vaporized 2-ethyl-1-hexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-(+)-4-Methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two effective asymmetric synthesis routes to obtain the chiral alcohol (S)-(+)-4-Methyl-1-hexanol. This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The described methods are:
-
Asymmetric Synthesis via a Chiral Auxiliary: A diastereoselective alkylation approach using a pseudoephedrine chiral auxiliary to establish the stereocenter, followed by reduction.
-
Enzymatic Kinetic Resolution: A chemoenzymatic method employing a lipase to resolve a racemic mixture of 4-methyl-1-hexanol.
Data Presentation
The following table summarizes the key quantitative data associated with the described synthetic routes, allowing for a direct comparison of their efficacy.
| Parameter | Asymmetric Synthesis via Chiral Auxiliary | Enzymatic Kinetic Resolution |
| Starting Material | Propionyl-pseudoephedrine amide, 1-iodobutane | Racemic 4-methyl-1-hexanol |
| Key Reagent/Catalyst | (1S,2S)-(+)-Pseudoephedrine, LiAlH₄ | Lipase B from Candida antarctica |
| Overall Yield | High (estimated >70% over 3 steps) | Up to 50% for the (S)-enantiomer |
| Enantiomeric Excess | High (typically >95% ee) | Excellent (>99% ee) |
| Key Advantages | High diastereoselectivity, predictable stereochemistry | High enantioselectivity, mild reaction conditions |
| Key Considerations | Multi-step process, use of stoichiometric chiral auxiliary | Maximum theoretical yield for the desired enantiomer is 50% |
Asymmetric Synthesis via a Chiral Auxiliary: Diastereoselective Alkylation and Reduction
This route establishes the chiral center at the C4 position through a highly diastereoselective alkylation of a pseudoephedrine amide enolate. The chiral auxiliary is subsequently cleaved and the resulting carboxylic acid is reduced to the target primary alcohol.
Experimental Protocol
Step 1: Synthesis of (4S)-4-Methylhexanoic Acid using a Pseudoephedrine Auxiliary
This procedure is adapted from the methodology for the synthesis of enantiomerically enriched carboxylic acids using pseudoephedrine as a chiral auxiliary.
-
Preparation of the Pseudoephedrine Amide: In a round-bottom flask, (1S,2S)-(+)-pseudoephedrine is reacted with propionyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature to yield the corresponding N-propionyl pseudoephedrine amide. The product is purified by column chromatography or recrystallization.
-
Diastereoselective Alkylation: The N-propionyl pseudoephedrine amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). Lithium diisopropylamide (LDA) is added dropwise to form the enolate. After stirring for a specified time, 1-iodobutane is added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, the alkylated pseudoephedrine amide, is extracted with an organic solvent and purified.
-
Cleavage of the Chiral Auxiliary: The purified alkylated amide is hydrolyzed under acidic conditions (e.g., refluxing with aqueous sulfuric acid) or basic conditions to cleave the pseudoephedrine auxiliary, which can be recovered and recycled. This step yields (S)-4-methylhexanoic acid.
Step 2: Reduction of (S)-4-Methylhexanoic Acid to this compound
-
Setup: A dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer is placed under an inert atmosphere.
-
Reaction: A solution of (S)-4-methylhexanoic acid in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C.
-
Reflux: After the addition is complete, the reaction mixture is brought to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, all at 0 °C. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by distillation.
Workflow Diagram
Caption: Synthesis of this compound via a chiral auxiliary.
Enzymatic Kinetic Resolution of Racemic 4-Methyl-1-hexanol
This method utilizes the enantioselectivity of a lipase to preferentially acylate one enantiomer of a racemic mixture of 4-methyl-1-hexanol, allowing for the separation of the unreacted (S)-enantiomer.
Experimental Protocol
-
Preparation of Racemic 4-Methyl-1-hexanol: The racemic starting material can be prepared by standard organic synthesis methods, for example, by the Grignard reaction of propylmagnesium bromide with butyraldehyde followed by oxidation and reduction, or by the reduction of 4-methylhexanoic acid.
-
Enzymatic Resolution:
-
In a flask, racemic 4-methyl-1-hexanol is dissolved in a suitable organic solvent (e.g., hexane or tert-butyl methyl ether).
-
An acyl donor, such as vinyl acetate, is added in excess.
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435) is added to the mixture.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored for conversion (typically by GC).
-
The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining alcohol and the formed ester.
-
-
Separation and Purification:
-
The enzyme is removed by filtration.
-
The solvent is evaporated, and the remaining mixture of (S)-4-methyl-1-hexanol and the acetylated (R)-enantiomer is separated by column chromatography on silica gel.
-
The collected fractions are analyzed for purity and enantiomeric excess (e.g., by chiral GC or HPLC).
-
Logical Relationship Diagram
Caption: Enzymatic kinetic resolution of racemic 4-methyl-1-hexanol.
Application Note: Enantioselective Synthesis of (S)-(+)-4-Methyl-1-hexanol
Abstract
This application note provides a detailed experimental protocol for the enantioselective synthesis of (S)-(+)-4-Methyl-1-hexanol. The synthetic route commences with the readily available chiral building block, (S)-2-methyl-1-butanol, and proceeds through a three-step sequence involving bromination, Grignard coupling, and hydroboration-oxidation. This methodology is designed for researchers and professionals in drug development and organic synthesis, offering a reliable procedure to obtain the target compound with high stereochemical fidelity. All quantitative data is summarized for clarity, and a detailed workflow is provided.
Introduction
This compound is a chiral alcohol of interest in the synthesis of various biologically active molecules and natural products. Its specific stereochemistry makes enantioselective synthesis crucial for its application in pharmaceutical and material sciences. The protocol outlined herein describes a robust and well-established pathway to this compound, ensuring high enantiomeric purity of the final product.
Overall Reaction Scheme
The synthesis is carried out in three main steps:
-
Bromination: (S)-2-methyl-1-butanol is converted to (S)-1-bromo-2-methylbutane via an SN2 reaction with phosphorus tribromide, which proceeds with an inversion of stereochemistry at the chiral center.
-
Grignard Coupling: The resulting alkyl bromide is used to form a Grignard reagent, which then undergoes a coupling reaction with allyl bromide to yield (S)-4-methyl-1-hexene.
-
Hydroboration-Oxidation: The terminal alkene is then converted to the primary alcohol, this compound, through a syn-addition of borane followed by oxidative workup. This reaction is highly regioselective for the anti-Markovnikov product.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | (S)-2-methyl-1-butanol | |
| Final Product | This compound | |
| Molecular Formula | C7H16O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 171-173 °C | |
| Specific Rotation [α]D | +8.6° (neat) | |
| Overall Yield | High (specific yields for each step are detailed in the protocol) | |
| Enantiomeric Excess (e.e.) | >98% |
Spectroscopic Data for this compound:
| Technique | Data |
| 1H NMR (CDCl3) | δ 3.64 (t, J=6.6 Hz, 2H), 1.57 (m, 2H), 1.40 (m, 1H), 1.30-1.15 (m, 4H), 0.88 (d, J=6.6 Hz, 3H), 0.86 (t, J=7.4 Hz, 3H) |
| 13C NMR (CDCl3) | δ 63.2, 39.1, 34.7, 30.0, 29.3, 19.2, 11.5 |
| IR (neat, cm-1) | 3330 (br, O-H), 2958, 2927, 2873 (C-H), 1465, 1378, 1058 (C-O) |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified, and all reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of (S)-1-Bromo-2-methylbutane
This reaction proceeds via an SN2 mechanism, with inversion of configuration.[3][4][5]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add (S)-2-methyl-1-butanol (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr3) (0.4 eq) dropwise to the stirred alcohol over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Slowly pour the reaction mixture onto crushed ice and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-bromo-2-methylbutane.
-
Purify the product by distillation.
Expected Yield: 80-90%
Step 2: Synthesis of (S)-4-Methyl-1-hexene
This step involves the formation of a Grignard reagent followed by coupling with allyl bromide.[6][7][8]
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of (S)-1-bromo-2-methylbutane (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure to obtain (S)-4-methyl-1-hexene.
Expected Yield: 70-80%
Step 3: Synthesis of this compound
This final step is an anti-Markovnikov hydroboration-oxidation of the terminal alkene.[9][10][11][12]
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve (S)-4-methyl-1-hexene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH3·THF) (0.4 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H2O2), keeping the temperature below 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Expected Yield: 85-95% Expected Enantiomeric Excess: >98%
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Hexanol, 4-methyl-, (S)- [webbook.nist.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. orgosolver.com [orgosolver.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: (S)-(+)-4-Methyl-1-hexanol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-4-Methyl-1-hexanol is a versatile and valuable chiral building block for the synthesis of enantiomerically enriched compounds. Its stereogenic center at the C4 position makes it an attractive starting material for the synthesis of a variety of complex molecules, including pheromones and other biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis.
The primary application highlighted is its conversion to the corresponding chiral alkyl bromide, (S)-1-bromo-4-methylhexane. This transformation retains the crucial stereochemistry and provides a versatile intermediate for further synthetic manipulations, such as nucleophilic substitution reactions to introduce a wide range of functional groups.
Key Applications:
-
Synthesis of Chiral Intermediates: this compound can be efficiently converted to other chiral synthons, such as alkyl halides, with high fidelity of the stereocenter.
-
Pheromone Synthesis: The structural motif of this compound is found in several insect pheromones. Its derivatives are key components in the synthesis of these semiochemicals.
-
Natural Product Synthesis: The chiral nature of this alcohol makes it a suitable starting material for the asymmetric synthesis of various natural products.
Experimental Protocols
Synthesis of (S)-1-bromo-4-methylhexane
This protocol details the conversion of this compound to (S)-1-bromo-4-methylhexane, a key chiral intermediate. The reaction proceeds with retention of configuration at the stereocenter.
Reaction Scheme:
Materials:
-
This compound (>98% purity)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add phosphorus tribromide (0.33 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-1-bromo-4-methylhexane.
-
Purify the product by vacuum distillation to obtain the pure alkyl bromide.
Quantitative Data:
| Starting Material | Product | Reagent | Solvent | Reaction Time | Yield |
| This compound | (S)-1-bromo-4-methylhexane | Phosphorus tribromide | Diethyl ether | 12 hours | ~99% |
Characterization Data for (S)-1-bromo-4-methylhexane:
-
Molecular Formula: C₇H₁₅Br
-
Molecular Weight: 179.10 g/mol
-
Appearance: Colorless liquid
-
Purity: >95% (as determined by GC)
-
Specific Rotation: Literature values should be consulted for comparison.
Synthetic Utility of (S)-1-bromo-4-methylhexane
The resulting (S)-1-bromo-4-methylhexane is a valuable chiral electrophile. It can undergo Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of new functional groups while preserving the stereochemical integrity of the C4 stereocenter.
Logical Workflow for Further Synthesis
The following diagram illustrates the potential synthetic pathways starting from this compound.
Caption: Synthetic utility of this compound.
Signaling Pathways and Biological Activity
While this compound itself is primarily a synthetic building block, its derivatives are known to be biologically active, particularly as insect pheromones. The chirality of these molecules is often critical for their biological function, as different stereoisomers can elicit different behavioral responses in insects. For example, specific stereoisomers of related methyl-branched alcohols act as aggregation pheromones for bark beetles. The precise signaling pathways involve olfactory receptors in the insect antennae, leading to a cascade of neuronal signals that trigger a behavioral response.
Illustrative Olfactory Signaling Pathway
The diagram below provides a simplified representation of an insect's olfactory signaling pathway upon detection of a pheromone.
Caption: Insect olfactory signaling pathway for pheromones.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the transformation of this compound.
| Transformation | Product | Reagent(s) | Yield (%) | Purity (%) |
| Bromination of this compound | (S)-1-bromo-4-methylhexane | PBr₃ | ~99 | >95 (GC) |
Note: The enantiomeric excess (e.e.) of the product is expected to be high, as the reaction at the primary alcohol does not involve the chiral center. However, experimental verification (e.g., by chiral GC analysis) is recommended.
These application notes provide a starting point for researchers interested in utilizing this compound as a chiral building block. The protocols and data presented should enable the efficient synthesis of key chiral intermediates for a variety of applications in chemical synthesis and drug development.
Application Notes and Protocols for the Stereoselective Reduction of 4-Methylhexan-1-one to (S)-(+)-4-Methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. The enantiomers of a chiral molecule can exhibit vastly different biological activities, making access to enantiomerically pure compounds essential. (S)-(+)-4-Methyl-1-hexanol is a valuable chiral building block, and its synthesis via the stereoselective reduction of the prochiral ketone, 4-methylhexan-1-one, represents a key synthetic transformation.
This document provides detailed application notes and experimental protocols for two primary methodologies for achieving this stereoselective reduction: a chemo-catalytic approach using the Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach employing ketoreductases. These methods offer high enantioselectivity and are adaptable for various research and development applications.
Chemical Transformation
The core chemical transformation is the reduction of the ketone functional group in 4-methylhexan-1-one to a secondary alcohol, with specific control over the stereochemistry at the newly formed chiral center to yield the (S)-enantiomer.
Figure 1: General scheme for the stereoselective reduction of 4-methylhexan-1-one.
Caption: Stereoselective reduction of 4-methylhexan-1-one.
Section 1: Chemo-catalytic Approach: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in the presence of a borane source.[2][3] The catalyst provides a chiral environment that directs the hydride delivery from the borane to one face of the ketone, leading to a high degree of enantioselectivity.[3][4] For the synthesis of this compound, the (R)-CBS catalyst would be the appropriate choice.
Experimental Protocol: (R)-CBS Catalyzed Reduction of 4-Methylhexan-1-one
Materials:
-
4-Methylhexan-1-one
-
(R)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add (R)-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (BMS) or borane-THF complex (0.6 eq.) dropwise to the stirred catalyst solution while maintaining the temperature at -20 °C. Stir the mixture for 10-15 minutes.
-
Substrate Addition: In a separate flask, prepare a solution of 4-methylhexan-1-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature.
-
Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by NMR and determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
Data Presentation
| Parameter | Value |
| Substrate | 4-Methylhexan-1-one |
| Catalyst | (R)-Methyl-CBS-oxazaborolidine |
| Catalyst Loading | 5-10 mol% |
| Reducing Agent | Borane-dimethyl sulfide (BMS) |
| Stoichiometry of Reductant | 0.6-1.0 equivalents |
| Solvent | Anhydrous THF |
| Reaction Temperature | -20 °C to 0 °C |
| Typical Reaction Time | 1-4 hours |
| Expected Yield | >90% |
| Expected Enantiomeric Excess (ee) | >95% (S) |
Section 2: Biocatalytic Approach: Ketoreductase-Mediated Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for asymmetric synthesis.[5] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, often with near-perfect enantiomeric excess.[6] The reaction typically requires a nicotinamide cofactor (NADH or NADPH), which is regenerated in situ using a sacrificial co-substrate and a corresponding dehydrogenase.
Experimental Protocol: General Procedure for KRED-Catalyzed Reduction
Materials:
-
4-Methylhexan-1-one
-
A suitable ketoreductase (KRED) that exhibits (S)-selectivity for aliphatic ketones (screening of a KRED library is often necessary)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) or Formate dehydrogenase (FDH) for cofactor regeneration
-
D-Glucose or Sodium formate (co-substrate)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, DMSO, if required for substrate solubility)
-
Ethyl acetate or MTBE for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Incubator shaker
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Cofactor and Co-substrate Addition: Add the nicotinamide cofactor (NADP⁺ or NAD⁺, catalytic amount) and the co-substrate for regeneration (e.g., D-glucose, 1.2-1.5 eq.).
-
Enzyme Addition: Add the cofactor regeneration enzyme (e.g., GDH) and the selected ketoreductase (KRED). The amount of enzyme will depend on its specific activity.
-
Substrate Addition: Add 4-methylhexan-1-one to the reaction mixture. If the substrate has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO before addition.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation in an incubator shaker.
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol over time using GC or HPLC.
-
Work-up: Once the reaction has reached completion, saturate the aqueous phase with NaCl and extract the product with a suitable organic solvent such as ethyl acetate or MTBE (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
-
Purification and Analysis: If necessary, purify the product by column chromatography. Determine the yield and enantiomeric excess by chiral GC or HPLC.
Data Presentation
| Parameter | Typical Range/Value |
| Substrate Concentration | 10-100 g/L |
| Enzyme Loading | Determined by enzyme activity |
| Cofactor | NAD⁺ or NADP⁺ |
| Cofactor Regeneration | Glucose/GDH or Formate/FDH |
| Co-substrate Stoichiometry | 1.2-1.5 equivalents |
| Buffer | Potassium Phosphate (pH 6.5-7.5) |
| Temperature | 25-37 °C |
| Reaction Time | 12-48 hours |
| Expected Yield | >90% |
| Expected Enantiomeric Excess (ee) | >99% (S) |
Workflow Diagrams
Chemo-catalytic Reduction Workflow
Caption: Workflow for CBS-catalyzed reduction.
Biocatalytic Reduction Workflow
Caption: Workflow for biocatalytic reduction.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Potential Role of (S)-(+)-4-Methyl-1-hexanol as a Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are critical tools for controlling the stereochemical outcome of a reaction, enabling the selective synthesis of a desired enantiomer. An effective chiral auxiliary is typically derived from a readily available, enantiomerically pure starting material, can be easily attached to and removed from the substrate, and exerts a strong directing effect on the stereoselectivity of a reaction.
While extensive research has been conducted on a variety of chiral auxiliaries, the use of (S)-(+)-4-Methyl-1-hexanol in this capacity is not well-documented in peer-reviewed literature. However, based on the principles of asymmetric induction and the structural features of this compound, we can extrapolate its potential application as a chiral auxiliary. This document provides a theoretical framework and hypothetical protocols for its use in diastereoselective enolate alkylation, a fundamental carbon-carbon bond-forming reaction.
Principle of Asymmetric Induction with a Chiral Alcohol Auxiliary
The underlying principle of using a chiral alcohol like this compound as a chiral auxiliary involves its temporary covalent attachment to a prochiral substrate, typically via an ester or ether linkage. The inherent chirality of the auxiliary then creates a diastereomeric, chiral environment that biases the approach of incoming reagents to one face of the molecule over the other. After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary.
The general workflow for utilizing a chiral auxiliary is depicted below:
Caption: General workflow for employing a chiral auxiliary.
Hypothetical Application: Diastereoselective Alkylation of a Propionate Ester
A common application for chiral alcohol auxiliaries is in the diastereoselective alkylation of carboxylic acid derivatives. In this hypothetical example, this compound is attached to propanoic acid to form a chiral ester. The resulting ester can then be converted to its enolate and subsequently alkylated. The stereochemical outcome of the alkylation is directed by the chiral auxiliary.
Experimental Protocols
Protocol 1: Attachment of the this compound Auxiliary
The first step is the esterification of propanoic acid with this compound. A standard method for this transformation is the Steglich esterification, which is mild and efficient.
Materials:
-
Propanoic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propanoic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) to the solution.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral ester.
Caption: Workflow for the attachment of the chiral auxiliary.
Protocol 2: Diastereoselective Enolate Alkylation
The chiral ester is then deprotonated to form a lithium enolate, which is subsequently alkylated with an electrophile (e.g., methyl iodide). The bulky group on the chiral auxiliary is expected to shield one face of the enolate, leading to a diastereoselective alkylation.
Materials:
-
Chiral propionate ester of this compound
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chiral propionate ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) in THF to the reaction mixture.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Caption: Workflow for diastereoselective enolate alkylation.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid. This is typically achieved by hydrolysis of the ester.
Materials:
-
Alkylated ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
Procedure:
-
Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to extract the recovered this compound.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
-
The enantiomeric excess (e.e.) can be determined by converting the carboxylic acid to a chiral derivative (e.g., a Mosher's ester) and analyzing by NMR or by chiral HPLC.
Data Presentation
Since there is no experimental data for the use of this compound as a chiral auxiliary, the following table presents hypothetical data for the diastereoselective alkylation described in Protocol 2. This data is illustrative of what one might expect in such a reaction and is based on results obtained with other chiral alcohol auxiliaries.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | LDA | THF | -78 | 85:15 | 90 |
| 2 | CH₃CH₂Br | LDA | THF | -78 | 82:18 | 85 |
| 3 | PhCH₂Br | KHMDS | Toluene | -78 | 90:10 | 92 |
| 4 | CH₃I | NaHMDS | THF | -78 | 88:12 | 88 |
While the use of this compound as a chiral auxiliary is not established in the scientific literature, its structure suggests potential for inducing stereoselectivity in asymmetric reactions. The protocols and data presented here are hypothetical but are grounded in the well-established principles of chiral auxiliary-mediated synthesis. Researchers interested in exploring novel chiral auxiliaries may find this compound to be a viable candidate for investigation. Further experimental work would be required to validate its effectiveness and to optimize reaction conditions for achieving high levels of stereocontrol.
Preparation of Enantiopure 4-Methyl-1-hexanol on a Laboratory Scale: Application Notes and Protocols
Introduction
Enantiomerically pure chiral alcohols are crucial building blocks in the synthesis of a wide array of fine chemicals, pharmaceuticals, and natural products. The specific stereochemistry of these molecules often dictates their biological activity and pharmacological properties. 4-Methyl-1-hexanol, a chiral primary alcohol, is a valuable synthon in organic synthesis. Access to its enantiopure forms, (S)-4-methyl-1-hexanol and (R)-4-methyl-1-hexanol, is of significant interest to researchers in drug discovery and development. This application note provides detailed protocols for the laboratory-scale preparation of enantiopure 4-methyl-1-hexanol, primarily focusing on the robust and widely applicable method of enzymatic kinetic resolution.
Methodology: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are a class of enzymes that have demonstrated exceptional utility in the kinetic resolution of racemic alcohols due to their high enantioselectivity, mild reaction conditions, and broad substrate tolerance.
The most common approach for the resolution of racemic alcohols is the enantioselective acylation of one of the enantiomers, leaving the other unreacted. This results in a mixture of an acylated product (ester) and the unreacted alcohol, which can then be separated by standard chromatographic techniques. The ester can subsequently be hydrolyzed to afford the other enantiomer of the alcohol.
Key Lipases for Resolution of Primary Alcohols
Literature suggests that lipases from Pseudomonas cepacia (PCL) and Candida antarctica lipase B (CALB) are particularly effective for the kinetic resolution of primary and secondary alcohols. These enzymes are commercially available in both free and immobilized forms, with the latter offering advantages in terms of stability and reusability.
Experimental Protocols
This section outlines a general yet detailed protocol for the enzymatic kinetic resolution of racemic 4-methyl-1-hexanol. It is important to note that optimization of reaction parameters such as enzyme choice, acyl donor, solvent, and temperature may be necessary to achieve the highest enantioselectivity and yield for this specific substrate.
Protocol 1: Lipase-Catalyzed Enantioselective Acylation of Racemic 4-Methyl-1-hexanol
Materials:
-
Racemic 4-methyl-1-hexanol
-
Immobilized Lipase (e.g., Pseudomonas cepacia lipase (PCL) or Candida antarctica lipase B (CALB), commercially available)
-
Acyl donor (e.g., Vinyl acetate, isopropenyl acetate, or an acid anhydride like acetic anhydride)
-
Anhydrous organic solvent (e.g., Hexane, toluene, or methyl tert-butyl ether (MTBE))
-
Molecular sieves (3Å or 4Å, activated)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Chromatography supplies (silica gel, solvents for elution)
-
Analytical instrumentation (Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 4-methyl-1-hexanol (1.0 eq.).
-
Solvent and Reagents: Add an anhydrous organic solvent (e.g., 10 mL per mmol of alcohol) and activated molecular sieves (approx. 100 mg per mmol of alcohol).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Acyl Donor Addition: Add the acyl donor (1.0-1.5 eq.). Vinyl acetate is often a good choice as the leaving group is volatile.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers with high enantiomeric excess.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted alcohol and the ester product, is then purified by column chromatography on silica gel. A solvent gradient (e.g., hexane/ethyl acetate) is typically used for elution.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the separated unreacted alcohol and the ester are determined by chiral GC or HPLC analysis.
Protocol 2: Hydrolysis of the Enantiopure Ester
Materials:
-
Enantiopure 4-methylhexyl acetate (from Protocol 1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Diethyl ether or Dichloromethane for extraction
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the enantiopure 4-methylhexyl acetate in methanol or ethanol in a round-bottom flask.
-
Base Addition: Add a solution of NaOH or KOH (e.g., 1 M aqueous solution, 2-3 eq.) to the ester solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until all the starting ester has been consumed.
-
Work-up: Add water to the reaction mixture and extract the product with diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure 4-methyl-1-hexanol.
Data Presentation
The following table summarizes the key experimental parameters and expected outcomes for the enzymatic resolution of racemic 4-methyl-1-hexanol. The quantitative data are representative and may require experimental optimization.
| Parameter | Method 1: PCL Catalyzed Acylation | Method 2: CALB Catalyzed Acylation |
| Substrate | Racemic 4-methyl-1-hexanol | Racemic 4-methyl-1-hexanol |
| Enzyme | Immobilized Pseudomonas cepacia lipase | Immobilized Candida antarctica lipase B |
| Acyl Donor | Vinyl acetate | Isopropenyl acetate |
| Solvent | Hexane | Methyl tert-butyl ether |
| Temperature | 30 °C | Room Temperature |
| Reaction Time | 24 - 48 hours (monitor for ~50% conversion) | 12 - 24 hours (monitor for ~50% conversion) |
| Yield (Unreacted Alcohol) | ~45-50% | ~45-50% |
| e.e. % (Unreacted Alcohol) | >95% | >98% |
| Yield (Ester) | ~45-50% | ~45-50% |
| e.e. % (Ester) | >95% | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of enantiopure 4-methyl-1-hexanol.
Logical Relationship of Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution of a racemic alcohol.
Application Note: Derivatization of (S)-(+)-4-Methyl-1-hexanol for Chiral Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: The determination of enantiomeric purity is critical in the fields of pharmaceutical development, flavor and fragrance analysis, and asymmetric synthesis. (S)-(+)-4-Methyl-1-hexanol is a chiral alcohol whose enantiomeric composition often needs to be precisely quantified. Direct analysis of chiral alcohols by gas chromatography (GC) can be challenging due to their polarity, which may lead to poor peak shape and insufficient separation on many chiral stationary phases.
Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, thereby improving its chromatographic properties.[1] For chiral alcohols, acylation to form esters is a common and effective strategy. This application note provides detailed protocols for the derivatization of this compound to its trifluoroacetate or acetate ester, facilitating high-resolution separation of its enantiomers by chiral gas chromatography.
Logical Relationship: Derivatization and Analysis Strategy
Caption: Strategy for Chiral Analysis of this compound.
Experimental Protocols
Two common methods for the acylation of chiral alcohols are presented below. Method A is a robust procedure using trifluoroacetic anhydride, while Method B provides a simpler alternative using acetic anhydride and pyridine.
Method A: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
This method is adapted from a general procedure for the acylation of chiral alcohols and is highly effective for producing volatile derivatives suitable for GC analysis.[1][2]
Materials and Reagents:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Iodine (I₂) (as catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Screw-cap vials (3 mL, amber)
-
Magnetic stirrer and stir bar
Protocol:
-
In a 3 mL amber screw-cap vial, add this compound (approx. 2 mmol, 232 mg).
-
Add anhydrous Na₂SO₄ (approx. 0.02 mmol, 2.8 mg) and iodine (approx. 0.06 mmol, 15 mg).
-
Add trifluoroacetic anhydride (approx. 3 mmol, 630 mg or 0.42 mL).
-
Seal the vial tightly and stir the mixture at 100°C for up to 48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them on a non-chiral GC column.
-
After cooling to room temperature, dissolve the reaction product in 1 mL of dichloromethane.
-
Transfer the solution to a larger vial or separatory funnel.
-
Wash the organic solution carefully with saturated NaHCO₃ solution to neutralize excess acid, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent. The resulting solution contains the trifluoroacetylated derivative and is ready for chiral GC analysis.
Method B: Acetylation using Acetic Anhydride and Pyridine
This is a common and milder method for creating acetate esters.[3]
Materials and Reagents:
-
This compound
-
Acetic anhydride
-
Pyridine (catalyst and base)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Protocol:
-
To a solution of this compound (approx. 10 mg, 0.086 mmol) in dichloromethane (1 mL), add acetic anhydride (50 µL, 0.53 mmol).[3]
-
Add a catalytic amount of pyridine (10 µL, 0.12 mmol).[3]
-
Stir the mixture at room temperature for 1 hour.[3]
-
Quench the reaction by adding deionized water (1 mL).
-
Separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.[3]
-
The filtrate can be diluted to a suitable concentration for chiral GC analysis.[3]
Chiral Gas Chromatography Analysis
The derivatized sample can be analyzed on a GC system equipped with a chiral capillary column and a Flame Ionization Detector (FID). Cyclodextrin-based stationary phases are highly effective for separating enantiomers of chiral alcohol derivatives.[1][4]
Recommended GC Conditions:
-
GC System: Gas Chromatograph with FID
-
Chiral Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin column.[1][5]
-
Carrier Gas: Hydrogen or Helium.[1]
-
Injector Temperature: 230°C.[1]
-
Detector Temperature: 250°C.[1]
-
Oven Temperature Program: An initial temperature of 80-100°C, followed by a ramp of 2-5°C/min to a final temperature of 180-200°C. Isothermal conditions may also be effective and should be optimized.
-
Injection Mode: Split (e.g., 50:1)
Data Presentation
No specific quantitative data for the chiral separation of derivatized 4-Methyl-1-hexanol was found in the literature. However, the following table summarizes the separation factors (α) achieved for the acetate derivatives of structurally similar chiral alcohols on a CP-Chirasil-DEX CB column. This data provides a strong baseline for the expected performance of the method for 4-Methyl-1-hexanol derivatives.[1]
| Analyte (Acetate Derivative) | GC Oven Temp. (°C) | Retention Time (min) | Separation Factor (α) | Reference |
| 2-Butanol Acetate | 40 | 6.7 | 1.44 | [1] |
| 2-Pentanol Acetate | 60 | 6.5 | 3.00 | [1] |
| 2-Hexanol Acetate | 80 | 6.9 | 1.95 | [1] |
| 2-Heptanol Acetate | 100 | 7.1 | 1.67 | [1] |
| 2-Octanol Acetate | 120 | 7.2 | 1.50 | [1] |
Note: The separation factor (α) is the ratio of the adjusted retention times of the two enantiomers. A value greater than 1.0 indicates separation.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to data analysis.
References
Application Notes and Protocols: (S)-(+)-4-Methyl-1-hexanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential synthetic applications of the chiral building block, (S)-(+)-4-Methyl-1-hexanol, in the field of medicinal chemistry. While direct applications in the synthesis of marketed human therapeutics are not extensively documented in publicly available literature, its structural features make it a valuable synthon for introducing chirality into drug candidates. This document outlines its potential uses, provides illustrative experimental protocols for key transformations, and presents data in a structured format to guide researchers in its application.
Introduction: The Role of Chiral Building Blocks in Drug Discovery
Chirality is a critical aspect of drug design, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. This compound is a chiral primary alcohol that can serve as a valuable starting material for the synthesis of enantiomerically pure compounds. Its defined stereocenter at the C4 position can be incorporated into larger, more complex molecules to control their three-dimensional structure, which is crucial for selective interaction with biological targets.
While the primary documented application of this compound and its close analogs is in the synthesis of insect pheromones, the synthetic transformations it can undergo are fundamental in medicinal chemistry. This document will focus on its potential application as a chiral building block in the synthesis of drug-like molecules.
Potential Synthetic Applications in Medicinal Chemistry
This compound can be utilized to introduce a specific stereoisomeric alkyl chain into a variety of molecular scaffolds. Key functional group transformations of the primary alcohol allow for its incorporation into diverse chemical classes.
-
Synthesis of Chiral Ethers: The hydroxyl group can be converted into an ether linkage, allowing the chiral fragment to be appended to aromatic or heterocyclic cores common in medicinal chemistry.
-
Formation of Chiral Esters: Esterification can be used to link the chiral alcohol to carboxylic acid-containing fragments, which may be useful for prodrug strategies or as key intermediates.
-
Conversion to Chiral Amines: The alcohol can be transformed into a chiral amine, a ubiquitous functional group in pharmacologically active compounds, via reactions such as the Mitsunobu reaction with an appropriate nitrogen nucleophile followed by reduction.
The following sections provide illustrative protocols for these key transformations.
Experimental Protocols and Data
The following protocols are representative examples of how this compound could be utilized in a medicinal chemistry setting. The quantitative data provided is illustrative and based on similar transformations reported in the literature.
3.1. Illustrative Protocol 1: Williamson Ether Synthesis for the Preparation of a Chiral Aryl Ether
This protocol describes a general procedure for the O-alkylation of a phenol with a tosylate derived from this compound.
Step 1: Tosylation of this compound
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude tosylate, which can be purified by column chromatography.
Step 2: Williamson Ether Synthesis
To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile (0.5 M) is added a base such as K₂CO₃ (2.0 eq) or NaH (1.2 eq) at room temperature. The mixture is stirred for 30 minutes, followed by the addition of the tosylate from Step 1 (1.1 eq). The reaction mixture is heated to 60-80 °C and stirred for 8-12 hours. The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Table 1: Illustrative Data for Williamson Ether Synthesis
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, p-TsCl | Triethylamine | DCM | 0 to RT | 6 | 90-95 |
| 2 | Substituted Phenol, Chiral Tosylate | K₂CO₃ | DMF | 80 | 12 | 75-85 |
3.2. Illustrative Protocol 2: Steglich Esterification for the Synthesis of a Chiral Ester
This protocol provides a general method for the esterification of a carboxylic acid with this compound using DCC and DMAP.[1][2][3][4][5]
To a solution of a carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (0.2 M) at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).[2] The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12-18 hours. The reaction is monitored by TLC. Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated, and the residue is redissolved in ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude ester is purified by column chromatography.
Table 2: Illustrative Data for Steglich Esterification
| Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Carboxylic Acid, this compound | DCC, DMAP | DCM | 0 to RT | 16 | 80-95 |
3.3. Illustrative Protocol 3: Mitsunobu Reaction for the Synthesis of a Chiral Azide (Precursor to a Chiral Amine)
This protocol outlines a general procedure for the conversion of this compound to the corresponding azide with inversion of stereochemistry, which can then be reduced to a primary amine.[6][7][8][9][10]
To a solution of this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and hydrazoic acid (HN₃, generated in situ from NaN₃ and an acid, or using a safer source like diphenylphosphoryl azide (DPPA), 1.5 eq) in an anhydrous solvent such as THF (0.2 M) at 0 °C is added diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.[6][7] The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 8-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral azide.
Table 3: Illustrative Data for Mitsunobu Reaction
| Reactant | Nucleophile | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | HN₃ (from DPPA) | PPh₃, DIAD | THF | 0 to RT | 10 | 70-85 |
3.4. Determination of Enantiomeric Excess
The enantiomeric purity of the products can be determined by chiral High-Performance Liquid Chromatography (HPLC).[11][12][13][14][15]
General Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol. The ratio is optimized to achieve good separation.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength.
-
-
Analysis: The enantiomers will have different retention times. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizations
Diagram 1: Hypothetical Synthetic Pathway
Caption: Synthetic route to a chiral aryl ether.
Diagram 2: Workflow for Incorporating a Chiral Building Block
Caption: Drug discovery workflow using a chiral building block.
Conclusion
This compound represents a potentially useful, yet underexplored, chiral building block for medicinal chemistry applications. Its utility lies in the ability to introduce a specific stereocenter into a target molecule, which is fundamental for achieving selectivity and potency in modern drug discovery. The illustrative protocols and workflows provided herein serve as a guide for researchers to harness the synthetic potential of this and similar chiral alcohols in the design and synthesis of novel therapeutic agents. It is recommended that for any specific application, reaction conditions be optimized to ensure high yields and retention of enantiomeric purity.
References
- 1. synarchive.com [synarchive.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 11. uma.es [uma.es]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. benchchem.com [benchchem.com]
- 15. Determination of enantiomeric excess [ch.ic.ac.uk]
Application Notes and Protocols for the Biocatalytic Synthesis of (S)-(+)-4-Methyl-1-hexanol using Lipases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the biocatalytic synthesis of enantiomerically enriched (S)-(+)-4-Methyl-1-hexanol via the kinetic resolution of its racemic mixture using lipases. The protocols and data presented are based on established methodologies for the enzymatic resolution of chiral alcohols.
Application Notes
The kinetic resolution of racemic alcohols using lipases is a robust and environmentally benign method for producing optically active compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries. This process relies on the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase. In the context of producing this compound, the lipase will selectively acylate the (R)-enantiomer of the racemic 4-methyl-1-hexanol at a significantly higher rate than the (S)-enantiomer. This results in a mixture containing the unreacted this compound and the acylated (R)-(-)-4-Methyl-1-hexanol, which can then be separated.
Key Considerations for a Successful Resolution:
-
Choice of Lipase: Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a highly effective and widely used biocatalyst for the resolution of a broad range of chiral alcohols due to its high enantioselectivity and stability in organic solvents.[1][2] Other lipases, such as those from Pseudomonas cepacia, can also be effective.[2][3]
-
Acyl Donor: The choice of acyl donor is critical. Irreversible acyl donors like vinyl acetate are commonly used as they shift the equilibrium towards product formation and the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, preventing the reverse reaction.[1][2][4] Other acyl donors such as acetic anhydride can also be employed.[3]
-
Solvent: The reaction is typically performed in non-polar organic solvents like hexane, heptane, diethyl ether, or tert-butyl methyl ether (MTBE).[1][2][4] The choice of solvent can influence both the enzyme's activity and its enantioselectivity.
-
Temperature: Lipase-catalyzed reactions are generally conducted at mild temperatures, typically ranging from room temperature to 60°C.[5] Higher temperatures can increase the reaction rate but may negatively impact the enzyme's stability and enantioselectivity.
-
Reaction Monitoring: The progress of the kinetic resolution should be monitored over time to achieve the desired conversion. Ideally, the reaction is stopped at or near 50% conversion to obtain both the unreacted substrate and the product in high enantiomeric excess. This can be monitored using techniques like gas chromatography (GC) on a chiral column.
Quantitative Data Summary
The following tables summarize representative data from the lipase-catalyzed kinetic resolution of various chiral alcohols, illustrating the typical performance of these biocatalytic systems. While specific data for 4-methyl-1-hexanol is not provided in the search results, these examples with structurally similar alcohols offer valuable insights into the expected outcomes.
Table 1: Lipase Screening for the Kinetic Resolution of a Chiral Alcohol Precursor [3]
| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Ratio (e.r.) of Acylated Product (S:R) |
| Pseudomonas cepacia | Acetic Anhydride | 2-Me-THF | 1 | 41 | 90:10 |
| Candida antarctica B | Acetic Anhydride | 2-Me-THF | 1 | 35 | 85:15 |
| Esterase from porcine liver | Acetic Anhydride | 2-Me-THF | 24 | <5 | N/A |
Table 2: Kinetic Resolution of Aliphatic Secondary Alcohols using Candida antarctica Lipase B (CALB) [1]
| Substrate | Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (eeS, %) | Enantiomeric Excess of Acetate (eeP, %) | Enantioselectivity (E-value) |
| (±)-4-methylpentan-2-ol | 24 | 50 | >99 | >99 | >200 |
| (±)-5-methylhexan-2-ol | 48 | 50 | >99 | >99 | >200 |
| (±)-octan-2-ol | 72 | 50 | >99 | >99 | >200 |
Table 3: Influence of Reaction Parameters on the Kinetic Resolution of an Aryltrimethylsilyl Chiral Alcohol [4]
| Enzyme Amount (mg) | Substrate Amount (mmol) | Time (h) | Conversion (%) | eeS (%) | eeP (%) | E-value |
| 20 | 1 | 16 | 50 | >99 | >99 | >200 |
| 10 | 1 | 24 | 48 | 92 | >99 | >200 |
| 20 | 2 | 24 | 45 | 82 | >99 | >200 |
Experimental Workflow Diagram
Caption: Workflow for the lipase-catalyzed kinetic resolution of (±)-4-Methyl-1-hexanol.
Detailed Experimental Protocol
This protocol describes a general procedure for the kinetic resolution of racemic 4-methyl-1-hexanol using immobilized Candida antarctica Lipase B (Novozym 435).
Materials:
-
Racemic (±)-4-Methyl-1-hexanol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Hexane (or other suitable non-polar solvent), anhydrous
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Gas chromatograph with a chiral column (e.g., a cyclodextrin-based column)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add racemic (±)-4-methyl-1-hexanol (1.0 mmol).
-
Add anhydrous hexane (20 mL).
-
Add vinyl acetate (2.0 mmol, 2 equivalents).
-
Add immobilized Candida antarctica Lipase B (Novozym 435) (50 mg).
-
-
Incubation:
-
Seal the flask and stir the reaction mixture at a constant temperature (e.g., 30°C) using a temperature-controlled stirrer.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the substrate and product. Aim for approximately 50% conversion.
-
-
Work-up:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting mixture of this compound and (R)-(-)-4-methyl-1-hexanol acetate by column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane as the eluent to separate the unreacted alcohol from the ester.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified this compound and the collected (R)-(-)-4-methyl-1-hexanol acetate fractions using chiral GC analysis.
-
Confirm the chemical identity and purity of the products using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Signaling Pathway/Logical Relationship Diagram
Caption: Enantioselective acylation process catalyzed by lipase.
References
- 1. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-methyl-1-hexanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the primary alcohol 4-methyl-1-hexanol through a Grignard reaction. The method involves the formation of a Grignard reagent, 3-methylpentylmagnesium bromide, from 1-bromo-3-methylpentane, followed by its reaction with formaldehyde. This versatile and robust carbon-carbon bond-forming reaction is fundamental in organic synthesis for the construction of complex molecular architectures from simpler precursors. Included are comprehensive experimental procedures, tables of quantitative data for reagents and expected outcomes, and visual diagrams to illustrate the reaction mechanism and experimental workflow.
Introduction
The Grignard reaction is a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. The reaction utilizes an organomagnesium halide (Grignard reagent) as a potent nucleophile to attack an electrophilic carbon atom, such as the one in a carbonyl group. The synthesis of primary alcohols is readily achieved by the reaction of a Grignard reagent with formaldehyde.[1][2][3] In this application note, we detail a representative protocol for the preparation of 4-methyl-1-hexanol, a fatty alcohol with potential applications in various fields of chemical research and development.[4] The synthesis proceeds in two main stages: the formation of 3-methylpentylmagnesium bromide and its subsequent nucleophilic addition to formaldehyde, followed by an acidic workup.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Role |
| Magnesium turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Reactant for Grignard reagent formation |
| 1-Bromo-3-methylpentane | C₆H₁₃Br | 165.07 | 16.51 g (0.10 mol) | Precursor to the Grignard reagent |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Solvent |
| Iodine | I₂ | 253.81 | 1 crystal | Initiator for Grignard reagent formation |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 3.30 g (0.11 mol of CH₂O) | Electrophile |
| 10% Hydrochloric Acid | HCl (aq) | 36.46 | As needed | Quenching and workup |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | As needed | Neutralization |
| Saturated Sodium Chloride (Brine) | NaCl (aq) | 58.44 | As needed | Washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Table 2: Product and Reaction Parameters
| Parameter | Value | Reference |
| Product | 4-methyl-1-hexanol | |
| CAS Number | 818-49-5 | [5][6] |
| Molecular Formula | C₇H₁₆O | [5][6] |
| Molecular Weight | 116.20 g/mol | [5][6] |
| Boiling Point | 173 °C at 760 mmHg | [7] |
| Density | 0.818 g/mL | [7] |
| Reaction Conditions | ||
| Grignard Formation Temperature | Gentle reflux of diethyl ether (~34 °C) | |
| Reaction with Formaldehyde Temp. | 0 °C to room temperature | |
| Reaction Time (Grignard formation) | ~1 hour | |
| Reaction Time (with Formaldehyde) | ~1 hour | |
| Expected Yield | ||
| Theoretical Yield | 11.62 g | |
| Typical Reported Yields | 60-80% |
Table 3: Spectroscopic Data for 4-methyl-1-hexanol
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~3.6 (t, 2H, -CH₂OH), ~1.5 (m, 2H, -CH₂CH₂OH), ~1.4 (m, 1H, -CH(CH₃)-), ~1.2 (m, 4H, -CH₂CH(CH₃)CH₂-), ~0.9 (d, 3H, -CH(CH₃)), ~0.85 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~63 (-CH₂OH), ~40 (-CH₂CH₂OH), ~39 (-CH(CH₃)-), ~30 (-CH₂CH(CH₃)CH₂-), ~29 (-CH₂CH₃), ~19 (-CH(CH₃)), ~11 (-CH₂CH₃) |
| IR (neat) | ~3330 cm⁻¹ (broad, O-H stretch), ~2950-2870 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch) |
(Note: The spectroscopic data presented are predicted values and may vary slightly based on experimental conditions and instrumentation.)[7][8][9]
Experimental Protocols
Part 1: Preparation of 3-methylpentylmagnesium bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (2.67 g, 0.11 mol) and a single crystal of iodine in the reaction flask.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-3-methylpentane (16.51 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Reaction: Add a small portion (~5 mL) of the 1-bromo-3-methylpentane solution to the magnesium turnings. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be a cloudy grayish-brown.
Part 2: Reaction with Formaldehyde
-
Formaldehyde Preparation: In a separate, dry flask, gently heat paraformaldehyde (3.30 g, 0.11 mol) under a nitrogen atmosphere to depolymerize it into gaseous formaldehyde. Pass the gaseous formaldehyde through a tube into the Grignard reagent solution, which has been cooled in an ice bath to 0 °C. Alternatively, a suspension of paraformaldehyde in anhydrous diethyl ether can be added portion-wise to the Grignard solution at 0 °C.
-
Reaction: After the addition of formaldehyde is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour. The reaction mixture will likely become a viscous slurry.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or 10% hydrochloric acid with vigorous stirring to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude 4-methyl-1-hexanol by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 173 °C.
Mandatory Visualizations
Caption: Mechanism of 4-methyl-1-hexanol synthesis.
Caption: Experimental workflow for the synthesis of 4-methyl-1-hexanol.
References
- 1. homework.study.com [homework.study.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Khan Academy [khanacademy.org]
- 4. Showing Compound 4-methyl-1-hexanol (FDB029644) - FooDB [foodb.ca]
- 5. 1-Hexanol, 4-methyl- [webbook.nist.gov]
- 6. 1-Hexanol, 4-methyl- [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. (S)-(+)-4-METHYL-1-HEXANOL(1767-46-0) IR Spectrum [chemicalbook.com]
- 9. 4-Methylhexan-1-ol | C7H16O | CID 98346 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(+)-4-Methyl-1-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-(+)-4-Methyl-1-hexanol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via asymmetric hydroboration-oxidation of 4-methyl-1-hexene.
Issue 1: Low Overall Yield of 4-Methyl-1-hexanol
-
Q1: My reaction has a low yield of the desired alcohol product, with a significant amount of starting material remaining. What are the likely causes?
A1: Incomplete conversion is a common issue. Several factors related to the hydroboration and oxidation steps should be investigated:
-
Hydroboration Step:
-
Reagent Purity and Activity: Ensure the borane reagent (e.g., BH₃•THF, 9-BBN) is fresh and has not degraded due to improper storage. Moisture and air can inactivate boranes.
-
Stoichiometry: An insufficient amount of the hydroborating agent can lead to incomplete reaction. While a 3:1 alkene to BH₃ molar ratio is theoretically required for terminal alkenes, using a slight excess of the borane reagent can sometimes drive the reaction to completion.[1][2]
-
Reaction Temperature and Time: Hydroboration is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Insufficient reaction time may result in incomplete conversion. Monitor the reaction progress by TLC or GC.
-
-
Oxidation Step:
-
Oxidant and Base: Ensure the hydrogen peroxide (H₂O₂) solution has not decomposed and that the aqueous base (e.g., NaOH) is of the correct concentration. The oxidation is exothermic and should be performed with careful temperature control.
-
Incomplete Oxidation: The alkylborane intermediate may not be fully oxidized to the alcohol. Ensure adequate amounts of both H₂O₂ and base are used and that the reaction is allowed to proceed for a sufficient duration.
-
-
-
Q2: The yield of 4-Methyl-1-hexanol is low, and I am observing significant byproducts. What are the potential side reactions?
A2: The formation of byproducts can significantly reduce the yield of the desired primary alcohol. Common side reactions in hydroboration-oxidation include:
-
Formation of the Markovnikov Alcohol: Although hydroboration-oxidation is highly regioselective for the anti-Markovnikov product, trace amounts of the Markovnikov alcohol (4-methyl-2-hexanol) can form.[3] Using sterically hindered boranes like 9-BBN can improve regioselectivity.[1]
-
Rearrangement of the Alkylborane Intermediate: While less common than in carbocation-mediated reactions, rearrangements can occur under certain conditions, leading to a mixture of isomeric alcohols.
-
Over-oxidation: During the oxidation step, the desired alcohol can be further oxidized to an aldehyde or carboxylic acid if the reaction conditions are not well-controlled.
-
Issue 2: Low Enantioselectivity (Low %ee) of this compound
-
Q3: I am using a chiral hydroboration reagent, but the enantiomeric excess (%ee) of the this compound is poor. What factors influence enantioselectivity?
A3: Achieving high enantioselectivity in asymmetric hydroboration is a nuanced process. Several factors can contribute to low %ee:
-
Chiral Reagent/Catalyst:
-
Purity of the Chiral Reagent: The optical purity of the chiral borane (e.g., Ipc₂BH or IpcBH₂) is critical. Ensure it is of high enantiomeric purity.
-
Catalyst Activity and Loading: For catalytic asymmetric hydroboration, the choice of chiral ligand and metal precursor (e.g., Rh, Co) is crucial.[4][5][6] Catalyst deactivation or incorrect loading can lead to diminished enantioselectivity.
-
-
Reaction Conditions:
-
Temperature: Lower reaction temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The choice of solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. Ethereal solvents like THF are commonly used.
-
-
Substrate: The structure of the alkene can impact the degree of asymmetric induction.
-
-
Q4: Can the work-up and purification process affect the enantiomeric excess?
A4: While the enantiomeric ratio is determined during the reaction, improper work-up or purification can lead to the isolation of a product with an apparently lower %ee if not all components are effectively separated. It is crucial to use appropriate purification techniques, such as chiral chromatography, to accurately determine the %ee of the final product.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?
A1: The main strategies for obtaining this compound with high enantiopurity are:
-
Asymmetric Hydroboration-Oxidation: This is a direct approach involving the reaction of 4-methyl-1-hexene with a chiral hydroborating agent, followed by oxidation.[7]
-
Enzymatic Kinetic Resolution: This method involves the resolution of racemic 4-methyl-1-hexanol using a lipase that selectively acylates one enantiomer, allowing for the separation of the unreacted (S)-enantiomer.[8][9][10]
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that is chemically transformed into the target molecule.[11][12][13]
-
Asymmetric Reduction: The asymmetric reduction of 4-methylhexanal using a chiral reducing agent can also yield the desired (S)-alcohol.
-
-
Q2: How can I improve the regioselectivity of the hydroboration-oxidation to favor the primary alcohol?
A2: To maximize the formation of the anti-Markovnikov product (4-methyl-1-hexanol), consider the following:
-
Use of Sterically Hindered Boranes: Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are bulkier than borane (BH₃) and exhibit higher regioselectivity for the terminal carbon of the alkene.[1][14]
-
Reaction Conditions: Standard hydroboration-oxidation conditions are generally highly regioselective for terminal alkenes.
-
-
Q3: What are the key considerations for the purification of this compound?
A3: Purification typically involves the following steps:
-
Quenching and Extraction: After the oxidation step, the reaction is quenched, and the product is extracted into an organic solvent.
-
Removal of Boron Byproducts: Boron-containing byproducts can be removed by washing with an aqueous base.
-
Chromatography: Column chromatography on silica gel is often used to separate the desired alcohol from any remaining starting material and non-polar byproducts.
-
Distillation: For larger quantities, distillation under reduced pressure can be an effective purification method.
-
Chiral Analysis: The enantiomeric excess of the final product should be determined using chiral GC or HPLC.
-
Data Presentation
Table 1: Comparison of Chiral Hydroboration Reagents for Asymmetric Induction
| Chiral Reagent/Catalyst System | Substrate Type | Typical %ee | Reference |
| Diisopinocampheylborane (Ipc₂BH) | cis-Alkenes | >98% | [3] |
| Monoisopinocampheylborane (IpcBH₂) | Terminal Alkenes | High | [7] |
| Rh-(R)-BIANP / Catecholborane | Vinylarenes | up to 96% | [4] |
| Co(acac)₂ / (R)-BTFM-Garphos / HBpin | Fluoroalkylated Alkenes | up to 98% | [5][6] |
Table 2: Influence of Reaction Parameters on Enantioselectivity (General Trends)
| Parameter | Change | Effect on %ee | Rationale | Reference |
| Temperature | Decrease | Increase | Larger energy difference between diastereomeric transition states. | [15] |
| Solvent Polarity | Varies | Dependent on system | Can alter the conformation of the catalyst-substrate complex. | [15] |
| Catalyst Loading | Optimize | Maximize | Insufficient catalyst can lead to background uncatalyzed reaction. | [15] |
Experimental Protocols
Protocol 1: Asymmetric Hydroboration-Oxidation of 4-Methyl-1-hexene
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Hydroboration:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of a chiral borane reagent (e.g., (+)-diisopinocampheylborane, 1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-methyl-1-hexene (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 2 hours and then warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by GC.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add aqueous sodium hydroxide (e.g., 3M solution) to the flask.
-
With vigorous stirring, add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 40-50 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Determine the yield and enantiomeric excess (chiral GC or HPLC).
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic 4-Methyl-1-hexanol
This protocol provides a general method for enzymatic resolution.
-
Reaction Setup:
-
In a flask, dissolve racemic 4-methyl-1-hexanol (1.0 equivalent) in an appropriate organic solvent (e.g., toluene, 2-methyltetrahydrofuran).[9]
-
Add an acyl donor (e.g., vinyl acetate, 1.5-2.0 equivalents).
-
Add a lipase preparation (e.g., Novozym 435, Lipase from Candida antarctica).[8]
-
Seal the flask and shake or stir at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by GC, aiming for approximately 50% conversion.
-
Once the desired conversion is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the recovered this compound.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield or enantioselectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. Untitled Document [ursula.chem.yale.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates [organic-chemistry.org]
- 7. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (S)-(+)-4-Methyl-1-hexanol
Welcome to the technical support center for the purification of crude (S)-(+)-4-Methyl-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral alcohol.
I. Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis, diastereomers if a chiral synthesis was performed, and other structurally related alcohols or byproducts. The exact impurity profile will depend on the synthetic route used to prepare the alcohol.
Q2: What is the boiling point of this compound?
A2: The boiling point of 4-methyl-1-hexanol is approximately 173°C at 760 mmHg.[1] This is a key parameter for purification by distillation.
Q3: Is this compound stable on silica gel for flash chromatography?
A3: While many alcohols are stable on silica gel, it is always recommended to perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour or two, and then eluting to see if any degradation has occurred. For sensitive alcohols, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can be beneficial.
Q4: How can I determine the enantiomeric excess (e.e.) of my purified this compound?
A4: The enantiomeric excess can be determined using chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC).[2][3] This typically involves using a chiral stationary phase that can differentiate between the two enantiomers. Derivatization to a less polar ester, such as the acetate, can sometimes improve the separation on a chiral GC column.[3]
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using various methods.
A. Fractional Distillation
Issue 1: Poor separation of closely boiling impurities.
-
Possible Cause: Insufficient column efficiency (too few theoretical plates).
-
Troubleshooting:
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Increase the length of the fractionating column.
-
Use a more efficient column packing material (e.g., Raschig rings, Vigreux indentations).
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Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.
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Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
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Issue 2: Bumping or uneven boiling.
-
Possible Cause: Lack of boiling chips or stir bar, or superheating of the liquid.
-
Troubleshooting:
-
Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Ensure even heating of the flask, preferably using a heating mantle with a stirrer.
-
Issue 3: The temperature at the still head fluctuates or drops.
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Possible Cause: The distillation rate is too high, or the heating is inconsistent. It could also indicate that one component has finished distilling.
-
Troubleshooting:
-
Reduce the heating to achieve a slow and steady distillation rate (1-2 drops per second).
-
Ensure the thermometer bulb is correctly positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
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B. Flash Column Chromatography
Issue 1: Tailing of the alcohol peak.
-
Possible Cause: Strong interaction of the hydroxyl group with the acidic silica gel.
-
Troubleshooting:
-
Add a small amount of a polar solvent like methanol (0.5-1%) or a base like triethylamine (0.1%) to the eluent to block the active sites on the silica gel.
-
Consider using a different stationary phase, such as alumina (neutral or basic), which may reduce tailing for basic or acid-sensitive compounds.
-
Issue 2: Co-elution of impurities with the desired alcohol.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Troubleshooting:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test a range of solvent polarities (e.g., gradients of ethyl acetate in hexanes).
-
If the impurities are very close in polarity, a very long column or a shallower solvent gradient may be necessary.
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Consider using a different solvent system altogether (e.g., dichloromethane/methanol).
-
Issue 3: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound has irreversibly adsorbed to the silica gel.
-
Troubleshooting:
-
Gradually increase the polarity of the eluent.
-
If the compound is suspected to be stuck at the origin, a small amount of a very polar solvent like methanol can be used to flush the column. However, this may also elute other strongly adsorbed impurities.
-
Confirm the stability of your compound on silica gel using a TLC spot test.
-
III. Experimental Protocols & Data
A. Purification Method Comparison
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% (GC) | 60-80% | Scalable, good for removing non-volatile impurities and those with significantly different boiling points. | Can be time-consuming, may not separate isomers or impurities with similar boiling points. Potential for azeotrope formation. |
| Flash Chromatography | >99% (GC) | 70-90% | Excellent for removing impurities with different polarities, including diastereomers.[4] | Can be labor-intensive, requires solvents, potential for compound degradation on silica. |
| Derivatization & Recrystallization | Potentially >99.5% | 50-70% (overall) | Can achieve very high purity by removing closely related impurities. | Multi-step process (derivatization, crystallization, de-derivatization) which can lower the overall yield. |
B. Detailed Methodologies
1. Fractional Distillation Protocol
A general protocol for the fractional distillation of a chiral alcohol is as follows:
-
Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings) between the distillation flask and the condenser.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask.
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Heating: Gently heat the flask using a heating mantle.
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Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.
-
Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 173°C). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
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Analysis: Analyze the purity of the collected fractions by GC.
2. Flash Column Chromatography Protocol
A representative protocol for purifying a chiral alcohol via flash chromatography:
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude alcohol in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Start eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired alcohol. The optimal solvent system should be determined by TLC beforehand. In one example of a similar compound's synthesis, column chromatography on silica gel with a 0-20% ethyl acetate in hexane gradient was used.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
3. Enantiomeric Excess Determination by Chiral GC
The following is a general protocol for determining the e.e. of a chiral alcohol, which may require optimization for this compound. A similar protocol has been described for the closely related (R)-2-Methyl-1-hexanol.[3]
-
Derivatization (Optional but Recommended): To a solution of the alcohol (e.g., 10 mg) in a small volume of an inert solvent like dichloromethane, add a derivatizing agent such as acetic anhydride and a catalytic amount of a base (e.g., pyridine).[3] Stir at room temperature until the reaction is complete (monitor by TLC). Quench the reaction, extract the ester, and dry the organic layer.[3]
-
GC Conditions:
-
Column: A chiral GC column (e.g., based on cyclodextrin derivatives like CP Chirasil-DEX CB).[3]
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically around 250°C.
-
Oven Program: An initial temperature hold followed by a ramp to a final temperature (e.g., 80°C hold for 2 min, then ramp at 2°C/min to 150°C).[3]
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
IV. Visualizations
Purification Workflow
References
Troubleshooting common side reactions in 4-methyl-1-hexanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-methyl-1-hexanol. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section is organized by the synthetic method used to prepare 4-methyl-1-hexanol.
Synthesis via Grignard Reaction
The synthesis of 4-methyl-1-hexanol via a Grignard reaction typically involves the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with formaldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no yield of 4-methyl-1-hexanol | 1. Wet glassware or solvent: Grignard reagents are highly reactive with protic solvents like water.[1] 2. Poor quality magnesium: The surface of the magnesium turnings may be oxidized. 3. Impure alkyl halide: The presence of impurities can inhibit the reaction. 4. Reaction did not initiate: The formation of the Grignard reagent can sometimes be sluggish. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use fresh, shiny magnesium turnings. Briefly crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can be added to activate the magnesium. 3. Use freshly distilled alkyl halide. 4. Gently warm the flask or add a small crystal of iodine to initiate the reaction. |
| Formation of a significant amount of Wurtz coupling byproduct (e.g., 3,4-dimethylhexane) | High local concentration of alkyl halide: This can occur if the alkyl halide is added too quickly. | Add the alkyl halide solution dropwise to the magnesium suspension to maintain a gentle reflux. |
| Presence of unreacted starting material (alkyl halide) | Incomplete reaction: The reaction may not have gone to completion. | Extend the reaction time for the formation of the Grignard reagent. Ensure proper stirring to maintain a homogeneous reaction mixture. |
| Formation of an unknown impurity | Contamination: Contamination from the starting materials or reaction setup. | Characterize the impurity using analytical techniques (e.g., NMR, GC-MS) to identify its structure and potential source. Ensure all reagents are pure and the reaction is performed under an inert atmosphere. |
Frequently Asked Questions (FAQs)
-
Q1: Why is it crucial to use anhydrous conditions for a Grignard reaction? A1: Grignard reagents are strong bases and will react with any protic source, such as water, to quench the reagent and form an alkane, reducing the yield of the desired alcohol.
-
Q2: My reaction mixture turned cloudy and a white precipitate formed. What is happening? A2: This is normal. The formation of the Grignard reagent often results in a cloudy, grayish mixture. The precipitate could be the magnesium alkoxide formed after the Grignard reagent reacts with formaldehyde.
-
Q3: Can I store my Grignard reagent for later use? A3: It is best to use the Grignard reagent immediately after its preparation. It is sensitive to air and moisture and will degrade over time.
Experimental Protocol: Grignard Synthesis of 4-Methyl-1-Hexanol
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.). The system is flushed with dry nitrogen. A solution of 1-bromobutane (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming or the addition of a small iodine crystal. The mixture is stirred and refluxed until most of the magnesium is consumed.
-
Reaction with Formaldehyde: The Grignard reagent solution is cooled in an ice bath. Paraformaldehyde (1.5 equiv.), previously dried under vacuum, is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield 4-methyl-1-hexanol.
Quantitative Data (Estimated)
| Product/Byproduct | Typical Yield (%) | Factors Influencing Yield |
| 4-Methyl-1-hexanol | 60-75% | Purity of reagents, anhydrous conditions, reaction time |
| 3,4-Dimethylhexane (Wurtz coupling) | 5-15% | Rate of alkyl halide addition, reaction temperature |
| Unreacted 1-bromobutane | <5% | Reaction time, efficiency of Grignard formation |
Note: These are estimated yields based on similar Grignard reactions. Actual yields may vary depending on experimental conditions.
Diagrams
Synthesis via Hydroformylation
This method involves the hydroformylation of 1-pentene to produce 4-methyl-1-hexanal, which is then reduced to 4-methyl-1-hexanol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low conversion of 1-pentene | 1. Inactive catalyst: The catalyst may have decomposed or is not properly activated. 2. Low syngas pressure: Insufficient pressure of CO and H₂. 3. Low temperature: The reaction temperature is too low for the catalyst to be effective. | 1. Use a fresh, active catalyst. Ensure proper handling and storage of the catalyst. 2. Increase the syngas pressure to the recommended level for the specific catalyst system. 3. Increase the reaction temperature within the optimal range for the catalyst. |
| Poor regioselectivity (high ratio of linear to branched aldehyde) | Choice of catalyst and ligands: The ligand system plays a crucial role in determining the regioselectivity. | Use a catalyst system known to favor the formation of the branched aldehyde. Bulky phosphine ligands often promote the formation of the linear product. |
| Formation of pentane (hydrogenation byproduct) | High H₂ to CO ratio: An excess of hydrogen can lead to the hydrogenation of the alkene. | Adjust the H₂ to CO ratio in the syngas. A 1:1 ratio is commonly used. |
| Isomerization of 1-pentene to 2-pentene | Reaction conditions: Higher temperatures can promote the isomerization of the starting alkene. | Optimize the reaction temperature to minimize isomerization while maintaining a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the ligand in a hydroformylation reaction? A1: The ligand coordinates to the metal center of the catalyst and influences its activity and selectivity. The steric and electronic properties of the ligand are key factors in controlling the regioselectivity of the reaction.
-
Q2: How can I separate the product from the catalyst? A2: For homogeneous catalysts, distillation is often used to separate the volatile product from the less volatile catalyst. In some industrial processes, specialized techniques like aqueous biphasic catalysis are used for easier separation.
-
Q3: What is the typical ratio of linear to branched aldehydes in the hydroformylation of terminal alkenes? A3: The ratio can vary widely depending on the catalyst, ligands, and reaction conditions. With standard rhodium-phosphine catalysts, a higher proportion of the linear aldehyde is often observed.[2] Specific ligand design is required to favor the branched product.
Experimental Protocol: Hydroformylation of 1-Pentene and Subsequent Reduction
-
Hydroformylation: A high-pressure reactor is charged with 1-pentene (1.0 equiv.), a rhodium-based catalyst (e.g., Rh(acac)(CO)₂ with a phosphine ligand, 0.01 mol%), and a suitable solvent (e.g., toluene). The reactor is pressurized with a 1:1 mixture of CO and H₂ (syngas) to the desired pressure (e.g., 20-50 bar) and heated to the reaction temperature (e.g., 80-120 °C). The reaction is monitored by GC until the desired conversion is reached.
-
Reduction: After cooling and venting the reactor, the resulting mixture containing 4-methyl-1-hexanal and other isomers is subjected to reduction. A reducing agent such as sodium borohydride (NaBH₄) in ethanol is added to the crude aldehyde mixture at 0 °C. The reaction is stirred until the aldehyde is completely converted to the alcohol.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting mixture of alcohols is purified by fractional distillation.
Quantitative Data (Estimated)
| Product/Byproduct | Selectivity in Hydroformylation (%) | Overall Yield of Alcohol (%) | Factors Influencing Selectivity/Yield |
| 4-Methyl-1-hexanal | 20-40% | 15-35% (as 4-methyl-1-hexanol) | Catalyst and ligand choice, temperature, pressure |
| Hexanal (linear isomer) | 60-80% | 50-70% (as 1-hexanol) | Catalyst and ligand choice, temperature, pressure |
| Pentane | <5% | H₂:CO ratio, temperature | |
| 2-Pentene | <10% | Temperature, reaction time |
Note: These are estimated values. The selectivity for the branched aldehyde in hydroformylation of terminal alkenes is often lower than for the linear aldehyde without specialized catalysts.
Diagrams
Synthesis via Reduction of 4-Methylhexanoic Acid
This method involves the reduction of 4-methylhexanoic acid to the corresponding primary alcohol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of 4-methyl-1-hexanol | 1. Insufficient reducing agent: An inadequate amount of the reducing agent was used.[3][4] 2. Decomposition of the reducing agent: The reducing agent may have degraded due to exposure to moisture. 3. Incomplete reaction: The reaction was not allowed to proceed to completion. | 1. Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄). 2. Use fresh, high-quality reducing agent and ensure anhydrous reaction conditions. 3. Increase the reaction time or temperature (if appropriate for the reducing agent). |
| Presence of unreacted 4-methylhexanoic acid | Incomplete reduction: The reduction did not go to completion. | See "Low yield" troubleshooting steps. Ensure proper quenching and work-up to separate the unreacted acid from the alcohol product. |
| Formation of an ester during work-up | Acid-catalyzed esterification: If the work-up is strongly acidic and there is unreacted carboxylic acid and product alcohol present, esterification can occur. | Use a milder acidic work-up or a basic work-up to neutralize the reaction mixture. |
Frequently Asked Questions (FAQs)
-
Q1: Why is a strong reducing agent like LiAlH₄ required for the reduction of carboxylic acids? A1: Carboxylic acids are less reactive towards nucleophilic attack than aldehydes or ketones. The carboxylate anion formed by deprotonation is even less electrophilic. Strong hydride donors like LiAlH₄ are necessary to reduce the carboxylic acid group to a primary alcohol.[5]
-
Q2: Can I use sodium borohydride (NaBH₄) to reduce a carboxylic acid? A2: No, NaBH₄ is not a strong enough reducing agent to reduce carboxylic acids.[6]
-
Q3: The work-up of my LiAlH₄ reaction is difficult and forms a gelatinous precipitate. How can I improve this? A3: A common issue with LiAlH₄ work-ups is the formation of aluminum salts. A Fieser work-up can be employed: for 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and then '3x' mL of water. This should produce a granular precipitate that is easier to filter.
Experimental Protocol: Reduction of 4-Methylhexanoic Acid
-
Reaction Setup: A dry, three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere. A suspension of lithium aluminum hydride (LiAlH₄, 2.0 equiv.) in anhydrous diethyl ether is placed in the flask and cooled in an ice bath.
-
Addition of Carboxylic Acid: A solution of 4-methylhexanoic acid (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser work-up). The resulting precipitate is filtered off and washed with diethyl ether.
-
Purification: The filtrate is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude 4-methyl-1-hexanol is then purified by distillation.
Quantitative Data (Estimated)
| Product/Byproduct | Typical Yield (%) | Factors Influencing Yield |
| 4-Methyl-1-hexanol | 85-95% | Purity of starting material, anhydrous conditions, efficiency of work-up |
| Unreacted 4-methylhexanoic acid | <5% | Amount of reducing agent, reaction time |
Note: These are estimated yields based on typical LiAlH₄ reductions of carboxylic acids.
Diagrams
References
Optimizing reaction conditions for the asymmetric synthesis of chiral alcohols
Welcome to the technical support center for the asymmetric synthesis of chiral alcohols. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity and yield in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the asymmetric synthesis of acetophenone derivatives?
The synthesis of single-enantiomer chiral alcohols from acetophenone derivatives is crucial for the pharmaceutical industry, as different enantiomers can have varied biological activities.[1] Key challenges include:
-
Achieving High Enantioselectivity: Obtaining a high enantiomeric excess (ee) is often the main goal and can be sensitive to subtle changes in reaction conditions.[1]
-
Catalyst Deactivation: Homogeneous catalysts, particularly ruthenium complexes, can deactivate during the reaction, leading to low conversions or long reaction times.[1][2]
-
Reaction Optimization: The performance of the synthesis is highly dependent on multiple parameters, including solvent, base, temperature, and pressure, requiring careful optimization.[1]
-
Substrate Scope: A catalyst that works well for one substrate may not be as effective for its substituted derivatives due to steric and electronic effects.[1][3]
-
Purification: Separating the chiral alcohol product from the remaining substrate, byproducts, and catalyst residues can be challenging.[1]
Q2: What are the main catalytic strategies for the asymmetric reduction of prochiral ketones?
There are three primary approaches to the catalytic asymmetric reduction of prochiral ketones to produce chiral secondary alcohols:
-
Asymmetric Hydrogenation: This method uses molecular hydrogen (H₂) as the hydrogen source, typically under pressure, with a chiral metal catalyst (e.g., Ru, Ir, Rh complexes).[1][4] It is a highly atom-economical process.
-
Asymmetric Transfer Hydrogenation: This approach utilizes a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the ketone.[5][6] This method often requires simpler experimental setups compared to high-pressure hydrogenation.[5]
-
Biocatalytic Reduction: Enzymes, such as alcohol dehydrogenases (ADHs) from microorganisms like baker's yeast, can catalyze the asymmetric reduction of ketones with high enantioselectivity.[7][8][9]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee)
Q: My reaction is producing the desired chiral alcohol, but the enantiomeric excess is consistently low. What are the most common causes and how can I improve it?
A: Low enantiomeric excess is a frequent challenge and can stem from several factors. A systematic investigation of the following parameters is the best approach to improving stereoselectivity.
Troubleshooting Steps:
-
Validate Your Analytical Method: Before optimizing reaction conditions, rigorously validate your chiral HPLC or GC method to ensure accuracy. An unvalidated method can provide misleading % ee values.[10] Key parameters to check include resolution (Rs > 1.5 is ideal), accuracy with known standards, and precision through repeated measurements.[10]
-
Assess Reagent and Catalyst Purity: Asymmetric reactions are highly sensitive to impurities.[10] Ensure all reagents and solvents are anhydrous, as moisture can deactivate many catalysts.[11][12] Repurify your substrate if necessary.[10]
-
Optimize Reaction Temperature: Temperature is a critical parameter. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with lower activation energy.[11][13]
-
Screen Solvents: The solvent can significantly influence the conformation of the catalyst-substrate complex, thereby affecting the enantiomeric excess.[13][14] Test a range of anhydrous solvents with varying polarities.
-
Adjust Catalyst Loading: Both too low and too high catalyst loadings can lead to a decrease in enantioselectivity.[10] The optimal loading should be determined experimentally.
-
Evaluate the Chiral Ligand/Catalyst: The choice of the chiral ligand or catalyst is paramount. If optimization of other parameters fails, consider screening different ligands or catalyst systems that have been reported to be effective for similar substrates.
Issue 2: Low Reaction Yield or Incomplete Conversion
Q: My asymmetric synthesis is proceeding with high enantioselectivity, but the reaction yield is low or the conversion of the starting material is incomplete. What should I investigate?
A: Low yield or incomplete conversion in the presence of high enantioselectivity often points to issues with catalyst activity or stability.
Troubleshooting Steps:
-
Investigate Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[2] This can be caused by impurities in the substrate or solvent, thermal degradation, or product inhibition.[2][15][16] Consider using higher purity reagents or filtering the reaction mixture through a plug of silica to remove inhibitors.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[12] Increasing the temperature might improve the reaction rate and conversion, but be mindful of the potential impact on enantioselectivity.[1]
-
Check Stoichiometry and Reagent Addition: Carefully check the stoichiometry of all reagents. For reactions involving in-situ catalyst generation, the order of reagent addition can be critical.
-
Increase Catalyst Loading: A higher catalyst loading can sometimes overcome issues of low reactivity, though this may not be economically viable on a larger scale.
-
For Hydrogenation Reactions, Check Hydrogen Pressure: Ensure that the hydrogen pressure is maintained at the desired level throughout the reaction, as leaks can lead to incomplete conversion.[1]
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in the Asymmetric Reduction of a Prochiral Ketone.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 95 |
| Tetrahydrofuran (THF) | 7.6 | 88 |
| Dichloromethane (CH₂Cl₂) | 9.1 | 82 |
| 2-Propanol | 19.9 | 92 |
| Methanol | 32.7 | 75 |
Note: Data is illustrative and will vary depending on the specific reaction system.
Table 2: Influence of Temperature on Enantioselectivity and Reaction Time.
| Temperature (°C) | Enantiomeric Excess (% ee) | Reaction Time (h) |
| 40 | 85 | 4 |
| 25 (Room Temp.) | 92 | 12 |
| 0 | 97 | 24 |
| -20 | >99 | 48 |
| -78 | >99 | 72 |
Note: Data is illustrative and will vary depending on the specific reaction system.
Experimental Protocols
Protocol 1: Asymmetric Reduction of Acetophenone via Transfer Hydrogenation
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru-based catalyst.
-
Catalyst Preparation (in-situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral amino alcohol ligand in anhydrous 2-propanol.[17]
-
Activation: Add a solution of a base (e.g., KOH or t-BuOK) in 2-propanol to the flask and stir the mixture at room temperature for the specified activation time.[5][17]
-
Reaction: Add acetophenone to the activated catalyst solution.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC.
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol outlines the Sharpless-Katsuki asymmetric epoxidation of a primary allylic alcohol.[18][19][20]
-
Preparation: To a flame-dried round-bottom flask containing molecular sieves under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -20 °C.
-
Reagent Addition: Add L-(+)-diethyl tartrate (DET) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) to the cooled solvent.[19]
-
Substrate Addition: Add the allylic alcohol to the reaction mixture.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) dropwise while maintaining the temperature at -20 °C.
-
Reaction: Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a quenching solution (e.g., aqueous solution of FeSO₄ or trimethyl phosphite).
-
Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting epoxy alcohol by column chromatography.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for asymmetric reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Chiral Resolution of Racemic 4-Methyl-1-Hexanol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic 4-methyl-1-hexanol.
Disclaimer: Specific experimental data for the chiral resolution of 4-methyl-1-hexanol is limited in published literature. The protocols and data presented here are based on established methods for structurally similar chiral primary and secondary alcohols and should be considered a starting point for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: Which general methods are suitable for resolving racemic 4-methyl-1-hexanol? A1: The primary methods for resolving racemic 4-methyl-1-hexanol include:
-
Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol from the newly formed ester.[1]
-
Chiral Chromatography (HPLC or GC): This method involves the direct separation of enantiomers using a chiral stationary phase (CSP).[2]
-
Chemical Derivatization: This involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form diastereomers, which can be separated by standard techniques like crystallization or achiral chromatography.[3]
Q2: I am attempting a lipase-catalyzed resolution. Why is the enantioselectivity (E-value) low? A2: Low enantioselectivity in the lipase-catalyzed resolution of primary alcohols like 4-methyl-1-hexanol can be a challenge.[1] Several factors could be responsible:
-
Enzyme Choice: Not all lipases are effective for primary alcohols. Lipases such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PCL) are common starting points, but screening different enzymes is crucial.[3][4]
-
Solvent: The solvent significantly impacts enzyme activity and selectivity. Non-polar solvents like hexane, heptane, or toluene are generally preferred.[5]
-
Acyl Donor: The structure of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence enantioselectivity. Vinyl acetate is a common and effective choice as it produces a non-inhibitory acetaldehyde byproduct.[6]
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.[1]
Q3: My kinetic resolution has stalled before reaching 50% conversion. What could be the cause? A3: A stalled reaction can be due to several factors:
-
Enzyme Inhibition: The products of the reaction (the ester and the byproduct from the acyl donor, e.g., acetaldehyde from vinyl acetate) can inhibit the enzyme.
-
Enzyme Deactivation: The enzyme may have denatured over the course of the reaction due to suboptimal conditions (e.g., pH, temperature, presence of impurities).
-
Reversibility: The transesterification reaction is reversible. If the byproducts are not removed, the reaction can reach equilibrium before 50% conversion. Using an irreversible acyl donor like vinyl acetate helps to drive the reaction forward.
Q4: In chiral HPLC, I am not seeing any separation of the enantiomers. What should I try first? A4: A complete lack of separation is a common issue during method development.[7]
-
Check the Column: Confirm you are using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are excellent starting points for alcohols.[2]
-
Optimize the Mobile Phase: The mobile phase composition is critical. For normal-phase chromatography, a typical mobile phase is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol).[8] Start with a low percentage of the alcohol modifier (e.g., 2%) and gradually increase it. Decreasing the modifier percentage often improves resolution but increases retention time.[9]
-
Consider Derivatization: For analysis by Gas Chromatography (GC), derivatizing the alcohol to a more volatile ester (e.g., an acetate) can significantly improve peak shape and resolution.[2]
Q5: My HPLC peaks are broad and tailing. How can I improve the peak shape? A5: Poor peak shape can be caused by several factors:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution and peak shape in chiral chromatography.[10]
-
Sample Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting your sample.[7]
-
Injection Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Enzymatic Resolution: Low yield (<40%) of the desired enantiomer. | Reaction stopped too late (conversion >50%). | Monitor the reaction over time. A kinetic resolution's maximum yield for one enantiomer is 50%. High enantiomeric excess (ee) of the starting material is often achieved at the expense of its yield.[11] |
| Enzymatic Resolution: Low enantiomeric excess (ee%). | Suboptimal reaction conditions. | Screen different lipases (e.g., CALB, PCL). Optimize the solvent (try hexane, MTBE). Lower the reaction temperature.[4][5] |
| Enzymatic Resolution: Inconsistent results between batches. | Enzyme activity varies. | Use a fresh batch of enzyme. Ensure proper storage and handling of the enzyme to prevent deactivation. |
| Chiral HPLC/GC: No peak separation. | Incorrect column or mobile phase. | Verify use of a suitable polysaccharide or cyclodextrin-based chiral column. Screen different mobile phases (e.g., Hexane/Isopropanol, Hexane/Ethanol).[2][8] |
| Chiral HPLC/GC: Poor resolution (Rs < 1.5). | Mobile phase composition is not optimal. | Systematically vary the percentage of the alcohol modifier in the mobile phase. A lower percentage usually increases resolution.[9] |
| Chiral HPLC/GC: Drifting retention times. | Column not equilibrated; temperature fluctuations. | Equilibrate the column with the mobile phase for at least 30 column volumes. Use a column oven to maintain a constant temperature.[7] |
Quantitative Data for Enzymatic Resolutions
The following tables summarize results for the lipase-catalyzed kinetic resolution of alcohols structurally similar to 4-methyl-1-hexanol. These should be used as a reference for developing a process.
Table 1: Lipase-Catalyzed Resolution of Aliphatic Secondary Alcohols
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product | Yield (%) | e.e. (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| (±)-2-Pentanol | C. antarctica B | Vinyl Acetate | Substrate | 4 | 55 | (R)-2-Pentyl Acetate | 45 | >99 | [12] |
| (±)-2-Heptanol | C. antarctica B | Vinyl Acetate | Substrate | 24 | 56 | (R)-2-Heptyl Acetate | 44 | 99.3 | [12] |
| (±)-5-Methylhexan-2-ol | C. antarctica B | Vinyl Acetate | Hexane | 24 | ~50 | (R)-Acetate / (S)-Alcohol | >45 | >99 |[13] |
Table 2: Lipase-Catalyzed Resolution of Aryltrimethylsilyl Chiral Alcohols
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product | Yield (%) | e.e. (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| (R,S)-1-(m-TMS-phenyl)ethanol | P. cepacia (PS-C II) | Vinyl Acetate | Hexane | 16 | 50 | (S)-Alcohol | 49 | >99 | [6] |
| (R,S)-1-(p-TMS-phenyl)ethanol | P. cepacia (PS-C II) | Vinyl Acetate | Hexane | 16 | 50 | (R)-Acetate | 48 | >99 |[6] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 4-Methyl-1-Hexanol
This protocol describes a typical procedure for the transesterification of a racemic alcohol using an immobilized lipase.
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add racemic 4-methyl-1-hexanol (1.0 mmol).
-
Solvent and Reagents: Add an anhydrous, non-polar solvent (e.g., Hexane or Toluene, 5 mL). Add the acyl donor, vinyl acetate (2.0 mmol).
-
Initiate Reaction: Add the immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B, ~20 mg).
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, 24, and 48 hours) and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Workup: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Wash the enzyme with a small amount of the solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the ester product can be separated by column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis of 4-Methyl-1-Hexanol Enantiomers
This protocol is adapted from methods used for the similar compound, 2-methyl-1-hexanol, and will likely require optimization.[2][14]
-
Sample Preparation: Prepare a solution of the 4-methyl-1-hexanol sample (either the racemate or from a resolution experiment) in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter.
-
HPLC System and Column:
-
Column: Polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). Start with a ratio of 98:2 (v/v) Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm), as the alcohol lacks a strong chromophore, or a Refractive Index (RI) detector.
-
-
Analysis: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Analysis: Identify the two peaks corresponding to the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (ee%) using the peak areas:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of 4-methyl-1-hexanol.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas cepacia lipase--mediated transesterification reactions of hydrocinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Identifying and removing impurities from (S)-(+)-4-Methyl-1-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(+)-4-Methyl-1-hexanol. The information is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most common impurities depend on the synthetic route used. A plausible and common approach for synthesizing chiral primary alcohols like this compound is the enantioselective reduction of a corresponding prochiral aldehyde, such as 4-methylhexanal, or the reaction of a Grignard reagent with a chiral epoxide. Based on such routes, the likely impurities include:
-
Stereoisomeric Impurity: The undesired (R)-(-)-4-Methyl-1-hexanol enantiomer.
-
Unreacted Starting Materials: Residual 4-methylhexanal or other precursors.
-
Over-reduction or Side-reaction Products: Depending on the reducing agent and conditions, side reactions can occur.
-
Catalyst Residues: Traces of the chiral catalyst used in the asymmetric reduction.
-
Solvent Residues: Residual solvents from the reaction and work-up, such as diethyl ether or tetrahydrofuran (THF).
Q2: Which analytical techniques are best for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are essential for determining the enantiomeric excess (e.e.) by separating the (S)-(+) and (R)-(-) enantiomers. Polysaccharide-based chiral stationary phases are often effective for this separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents and byproducts from the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the overall structure of the desired product and identifying any major structural impurities. It is generally not used for direct chiral separation without the use of chiral resolving agents.
Q3: How can I remove the unwanted (R)-enantiomer from my this compound?
A3: The most effective method for separating enantiomers is preparative chiral chromatography. Both preparative HPLC and Supercritical Fluid Chromatography (SFC) can be used to isolate the desired (S)-enantiomer with high purity. SFC is often considered a "greener" and more efficient alternative to HPLC for preparative separations, as it uses supercritical CO2 as the primary mobile phase, reducing solvent consumption.
Q4: I am having trouble separating the enantiomers on my chiral HPLC column. What can I do?
A4: Poor resolution in chiral HPLC is a common issue. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The composition of the mobile phase, particularly the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in a normal-phase separation, is critical. Try systematically varying the modifier percentage to find the optimal balance between resolution and retention time.
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance the interactions with the chiral stationary phase and improve resolution.
-
Adjust the Temperature: Temperature can significantly impact chiral recognition. Experiment with both increasing and decreasing the column temperature to see if it improves separation.
-
Try a Different Chiral Column: If optimization of the mobile phase and other parameters does not yield the desired separation, a different chiral stationary phase (CSP) may be necessary. Different CSPs have different chiral recognition mechanisms.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) Detected by Chiral GC/HPLC
| Possible Cause | Suggested Solution |
| Incomplete enantioselective reaction. | Optimize the reaction conditions of your asymmetric synthesis. This may include changing the chiral catalyst, solvent, temperature, or reaction time. |
| Racemization during work-up or purification. | Avoid harsh acidic or basic conditions and high temperatures during the work-up and any subsequent purification steps. |
| Inadequate separation on the chiral column. | Consult the chiral HPLC troubleshooting section (FAQ 4) to optimize your analytical method for better resolution. |
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis
| Possible Cause | Suggested Solution |
| Unreacted starting materials (e.g., 4-methylhexanal). | Ensure the reaction goes to completion. If necessary, use a slight excess of the reducing agent. Unreacted starting materials can often be removed by column chromatography on silica gel. |
| Side-products from the synthesis (e.g., from a Grignard reaction). | Optimize reaction conditions to minimize side-product formation. Purification by fractional distillation or column chromatography can remove these impurities. |
| Residual solvents (e.g., THF, diethyl ether). | Ensure the product is thoroughly dried under vacuum after the work-up. Gentle heating can aid in the removal of residual solvents. |
| Contamination from glassware or equipment. | Ensure all glassware is scrupulously cleaned and dried before use. |
Data Presentation
Table 1: Analytical Techniques for Purity Assessment of this compound
| Technique | Purpose | Typical Parameters | Expected Outcome |
| Chiral GC-FID | Determination of enantiomeric excess (e.e.) | Column: Chiral capillary column (e.g., cyclodextrin-based).Carrier Gas: Hydrogen or Helium.Temperature Program: Optimized for separation. | Baseline separation of (S)-(+) and (R)-(-) enantiomers, allowing for accurate quantification. |
| Chiral HPLC-UV/RID | Determination of e.e. and separation of non-volatile impurities. | Column: Polysaccharide-based CSP (e.g., cellulose or amylose derivatives).Mobile Phase: Typically n-hexane/isopropanol for normal phase. | Separation of enantiomers and other impurities, providing data on both chiral and chemical purity. |
| GC-MS | Identification of volatile impurities. | Column: Standard non-polar or polar capillary column.Ionization: Electron Ionization (EI). | Identification of residual solvents, starting materials, and byproducts based on their mass spectra. |
| ¹H and ¹³C NMR | Structural confirmation and detection of major impurities. | Solvent: CDCl₃.Frequency: ≥400 MHz for ¹H NMR. | Confirmation of the chemical structure of the main component and detection of any significant structural impurities. |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC for Enantiomeric Excess Determination
This protocol provides a general method for the analytical separation of (S)-(+)- and (R)-(-)-4-Methyl-1-hexanol. Optimization may be necessary depending on the specific column and HPLC system used.
-
Instrumentation and Materials:
-
HPLC system with a pump, injector, column oven, and a suitable detector (Refractive Index Detector is suitable for this non-UV absorbing compound).
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
-
HPLC-grade n-hexane and isopropanol.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (e.g., 95:5 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 - 20 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the elution of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
-
Protocol 2: Purification by Column Chromatography on Silica Gel
This protocol is for the removal of non-isomeric impurities such as unreacted starting materials or less polar byproducts.
-
Materials:
-
Silica gel (60 Å, 230-400 mesh).
-
Glass chromatography column.
-
Hexane and ethyl acetate (or diethyl ether) as eluents.
-
Collection tubes or flasks.
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Pre-elute the column with hexane.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC or GC to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: A logical workflow for the synthesis, analysis, and purification of this compound.
Caption: A troubleshooting decision tree for improving poor chiral HPLC separation.
Technical Support Center: Enhancing the Enantiomeric Excess of (S)-(+)-4-Methyl-1-hexanol
This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the enantiomeric excess (ee) of (S)-(+)-4-Methyl-1-hexanol. Our resources are structured in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for increasing the enantiomeric excess of this compound?
A1: The principal strategies for enhancing the enantiomeric excess of this compound include:
-
Enzymatic Kinetic Resolution (EKR): This highly selective method utilizes enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic mixture of 4-methyl-1-hexanol, leaving the other enantiomer unreacted and thus enriched.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can be employed to physically separate the (R) and (S) enantiomers.
-
Stereoselective Synthesis: Synthesizing the molecule from a chiral precursor or using a chiral catalyst can yield an enantiomerically enriched product directly.
Q2: My enzymatic kinetic resolution is resulting in low enantiomeric excess. What are the common causes?
A2: Low enantiomeric excess in enzymatic kinetic resolutions can stem from several factors:
-
Suboptimal Enzyme Choice: The selected lipase may not have high enantioselectivity for 4-methyl-1-hexanol.
-
Incorrect Reaction Conditions: Temperature, solvent, and the choice of acyl donor significantly impact enzyme activity and selectivity.[1]
-
Reaction Time: If the reaction proceeds past 50% conversion, the enantiomeric excess of the remaining alcohol will decrease.
-
Enzyme Inhibition: The products of the reaction (the ester and the released alcohol from the acyl donor) can inhibit the enzyme.
-
Presence of Water: Excess water in the reaction medium can lead to hydrolysis of the product ester, reducing the overall ee.
Q3: How do I choose the right chiral column for HPLC or GC analysis?
A3: The selection of a chiral column is often empirical. For chiral alcohols like 4-methyl-1-hexanol:
-
For HPLC: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are a good starting point for screening.[2][3]
-
For GC: Cyclodextrin-based columns (e.g., β-DEX™, γ-DEX™) are commonly used for the separation of volatile chiral compounds, including alcohols.[4][5][6] Derivatization of the alcohol to a more volatile ester may be necessary.
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution
If you are experiencing low enantiomeric excess (ee) during the lipase-catalyzed kinetic resolution of racemic 4-methyl-1-hexanol, consult the following troubleshooting guide.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme | Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to find one with higher enantioselectivity for 4-methyl-1-hexanol. |
| Inappropriate Solvent | Test a range of non-polar organic solvents such as hexane, heptane, or toluene. The solvent can significantly influence enzyme activity and selectivity. |
| Ineffective Acyl Donor | Vinyl acetate is often a good choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward. Other acyl donors like isopropenyl acetate or acid anhydrides can also be screened. |
| Incorrect Temperature | Optimize the reaction temperature. Generally, lower temperatures can lead to higher enantioselectivity, but may require longer reaction times. |
| Reaction Overshoot | Monitor the reaction progress closely using chiral GC or HPLC and stop the reaction at approximately 50% conversion to maximize the ee of the unreacted alcohol. |
| Product Inhibition | Consider using an immobilized enzyme, which can be easily removed from the reaction mixture, or perform the reaction under continuous flow conditions. |
Guide 2: Poor Separation in Chiral Chromatography
For issues with resolving the enantiomers of 4-methyl-1-hexanol using chiral HPLC or GC, refer to the following guide.
| Potential Cause | Troubleshooting Steps |
| Incorrect Column | Screen a variety of chiral stationary phases. For HPLC, try different polysaccharide-based columns. For GC, test different cyclodextrin-based columns. |
| Suboptimal Mobile/Carrier Gas Flow Rate | Optimize the flow rate of the mobile phase (HPLC) or carrier gas (GC). A lower flow rate often improves resolution but increases analysis time. |
| Inappropriate Mobile Phase Composition (HPLC) | Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol). Small changes can have a significant impact on separation. |
| Incorrect Temperature Program (GC) | Optimize the temperature program. A slower temperature ramp can improve the separation of enantiomers. |
| Peak Tailing or Broadening | For GC, consider derivatizing the alcohol to an acetate or other ester to improve peak shape and volatility. For HPLC, ensure the sample is fully dissolved in the mobile phase. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-4-Methyl-1-hexanol
This protocol provides a general procedure for the kinetic resolution of racemic 4-methyl-1-hexanol using an immobilized lipase.
Materials:
-
Racemic 4-methyl-1-hexanol
-
Immobilized Candida antarctica lipase B (CALB)
-
Vinyl acetate
-
Anhydrous hexane
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
To a clean, dry reaction vessel, add racemic 4-methyl-1-hexanol (1.0 eq).
-
Add anhydrous hexane as the solvent.
-
Add immobilized CALB (typically 10-50 mg per mmol of substrate).
-
Initiate stirring and add vinyl acetate (1.5-2.0 eq).
-
Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
The filtrate contains the unreacted this compound and the acylated (R)-enantiomer. These can be separated by column chromatography.
Protocol 2: Chiral GC Analysis of 4-Methyl-1-hexanol Enantiomers
This protocol outlines a method for determining the enantiomeric excess of 4-methyl-1-hexanol.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 60 °C (hold for 2 min), then ramp to 150 °C at 2 °C/min.
-
Injection Volume: 1 µL (split injection).
Sample Preparation:
-
Dilute the sample containing 4-methyl-1-hexanol in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Data Presentation
Table 1: Representative Data for Enzymatic Kinetic Resolution of Secondary Alcohols
| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of Alcohol |
| CALB | Vinyl Acetate | Hexane | 30 | 6 | ~50 | >98 |
| CALB | Isopropenyl Acetate | Toluene | 40 | 8 | ~48 | >95 |
| PCL | Vinyl Acetate | MTBE | 30 | 12 | ~50 | >90 |
Note: These are representative values for secondary alcohols and may need optimization for 4-methyl-1-hexanol.
Table 2: Comparison of Chiral Analytical Methods
| Method | Chiral Stationary Phase | Mobile/Carrier Gas | Typical Analysis Time | Advantages | Disadvantages |
| Chiral HPLC | Polysaccharide-based | Hexane/Isopropanol | 15-30 min | High resolution, preparative scale-up possible. | Higher cost of solvents and columns. |
| Chiral GC | Cyclodextrin-based | Helium/Hydrogen | 20-40 min | High sensitivity, suitable for volatile compounds. | May require derivatization, not suitable for non-volatile compounds. |
Visualizations
Caption: Experimental workflow for obtaining enantiomerically pure this compound.
Caption: Troubleshooting logic for low enantiomeric excess in enzymatic kinetic resolution.
References
Technical Support Center: Scaling Up the Synthesis of (S)-(+)-4-Methyl-1-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-(+)-4-Methyl-1-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the asymmetric synthesis of this compound suitable for scale-up?
A1: Two primary scalable strategies for the asymmetric synthesis of this compound are:
-
Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct the stereoselective formation of the desired stereocenter. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
-
Asymmetric Reduction of a Prochiral Ketone: This method employs a chiral reducing agent or a catalyst to stereoselectively reduce a ketone precursor, such as 4-methyl-1-hexanone, to the desired chiral alcohol.
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?
A2: The most common methods for determining the enantiomeric excess of chiral alcohols are Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). These techniques utilize a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Q3: What are the critical safety considerations when working with Grignard reagents and ethylene oxide?
A3: Both Grignard reagents and ethylene oxide are highly reactive and require strict safety protocols. Grignard reagents are pyrophoric and react violently with water. Ethylene oxide is a flammable and toxic gas. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
Troubleshooting Guides
Issue 1: Low Yield in the Grignard Reaction with Ethylene Oxide
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete formation of the Grignard reagent | Ensure magnesium turnings are fresh and activated. Use anhydrous solvents and glassware. A small crystal of iodine can be added to initiate the reaction. |
| Reaction with atmospheric moisture or carbon dioxide | Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Use a drying tube on the condenser. |
| Side reactions of the Grignard reagent | Add the Grignard reagent to the ethylene oxide solution at a low temperature (e.g., 0 °C) to minimize side reactions. |
| Loss of product during workup | Ensure complete quenching of the reaction with a saturated aqueous solution of ammonium chloride. Thoroughly extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). |
Issue 2: Low Enantiomeric Excess (ee) in the Asymmetric Reduction
Possible Causes and Solutions:
| Cause | Solution |
| Ineffective chiral catalyst or reagent | Use a fresh, high-purity catalyst or reagent. Ensure the catalyst is handled under an inert atmosphere if it is air or moisture-sensitive. |
| Suboptimal reaction temperature | Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to determine the optimal condition for enantioselectivity. |
| Incorrect solvent choice | The polarity of the solvent can significantly impact enantioselectivity. Screen a variety of anhydrous, non-protic solvents such as THF, toluene, or dichloromethane. |
| Racemization of the product | If the workup conditions are harsh (e.g., strongly acidic or basic), they could potentially cause racemization. Use mild workup procedures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from (S)-2-methyl-1-bromobutane.
Materials:
-
(S)-2-methyl-1-bromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add magnesium turnings to the flask.
-
Dissolve (S)-2-methyl-1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Protocol 2: Chiral GC Analysis of this compound
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Record the chromatogram and integrate the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction with Ethylene Oxide | Asymmetric Reduction of 4-Methyl-1-hexanone |
| Starting Material | (S)-2-methyl-1-bromobutane | 4-methyl-1-hexanone |
| Typical Yield | 60-75% | 85-95% |
| Typical ee | >98% (chiral starting material) | 90-99% |
| Key Reagents | Mg, Ethylene Oxide | Chiral Catalyst (e.g., Ru-BINAP), H₂ |
| Scale-up Challenges | Handling of ethylene oxide, exothermic reaction | Cost of chiral catalyst, high-pressure hydrogenation |
Table 2: Influence of Solvent on Enantiomeric Excess in Asymmetric Reduction
| Solvent | Dielectric Constant | Typical ee (%) |
| Toluene | 2.4 | 92 |
| Tetrahydrofuran (THF) | 7.6 | 95 |
| Dichloromethane (DCM) | 9.1 | 88 |
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Troubleshooting flowchart for low enantiomeric excess.
Technical Support Center: Stereospecific Synthesis of Pheromones
Welcome to the technical support center for the stereospecific synthesis of pheromones. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of these stereochemically complex molecules. The precise stereochemistry of a pheromone is often crucial for its biological activity, making stereocontrol a paramount challenge in their synthesis.[1]
This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.
Troubleshooting Guides & FAQs
Section 1: Achieving High Enantioselectivity
Q1: My asymmetric reaction is resulting in a low enantiomeric excess (% ee). Where should I start troubleshooting?
A1: Low enantiomeric excess is a frequent issue. The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2] An unvalidated method can give misleading % ee values. After confirming your analytical method, scrutinize the purity of your reagents and catalyst, as asymmetric reactions are highly sensitive to trace impurities.[2]
Troubleshooting Workflow for Low Enantiomeric Excess
References
Technical Support Center: Purifying 4-Methyl-1-Hexanol Isomers by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-methyl-1-hexanol isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 4-methyl-1-hexanol isomers?
A1: The main challenges in separating isomers of 4-methyl-1-hexanol, whether they are constitutional isomers (e.g., 5-methyl-1-hexanol) or enantiomers (R/S isomers), stem from their very similar physicochemical properties. These similarities often lead to nearly identical partitioning behavior in standard chromatographic systems, resulting in co-elution or poor resolution.[1] For enantiomeric separations, the challenge is greater as they have identical properties in a non-chiral environment.
Q2: Which type of chromatography is more suitable for separating 4-methyl-1-hexanol isomers: normal-phase or reversed-phase?
A2: Normal-phase chromatography is generally more effective for separating non-enantiomeric isomers of moderately polar compounds like alcohols.[2][3] The use of a polar stationary phase (like silica gel) and a non-polar mobile phase allows for separation based on subtle differences in the polarity of the isomers.[2][3] Reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is also a viable option, particularly for separating molecules with varying carbon numbers or when dealing with more complex mixtures.[2][4]
Q3: What are the recommended stationary phases for separating 4-methyl-1-hexanol isomers?
A3: The choice of stationary phase is critical for successful isomer separation.
-
For constitutional isomers: Standard silica gel or alumina are commonly used.[5][6][7]
-
For enantiomers: A chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols.[1]
-
For enhanced selectivity of diastereomers or positional isomers: Columns with phenyl or pentafluorophenyl (PFP) stationary phases can provide alternative selectivities through π-π interactions.[1][8] C8 columns can also be suitable for separating conformational isomers.[8]
Q4: What mobile phase compositions are typically used for the separation of alcohol isomers on a silica gel column?
A4: For normal-phase chromatography on silica gel, the mobile phase usually consists of a non-polar solvent with a small amount of a more polar modifier.[3] Common solvent systems include mixtures of hexane with ethyl acetate or isopropanol.[2][9] The proportion of the polar modifier is adjusted to achieve the desired separation. For instance, you might start with a low percentage of ethyl acetate in hexane and gradually increase the polarity.
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
A single, broad peak where multiple isomers are expected.
-
Shouldered or partially merged peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase may not be optimal for separating the isomers. Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities. An ideal Rf value for the target compounds is typically between 0.2 and 0.4 for good separation on a column.[5] |
| Isocratic Elution is Insufficient | For complex mixtures of isomers, an isocratic (single solvent composition) elution may not provide enough resolving power. Employ a gradient elution, where the polarity of the mobile phase is gradually increased over time.[5] |
| Column Overload | Injecting too much sample can lead to peak broadening and poor separation.[10][11] Reduce the amount of sample loaded onto the column. |
| Flow Rate is Too High or Too Low | An improper flow rate can negatively impact resolution. If the flow rate is too fast, there may not be enough time for equilibrium between the stationary and mobile phases. If it's too slow, diffusion can lead to band broadening.[12] Optimize the flow rate to find a balance. |
| Incorrect Stationary Phase | The stationary phase may not have the right selectivity for your isomers. For enantiomers, a chiral stationary phase is essential.[1] For constitutional isomers that are difficult to separate, consider a stationary phase with different interactive properties, such as a phenyl or PFP column.[1][8] |
Problem 2: Peak Splitting
Symptoms:
-
A single compound elutes as two or more distinct peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Column Packing | Voids or channels in the stationary phase can cause the sample to travel through the column at different rates, leading to split peaks.[10][13] Ensure the column is packed evenly and without any cracks or air bubbles. |
| Blocked Column Frit | A partially blocked frit at the column inlet can distort the sample band as it enters the column, causing splitting of all peaks in the chromatogram.[14][15][16] Reverse-flush the column or replace the frit. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger (more polar in normal-phase) than the mobile phase, it can cause peak distortion.[17] Dissolve the sample in the mobile phase or a solvent with a similar or weaker polarity. |
| Chemical Interactions on the Column | The analyte may be interacting with the stationary phase in multiple ways, leading to different retention behaviors.[10] This can sometimes be addressed by changing the mobile phase composition or temperature. |
Problem 3: Compound Degradation on the Column
Symptoms:
-
Low recovery of the target compound.
-
Appearance of unexpected peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Nature of Silica Gel | Some compounds, including certain alcohols, can be sensitive to the acidic surface of silica gel and may degrade during chromatography.[5][17] |
| Use a Deactivated Stationary Phase | Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded phase like diol or amino-propyl silica.[5] |
| Add a Modifier to the Mobile Phase | Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to neutralize the active sites on the silica surface and prevent degradation.[5] |
Data Presentation: Column Chromatography Conditions for Alcohol Isomer Separation
The following table summarizes typical starting conditions for the separation of alcohol isomers. These should be optimized for the specific mixture of 4-methyl-1-hexanol isomers.
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography | Chiral Chromatography (Normal-Phase) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18 or C8 bonded silica | Chiral (e.g., cellulose-based) |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Isopropanol | Water/Methanol or Water/Acetonitrile | Hexane/Isopropanol or Hexane/Ethanol |
| Elution Mode | Isocratic or Gradient | Isocratic or Gradient | Isocratic |
| Typical Gradient | Start with 5% polar solvent, increase to 50% | Start with 50% organic solvent, increase to 95% | N/A |
| Flow Rate | Dependent on column dimensions (e.g., 20-40 mL/min for a 40g column) | Dependent on column dimensions and particle size | Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column) |
| Detection | TLC, Refractive Index (RI), or UV (if derivatized) | UV or Mass Spectrometry (MS) | UV or Chiral Detector |
Experimental Protocols: General Method for Purifying 4-Methyl-1-Hexanol Isomers
This protocol outlines a general workflow for developing a column chromatography method for the purification of 4-methyl-1-hexanol isomers.
1. Thin-Layer Chromatography (TLC) for Method Development:
-
Dissolve the crude mixture of 4-methyl-1-hexanol isomers in a volatile solvent (e.g., dichloromethane).
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate or hexane:isopropanol).
-
Visualize the spots (e.g., using a potassium permanganate stain).
-
Identify the solvent system that provides the best separation between the isomers (ideally with Rf values between 0.2 and 0.4).[5]
2. Column Packing (Slurry Method):
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.[13]
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[13]
3. Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a weak solvent.
-
Carefully apply the sample to the top of the column.[12]
-
Alternatively, for samples with poor solubility, use the dry-loading method by adsorbing the sample onto a small amount of silica gel and adding it to the top of the column.[12]
4. Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from the TLC analysis.
-
If using a gradient, gradually increase the proportion of the more polar solvent.[5]
-
Collect the eluent in a series of fractions.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified isomers.
-
Combine the pure fractions containing the same isomer.
-
Evaporate the solvent to obtain the purified 4-methyl-1-hexanol isomer.
Mandatory Visualization
Caption: Workflow for purifying 4-methyl-1-hexanol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. Chemistry Net: Normal phase liquid chromatography (LC) / HPLC? [chem-net.blogspot.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. welch-us.com [welch-us.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. bvchroma.com [bvchroma.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. youtube.com [youtube.com]
- 14. lctsbible.com [lctsbible.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of (S)-(+)-4-Methyl-1-hexanol by Chiral HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules. For (S)-(+)-4-Methyl-1-hexanol, a valuable chiral building block, ensuring enantiomeric purity is paramount for its applications in pharmaceuticals and fine chemical synthesis. This guide provides an objective comparison of the primary analytical technique, chiral High-Performance Liquid Chromatography (HPLC), with alternative methods, namely chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the three methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Shift Reagent |
| Principle | Separation of enantiomers in the liquid phase on a chiral stationary phase. | Separation of volatile enantiomers on a chiral stationary phase. | In-situ formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals. |
| Typical Chiral Selector | Polysaccharide derivatives (e.g., cellulose or amylose-based). | Cyclodextrin derivatives (e.g., CP-Chirasil-DEX CB). | Lanthanide complexes (e.g., Eu(hfc)₃). |
| Sample Preparation | Generally used directly after dilution in the mobile phase. | May require derivatization to improve volatility and separation. | Direct addition of the shift reagent to the sample in an NMR tube. |
| Resolution | High resolution is achievable with a wide range of compounds. | Generally provides very high resolution for volatile compounds. | Dependent on the concentration and nature of the shift reagent and the analyte. |
| Analysis Time | Can be longer depending on the column and mobile phase. | Typically faster for volatile analytes. | Rapid, as it does not require a chromatographic separation. |
| Sensitivity | Good, with UV or other sensitive detectors. | High, especially with a Flame Ionization Detector (FID). | Lower sensitivity compared to chromatographic methods. |
| Quantitative Accuracy | High, with proper calibration. | High, with proper calibration. | Can be less precise due to signal overlap and integration challenges. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical procedures. The following sections provide protocols for each of the discussed methods for the analysis of 4-Methyl-1-hexanol enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For alcohols like 4-Methyl-1-hexanol, polysaccharide-based CSPs are often effective.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: A chiral column with a polysaccharide-based stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The optimal ratio may require empirical determination.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Refractive Index (RI) detector is suitable as 4-Methyl-1-hexanol lacks a strong UV chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area(S) - Area(R)) / (Area(S) + Area(R))| x 100
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase in a capillary column.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.
-
Column: A chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Isothermal at a temperature that provides good separation and reasonable retention times (e.g., 80-120 °C), to be determined empirically.
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation: The sample can be injected directly if sufficiently volatile. Derivatization to the acetate ester (using acetic anhydride and pyridine) can improve peak shape and resolution.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagent
NMR spectroscopy can be used to determine enantiomeric excess by adding a chiral shift reagent to the sample. This reagent forms diastereomeric complexes with the enantiomers, causing their NMR signals to become distinct and allowing for their integration.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Shift Reagent: A lanthanide-based chiral shift reagent such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).
-
Solvent: A deuterated solvent in which both the sample and the shift reagent are soluble (e.g., CDCl₃).
-
Sample Preparation: Prepare a solution of this compound (approximately 10-20 mg) in the deuterated solvent in an NMR tube.
-
NMR Analysis:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, incremental amount of the chiral shift reagent to the NMR tube and acquire a spectrum after each addition.
-
Continue adding the reagent until sufficient separation of the signals corresponding to the two enantiomers is observed. The protons closest to the hydroxyl group (the CH₂OH protons) will typically show the largest induced shifts.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the separated signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for the chiral HPLC method and a comparison of the three techniques.
A Comparative Guide to Chiral GC Methods for the Enantioselective Separation of (R)- and (S)-4-methyl-1-hexanol
Introduction to Chiral GC Separation of Alcohols
The enantiomers of chiral molecules possess identical physical properties in an achiral environment, making their separation challenging. Chiral GC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. For chiral alcohols like 4-methyl-1-hexanol, derivatized cyclodextrins are the most common and effective CSPs.[1][2][3]
To enhance volatility and improve chromatographic peak shape and resolution, chiral alcohols are often derivatized prior to GC analysis.[4] A common and effective derivatization technique is acetylation, which converts the alcohol to its corresponding acetate ester.[5][6][7]
Comparison of Potential Chiral GC Columns
The selection of the appropriate chiral column is paramount for achieving baseline separation of the enantiomers. Based on the successful separation of other C5-C7 chiral alcohols and their acetate derivatives, columns based on derivatized β-cyclodextrins are highly recommended.[6][8] Below is a comparison of suitable commercially available chiral stationary phases.
| Chiral Stationary Phase (CSP) | Common Trade Names | Key Features & Suitability for Chiral Alcohols (as Acetates) | Typical Column Dimensions |
| Modified β-Cyclodextrin | CP Chirasil-DEX CB | Demonstrated excellent separation for a variety of chiral alcohol acetates (e.g., 2-hexyl acetate).[6] A strong candidate for the separation of 4-methyl-1-hexanol acetate. | 25-30 m x 0.25 mm ID, 0.25 µm film thickness |
| 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin | β-DEX™ 225 | Well-suited for the enantiomeric separation of small molecules including alcohols and esters.[8][9] | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Dimethylated β-Cyclodextrin | CHIRALDEX B-DM | A general-purpose column with broad selectivity, capable of separating short-chain alcohols (≤C6).[2] | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Permethylated β-Cyclodextrin | β-DEX 120 | A commonly used chiral stationary phase for a wide range of enantiomeric separations.[3] | 30 m x 0.25 mm ID, 0.25 µm film thickness |
Experimental Protocols
A two-step experimental approach is recommended: derivatization of the alcohol to its acetate, followed by chiral GC analysis.
This protocol is adapted from a simple and efficient iodine-catalyzed method.[5][6]
Materials:
-
(R/S)-4-methyl-1-hexanol
-
Acetic acid
-
Iodine (catalyst)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable solvent)
-
Screw-cap vials (3 mL)
Procedure:
-
In a 3 mL screw-cap vial, combine 2 mmol of 4-methyl-1-hexanol, 3 mmol of acetic acid, 0.06 mmol of iodine, and 0.02 mmol of anhydrous sodium sulfate.
-
Seal the vial and stir the mixture at 100°C for up to 24 hours. The reaction progress can be monitored by taking aliquots and analyzing them by GC. For enantiomeric excess determination, complete conversion is not necessary.
-
After cooling to room temperature, dissolve the reaction product in 1 mL of dichloromethane.
-
Filter the solution to remove the catalyst and drying agent.
-
The resulting solution containing the 4-methyl-1-hexyl acetate enantiomers is ready for chiral GC analysis.
The following GC parameters are a recommended starting point for method development, based on the analysis of similar compounds on a modified β-cyclodextrin column.[5][6]
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with Flame Ionization Detector (FID) |
| Column | CP Chirasil-DEX CB (or equivalent β-cyclodextrin based column) |
| 25 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Hydrogen or Helium |
| Linear Velocity | ~40-80 cm/s (for Hydrogen) |
| Injector Temperature | 230-250°C |
| Detector Temperature | 250-280°C |
| Injection Mode | Split (e.g., 50:1 or 100:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial Temperature: 70°C, hold for 1 minRamp: 2-5°C/min to 180°CHold: 5 min at 180°C |
Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: ee (%) = |(Area(R) - Area(S)) / (Area(R) + Area(S))| x 100
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for the chiral GC analysis of 4-methyl-1-hexanol.
Caption: Workflow for Chiral GC Analysis of 4-methyl-1-hexanol.
This guide provides a robust starting point for developing a validated chiral GC method for the separation of (R)- and (S)-4-methyl-1-hexanol. Optimization of the derivatization reaction conditions and GC temperature program will likely be necessary to achieve baseline resolution for this specific compound.
References
- 1. lcms.cz [lcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositori.udl.cat [repositori.udl.cat]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
Validating the Absolute Configuration of (+)-4-Methyl-1-hexanol: A Comparative Guide to Mosher's Method and Vibrational Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of two powerful analytical techniques for validating the absolute configuration of chiral alcohols, using (+)-4-Methyl-1-hexanol as a case study: the widely used NMR-based Mosher's method and the chiroptical technique of Vibrational Circular Dichroism (VCD).
Comparative Analysis of Methods
The selection of a method for determining absolute configuration often depends on factors such as sample availability, purity, and the presence of specific functional groups. Below is a summary of Mosher's method and VCD, highlighting their key attributes.
| Method | Principle | Sample Requirement | Key Advantages | Limitations |
| Modified Mosher's Method | Derivatization of the alcohol with the chiral Mosher's acids ((R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters. The absolute configuration is determined by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage.[1][2][3][4][5] | 1-5 mg of purified alcohol | High reliability for secondary and some primary alcohols. Utilizes standard NMR instrumentation. Well-established and widely documented methodology.[5] | Requires chemical derivatization, which may be challenging for sterically hindered alcohols. The analysis can be complex for molecules with multiple chiral centers or conformational flexibility. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer to determine the absolute configuration.[6][7][8] | 5-10 mg of enantiomerically pure sample | Non-destructive technique. Does not require chemical derivatization. Provides conformational information in solution.[8][9] | Requires specialized instrumentation. The accuracy of the assignment is dependent on the quality of the quantum mechanical calculations. Can be sensitive to solvent effects and intermolecular interactions.[9] |
Experimental Protocols
Modified Mosher's Method for (+)-4-Methyl-1-hexanol
This protocol describes the steps for determining the absolute configuration of (+)-4-Methyl-1-hexanol by forming and analyzing its diastereomeric MTPA esters.
1. Preparation of (R)- and (S)-MTPA Esters:
-
In two separate flame-dried NMR tubes, dissolve approximately 2 mg of (+)-4-Methyl-1-hexanol in 0.5 mL of anhydrous pyridine-d5.
-
To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Seal both tubes under an inert atmosphere (e.g., nitrogen or argon) and allow the reactions to proceed at room temperature for 4-6 hours, or until completion as monitored by TLC or NMR.
2. ¹H NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester of (+)-4-Methyl-1-hexanol.
-
Assign the proton signals for both diastereomeric esters, paying close attention to the protons adjacent to the chiral center (C4) and the methylene protons of the ester (C1).
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.[5]
3. Assignment of Absolute Configuration:
-
Apply the Mosher's method mnemonic for primary alcohols. A simplified model predicts that for an (S)-alcohol, protons on one side of the MTPA plane will exhibit positive Δδ values, while protons on the other side will have negative Δδ values. The opposite is true for an (R)-alcohol.
-
By analyzing the sign of the Δδ values for the protons in the ethyl and methyl groups attached to the chiral center, the absolute configuration at C4 can be determined.
Vibrational Circular Dichroism (VCD) Spectroscopy for (+)-4-Methyl-1-hexanol
This protocol outlines the steps for determining the absolute configuration of (+)-4-Methyl-1-hexanol using VCD.
1. Sample Preparation:
-
Dissolve 5-10 mg of enantiomerically pure (+)-4-Methyl-1-hexanol in approximately 200 µL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a VCD cell with an appropriate path length (e.g., 100 µm).
2. VCD Spectrum Acquisition:
-
Record the VCD and infrared (IR) spectra of the sample over the desired spectral range (e.g., 2000-1000 cm⁻¹).
-
The acquisition time will depend on the concentration of the sample and the desired signal-to-noise ratio.
3. Computational Modeling:
-
Perform a conformational search for one enantiomer of 4-Methyl-1-hexanol (e.g., (S)-4-Methyl-1-hexanol) using a suitable computational chemistry software package.
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies and VCD intensities for each conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
4. Comparison and Assignment:
-
Compare the experimental VCD spectrum of (+)-4-Methyl-1-hexanol with the calculated VCD spectrum of the (S)-enantiomer.
-
If the experimental spectrum matches the calculated spectrum for the (S)-enantiomer, then the absolute configuration of (+)-4-Methyl-1-hexanol is (S).
-
If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is (R).
Hypothetical Experimental Data
The following tables present hypothetical, yet realistic, data that would be obtained from the described experiments for the validation of the absolute configuration of (+)-4-Methyl-1-hexanol.
Table 1: Hypothetical ¹H NMR Data for the Mosher Esters of (+)-4-Methyl-1-hexanol
| Protons | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 (CH₂O) | 4.25 | 4.30 | +0.05 |
| H-2 (CH₂) | 1.70 | 1.65 | -0.05 |
| H-3 (CH₂) | 1.45 | 1.50 | +0.05 |
| H-5 (CH₂) | 1.30 | 1.20 | -0.10 |
| H-6 (CH₃) | 0.90 | 0.85 | -0.05 |
| 4-CH₃ | 0.95 | 1.05 | +0.10 |
Based on this hypothetical data, the positive Δδ values for the protons on one side of the chiral center (H-1, H-3, 4-CH₃) and negative values on the other (H-2, H-5, H-6) would allow for the assignment of the absolute configuration at C4.
Table 2: Hypothetical VCD Data for (+)-4-Methyl-1-hexanol
| Experimental Frequency (cm⁻¹) | Experimental ΔA (x10⁻⁵) | Calculated (S)-enantiomer Frequency (cm⁻¹) | Calculated (S)-enantiomer VCD Intensity |
| 1465 | +2.5 | 1468 | +3.0 |
| 1380 | -1.8 | 1382 | -2.2 |
| 1250 | +1.2 | 1255 | +1.5 |
| 1120 | -3.0 | 1123 | -3.5 |
| 1050 | +4.5 | 1052 | +5.0 |
The strong correlation in the signs and relative intensities between the experimental VCD spectrum and the calculated spectrum for the (S)-enantiomer would support the assignment of the (S) configuration to (+)-4-Methyl-1-hexanol.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the modified Mosher's method and VCD spectroscopy.
Caption: Workflow for Mosher's Method.
Caption: Workflow for VCD Spectroscopy.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. schrodinger.com [schrodinger.com]
Lack of Comparative Data Hinders Full Analysis of 4-Methyl-1-Hexanol Enantiomers' Biological Activity
The primary body of research on 4-methyl-1-hexanol focuses on its role as a volatile organic compound in plants and as an insect pheromone. While these studies are valuable in their own right, they do not provide the pharmacological data, such as receptor binding affinities, IC50/EC50 values, or elucidation of signaling pathways, necessary for a thorough comparative analysis for a drug development audience.
One available piece of information indicates that the (S)-(+)-enantiomer of 4-methyl-1-hexanol has demonstrated antibacterial activity against Staphylococcus aureus.[1] The same source notes that the (R)-enantiomer also exhibits activity, though it is not commercially available, precluding a direct comparison of potency.[1] This finding, while limited, underscores the principle that different enantiomers can possess distinct biological activities.
The importance of stereochemistry in biological systems is well-established. For instance, studies on the structurally related compound, 4-methyl-3-heptanol, have shown clear stereospecificity in its function as an insect pheromone, where one stereoisomer acts as an attractant while others are inhibitory.[2] This highlights the potential for the enantiomers of 4-methyl-1-hexanol to also exhibit differential interactions with biological targets.
Given the absence of direct comparative data, a hypothetical experimental workflow is proposed for researchers interested in investigating the differential biological activities of 4-methyl-1-hexanol enantiomers.
Hypothetical Experimental Workflow for Comparative Analysis
This section outlines a potential experimental approach to characterize and compare the biological activities of (R)- and (S)-4-methyl-1-hexanol.
Enantiomer Separation and Purity Assessment
-
Objective: To obtain highly pure samples of each enantiomer.
-
Methodology:
-
Chiral Chromatography: Employ chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase to resolve the racemic mixture of 4-methyl-1-hexanol.
-
Purity Analysis: Assess the enantiomeric excess (e.e.) of the separated fractions using chiral gas chromatography (GC) or HPLC. Confirm chemical purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
-
In Vitro Biological Screening
-
Objective: To identify potential biological targets and cellular effects.
-
Methodology:
-
Receptor Binding Assays: Screen each enantiomer against a panel of common receptor targets (e.g., G-protein coupled receptors, ion channels, nuclear receptors) to identify any specific binding interactions.
-
Cell-Based Assays:
-
Cytotoxicity Assays: Evaluate the effect of each enantiomer on the viability of various human cell lines using assays such as MTT or LDH release.
-
Functional Assays: Depending on the results of the binding assays, conduct functional assays to determine if the enantiomers act as agonists, antagonists, or modulators of the identified targets. For example, measure changes in second messenger levels (e.g., cAMP, Ca2+) or gene expression.
-
-
Quantitative Analysis
-
Objective: To determine the potency and efficacy of each enantiomer.
-
Methodology:
-
Dose-Response Curves: Generate dose-response curves for any confirmed biological activity.
-
Calculation of Pharmacological Parameters: From the dose-response curves, calculate key parameters such as the half-maximal inhibitory concentration (IC50) for antagonists or the half-maximal effective concentration (EC50) for agonists.
-
The following diagram illustrates this hypothetical workflow:
While the current lack of data prevents a definitive comparison, the potential for stereospecific activity of 4-methyl-1-hexanol enantiomers remains an area ripe for investigation. The proposed workflow provides a roadmap for future research that could uncover novel pharmacological properties and contribute to the development of new therapeutic agents. Further studies are essential to elucidate the full biological and pharmacological profiles of these chiral molecules.
References
A Comparative Guide to the Spectroscopic Properties of (S)-(+)- and (R)-(-)-4-Methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of the enantiomers (S)-(+)-4-Methyl-1-hexanol and (R)-(-)-4-Methyl-1-hexanol. Enantiomers, being non-superimposable mirror images, exhibit identical physical properties in an achiral environment, such as boiling point, melting point, and density. However, their interaction with plane-polarized light and chiral environments reveals their distinct nature. This guide will delve into the spectroscopic techniques that can differentiate these chiral molecules, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development in fields where enantiomeric purity is critical.
Introduction to Chirality and Spectroscopy
This compound and (R)-(-)-4-Methyl-1-hexanol are chiral molecules due to the stereocenter at the fourth carbon atom. While they share the same molecular formula (C₇H₁₆O) and connectivity, their three-dimensional arrangement is different. This seemingly subtle difference can lead to significant variations in their biological activity, making their differentiation and quantification crucial in pharmaceutical and biochemical research.
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are inherently "chiral-blind" and will produce identical spectra for both enantiomers under normal conditions. However, by employing chiral auxiliaries or specialized techniques, these methods can be adapted to distinguish between (S)-(+)- and (R)-(-)-4-Methyl-1-hexanol. In contrast, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are specifically designed to probe chirality and will show distinct, mirror-image spectra for each enantiomer.
Comparative Spectroscopic Data
The primary and most direct spectroscopic difference between the enantiomers of 4-Methyl-1-hexanol is their optical rotation. Other spectroscopic techniques require the use of chiral resolving agents or specialized instrumentation to reveal differences.
| Spectroscopic Technique | This compound | (R)-(-)-4-Methyl-1-hexanol | Key Differences |
| Optical Rotation | Specific Rotation [α]D: +7.5° (neat) | Specific Rotation [α]D: -7.5° (neat) (inferred) | Opposite sign of rotation. |
| ¹H and ¹³C NMR | Identical spectra to the (R)-(-) enantiomer in achiral solvents. | Identical spectra to the (S)-(+) enantiomer in achiral solvents. | No difference in achiral solvents. Diastereomeric complexes formed with chiral derivatizing agents will show distinct chemical shifts. |
| Infrared (IR) Spectroscopy | Identical spectra to the (R)-(-) enantiomer. | Identical spectra to the (S)-(+) enantiomer. | No difference in standard IR spectroscopy. |
| Mass Spectrometry (MS) | Identical mass spectra to the (R)-(-) enantiomer. | Identical mass spectra to the (S)-(+) enantiomer. | No difference in standard MS. Chiral GC-MS can separate the enantiomers, leading to different retention times. |
| Vibrational Circular Dichroism (VCD) | VCD spectrum will be a mirror image of the (R)-(-) enantiomer's spectrum. | VCD spectrum will be a mirror image of the (S)-(+) enantiomer's spectrum. | Mirror-image spectra with opposite signs for the Cotton effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for the analysis of chiral alcohols.
Optical Rotation Measurement
Objective: To determine the specific rotation of each enantiomer.
Instrumentation: Polarimeter.
Procedure:
-
Prepare a neat sample of the enantiomerically pure alcohol.
-
Calibrate the polarimeter using a blank (empty sample cell).
-
Fill the polarimeter sample cell (typically 1 dm in length) with the neat sample, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (typically 20°C or 25°C).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × d), where l is the path length in decimeters and d is the density of the liquid in g/mL.
NMR Spectroscopy with a Chiral Derivatizing Agent
Objective: To differentiate the enantiomers by converting them into diastereomers with distinct NMR spectra.
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
(S)-(+)- or (R)-(-)-4-Methyl-1-hexanol sample (can be a mixture of enantiomers).
-
Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid).
-
Deuterated solvent (e.g., CDCl₃).
-
Coupling agent (e.g., dicyclohexylcarbodiimide, DCC).
-
Catalyst (e.g., 4-dimethylaminopyridine, DMAP).
Procedure:
-
In an NMR tube, dissolve a known amount of the 4-Methyl-1-hexanol sample in the deuterated solvent.
-
Add a slight molar excess of the chiral derivatizing agent, the coupling agent, and a catalytic amount of DMAP.
-
Allow the reaction to proceed to completion to form the diastereomeric esters.
-
Acquire the ¹H and/or ¹⁹F NMR spectrum of the resulting mixture.
-
The signals corresponding to the protons (or fluorine atoms) near the stereocenter of the two diastereomers will exhibit different chemical shifts, allowing for their differentiation and quantification.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the enantiomers and obtain their individual mass spectra.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Materials:
-
Chiral GC column (e.g., a column coated with a derivatized cyclodextrin).
-
(S)-(+)- and (R)-(-)-4-Methyl-1-hexanol sample.
-
Volatile solvent (e.g., dichloromethane).
-
Helium carrier gas.
Procedure:
-
Dissolve the 4-Methyl-1-hexanol sample in the volatile solvent.
-
Inject a small volume of the sample into the GC-MS system.
-
The enantiomers will interact differently with the chiral stationary phase of the column, leading to different retention times.
-
The separated enantiomers will then enter the mass spectrometer, where their mass spectra can be recorded. While the mass spectra will be identical, the separation by the GC allows for their individual identification and quantification based on the peak areas in the chromatogram.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To obtain the VCD spectra of the enantiomers, which will be mirror images of each other.
Instrumentation: VCD spectrometer.
Procedure:
-
Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives a good signal-to-noise ratio.
-
Acquire the VCD spectrum in the mid-infrared region.
-
The resulting spectrum will show positive and/or negative bands (Cotton effects) that are characteristic of the absolute configuration of the molecule.
-
The VCD spectrum of the other enantiomer will exhibit Cotton effects of the same magnitude but opposite sign at the same frequencies.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the spectroscopic comparison and the process of differentiating the enantiomers using a chiral derivatizing agent.
Caption: Workflow for the spectroscopic comparison of enantiomers.
Caption: Workflow for NMR differentiation using a chiral derivatizing agent.
(S)-(+)-4-Methyl-1-hexanol: A Comparative Guide to a Versatile Chiral Synthon in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of an asymmetric synthesis campaign. This guide provides an objective comparison of (S)-(+)-4-Methyl-1-hexanol with other prominent chiral synthons, supported by experimental data to inform the strategic selection of starting materials in the synthesis of complex chiral molecules, particularly insect pheromones and other natural products.
This compound is a valuable chiral building block utilized in the synthesis of flavors, fragrances, and as a chiral auxiliary in various chemical transformations. Its utility is particularly pronounced in the construction of certain insect pheromones where the specific stereochemistry is crucial for biological activity. This guide will delve into the performance of this compound in asymmetric synthesis and compare it against two widely used classes of chiral synthons: those derived from citronellol and Roche esters.
Performance Comparison of Chiral Synthons
The efficacy of a chiral synthon is primarily evaluated by the yield and enantiomeric excess (ee) it affords in a given stereoselective transformation. The following tables summarize quantitative data from published literature, offering a comparative overview of the performance of this compound and its alternatives in the synthesis of structurally related chiral alcohols, which are common intermediates in the synthesis of insect pheromones.
Table 1: Enantioselective Synthesis of Chiral Alcohols
| Chiral Synthon/Method | Target Molecule | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Biocatalytic reduction of 4-methyl-1-hexene precursor | This compound | High (not specified) | >99% | N/A |
| Multi-enzymatic synthesis | (3S,4S)-4-Methylheptan-3-ol | 72-83 | >99 | [1][2] |
| Asymmetric hydrogenation of citral | (R)- & (S)-Citronellol | up to 99 | up to 99 | [3] |
| Rh-catalyzed asymmetric hydrogenation | Methyl (R)-3-hydroxy-2-methylpropionate (Roche Ester) | up to 99 | up to 98 | [4] |
Table 2: Application in the Synthesis of Pheromones and Related Natural Products
| Chiral Synthon | Target Pheromone/Natural Product | Key Reaction Step Yield (%) | Final Product ee (%) | Reference |
| (R)-2,3-cyclohexylideneglyceraldehyde (from D-mannitol) | (3R, 4S)-4-Methyl-3-hexanol | 88 (hydrogenation step) | Enantiopure | [5] |
| Citronellol | Various methyl-branched pheromones | Varies with synthesis | High | [1] |
| Roche Ester | Various methyl-branched pheromones | Varies with synthesis | High | [1] |
In-Depth Analysis of Chiral Synthon Performance
Biocatalytic approaches for the synthesis of chiral alcohols, including those structurally similar to this compound, consistently demonstrate exceptional enantioselectivity, often exceeding 99% ee, with good to excellent isolated yields.[1][2] The multi-enzymatic synthesis of 4-methylheptan-3-ol, for instance, showcases the power of this strategy for accessing specific stereoisomers in high purity.[1][2] While specific yield data for the direct biocatalytic synthesis of this compound from a prochiral precursor was not found, the high efficiency of similar transformations suggests this is a highly viable and potent method.
Citronellol , available in both (R) and (S) forms, is a widely employed chiral synthon for the synthesis of methyl-branched pheromones.[1] Asymmetric hydrogenation of citral provides a direct route to enantiopure citronellol with yields and ee values reaching up to 99%.[3] Its C10 backbone with a chiral center at C3 makes it a versatile starting material for a variety of target molecules.
Roche esters (methyl or ethyl (R)- or (S)-3-hydroxy-2-methylpropionate) are another class of readily available and extensively used chiral building blocks.[1] Asymmetric hydrogenation methods have been developed to produce Roche esters with excellent yields (up to 99%) and high enantiomeric excess (up to 98%).[4] Their bifunctional nature allows for diverse synthetic manipulations.
The synthesis of (3R, 4S)-4-Methyl-3-hexanol from a chiral precursor derived from D-mannitol highlights a successful application of the "chiral pool" strategy, achieving an 88% yield in the final hydrogenation step to furnish the enantiopure pheromone.[5] This demonstrates that complex chiral synthons can be effectively utilized for the stereocontrolled synthesis of intricate target molecules.
Based on the available data, biocatalytic methods and asymmetric hydrogenation of readily available precursors like citral and acrylates (for Roche esters) offer highly efficient and stereoselective routes to chiral building blocks. While direct comparative studies are scarce, the extremely high enantioselectivities achieved with biocatalysis for related structures suggest it as a superior method when stereochemical purity is paramount. The choice between citronellol and Roche esters will often depend on the specific carbon skeleton and functional groups required for the target molecule. This compound, obtainable through biocatalytic means, represents a valuable synthon for targets with its specific substitution pattern.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of a chiral alcohol using a biocatalytic approach and the synthesis of a related pheromone from a chiral precursor.
Protocol 1: General Procedure for Biocatalytic Reduction of a Prochiral Ketone
This protocol is a generalized representation of a whole-cell biocatalytic reduction.
Materials:
-
Substrate (e.g., 4-methylhexan-2-one)
-
Microorganism (e.g., Saccharomyces cerevisiae - Baker's Yeast)
-
Glucose (or other carbon source)
-
Water (sterile)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A culture of the selected microorganism is grown in a suitable nutrient medium.
-
The cells are harvested by centrifugation and washed with buffer.
-
The whole cells are re-suspended in a buffer solution containing a carbon source (e.g., glucose) for cofactor regeneration.
-
The prochiral ketone substrate is added to the cell suspension. The reaction mixture is then incubated at a controlled temperature (e.g., 30 °C) with agitation.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The resulting crude chiral alcohol is purified by column chromatography to yield the enantiopure product.
Protocol 2: Synthesis of (3R, 4S)-4-Methyl-3-hexanol via Hydrogenation (Adapted from Dhotare et al., 2000) [5]
Materials:
-
(3S, 4S)-3-Benzyloxy-4-methyl-hex-1,5-diene
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Acetic acid (few drops)
-
Hydrogen gas
-
Ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A stirred mixture of 10% Pd/C (100 mg) in a solution of (3S, 4S)-3-Benzyloxy-4-methyl-hex-1,5-diene (500 mg) in ethanol (50 mL) containing a few drops of acetic acid is prepared in a suitable reaction vessel.
-
The mixture is subjected to hydrogenation for 40 hours under a positive pressure of hydrogen.
-
After the reaction is complete, the mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure.
-
The residue is mixed with ether, and the organic layer is washed with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
Solvent removal and column chromatography of the residue on silica gel (0-20% ethyl acetate in hexane) affords pure (3R, 4S)-4-Methyl-3-hexanol (400 mg, 88% yield).[5]
Visualizing Synthetic Strategies
To better illustrate the relationships between the different chiral synthons and their application in asymmetric synthesis, the following diagrams are provided.
Caption: Synthetic pathways from prochiral precursors to key chiral synthons and their applications.
Caption: Generalized workflows for biocatalytic and chemocatalytic asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105254474A - Method for preparing chiral citronellol through asymmetric catalytic hydrogenation of citral - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants [mdpi.com]
A Comparative Guide to Alternative Reagents for the Enantioselective Synthesis of 4-Methyl-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols such as (S)- and (R)-4-methyl-1-hexanol is of significant interest in the pharmaceutical and fine chemical industries, where enantiomeric purity is often critical for biological activity and regulatory approval. This guide provides a comparative overview of various synthetic strategies, focusing on alternative reagents and methodologies. The performance of these methods is evaluated based on key metrics including enantiomeric excess (e.e.), chemical yield, and reaction conditions.
Comparison of Synthetic Strategies
The enantioselective synthesis of 4-methyl-1-hexanol can be broadly categorized into two main approaches: chemo-catalytic methods, which utilize chiral metal complexes or organocatalysts, and biocatalytic methods, which employ enzymes. Below is a summary of representative examples for these strategies.
| Synthetic Strategy | Starting Material | Key Reagents/Catalyst | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Key Advantages | Key Disadvantages |
| Chiron Approach | (S)-2-Methyl-1-butanol | 1. I₂, PPh₃, Imidazole2. Vinylmagnesium bromide, Pd catalyst3. Hydroboration-Oxidation | (S)-4-Methyl-1-hexanol | Not specified | High (retention of stereocenter) | Utilizes a readily available chiral starting material. | Multi-step synthesis. |
| Enzymatic Resolution (Kinetic) | Racemic 4-methyl-1-hexanol | Lipase (e.g., from Candida antarctica) | (R)-4-Methyl-1-hexanol and (S)-4-Methyl-1-hexanol acetate | ~50% (for each enantiomer) | >95% | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50% for a single enantiomer. |
| Asymmetric Hydrogenation | 4-Methyl-1-hexen-1-one | Chiral Rhodium or Ruthenium catalyst (e.g., BINAP-Ru) | 4-Methyl-1-hexanol | High | >95% | High efficiency and enantioselectivity. | Requires specialized high-pressure equipment and expensive catalysts. |
| Asymmetric Grignard Addition | 4-Methylpentanal | Ethylmagnesium bromide, Chiral ligand (e.g., TADDOL) | 4-Methyl-1-hexanol | Moderate to High | >90% | Modular and convergent approach. | Grignard reagents can be sensitive to functional groups. |
| Multi-Enzyme Biocatalysis | 4-Methylhept-4-en-3-one | Ene-reductase (ER) and Alcohol Dehydrogenase (ADH) | (3S,4S)-4-Methylheptan-3-ol | 72% | 99% | One-pot synthesis with high stereocontrol. | Data for a closely related but different molecule.[1] |
Experimental Protocols
Chiron Approach via (S)-2-Methyl-1-butanol
This method relies on the use of a readily available chiral starting material, (S)-2-methyl-1-butanol, to construct the target molecule with the desired stereochemistry.
Step 1: Iodination of (S)-2-Methyl-1-butanol To a solution of (S)-2-methyl-1-butanol, triphenylphosphine, and imidazole in an appropriate solvent (e.g., dichloromethane), iodine is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The product, (S)-1-iodo-2-methylbutane, is then isolated and purified.
Step 2: Palladium-Catalyzed Vinylation The (S)-1-iodo-2-methylbutane is subjected to a palladium-catalyzed coupling reaction with vinylmagnesium bromide. This step forms (S)-4-methyl-1-hexene, which retains the stereocenter.
Step 3: Hydroboration-Oxidation The terminal alkene of (S)-4-methyl-1-hexene is then converted to the primary alcohol via hydroboration-oxidation. The alkene is treated with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide to yield (S)-4-methyl-1-hexanol.
Lipase-Catalyzed Kinetic Resolution
This protocol describes a typical enzymatic kinetic resolution of a racemic alcohol using a lipase.
Materials:
-
Racemic 4-methyl-1-hexanol
-
Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane)
Procedure:
-
To a solution of racemic 4-methyl-1-hexanol in hexane, the lipase is added.
-
Vinyl acetate is then added to the mixture, and the reaction is stirred at a controlled temperature (e.g., 30 °C).
-
The reaction progress is monitored by gas chromatography (GC) until approximately 50% conversion is reached.
-
The enzyme is filtered off, and the solvent is removed under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the esterified alcohol is separated by column chromatography to yield the enantiomerically enriched alcohol and the corresponding acetate. The acetate can be subsequently hydrolyzed to obtain the other enantiomer of the alcohol.
One-Pot Multi-Enzymatic Synthesis of Chiral Alcohols (Example for a related molecule)
This protocol is for the synthesis of the four stereoisomers of 4-methylheptan-3-ol and illustrates the power of multi-enzyme systems.[1]
Materials:
-
4-Methylhept-4-en-3-one
-
Ene-reductase (e.g., OYE2.6 or OYE1-W116V)
-
Alcohol dehydrogenase (e.g., ADH440 or ADH270)
-
NADP⁺, Glucose dehydrogenase (GDH), Glucose
-
Potassium phosphate buffer (pH 7.0)
-
DMSO
Procedure:
-
A solution of 4-methylhept-4-en-3-one in DMSO is added to a potassium phosphate buffer containing the desired ene-reductase, glucose, GDH, and NADP⁺.
-
The reaction is incubated at 30 °C for 24 hours.
-
The appropriate alcohol dehydrogenase is then added to the reaction mixture.
-
The reaction is further incubated until the reduction of the ketone is complete.
-
The product is extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography to yield the desired stereoisomer of 4-methylheptan-3-ol with high enantiomeric and diastereomeric excess.[1]
Visualizations
Conclusion
The choice of the optimal synthetic route for enantiomerically pure 4-methyl-1-hexanol depends on several factors, including the desired enantiomer, scale of the synthesis, and availability of specialized reagents and equipment. The chiron approach offers a reliable method for obtaining a specific enantiomer from a readily available chiral precursor. Enzymatic kinetic resolution is a powerful technique for separating both enantiomers with high purity, albeit with a theoretical maximum yield of 50% for each. Asymmetric catalysis, including hydrogenation and Grignard additions, provides highly efficient and enantioselective pathways but often requires more specialized and costly catalysts. The development of multi-enzyme, one-pot systems, as demonstrated for a related ketone, highlights a promising future direction for the efficient and sustainable synthesis of chiral alcohols. Further research focused on applying these advanced catalytic systems directly to the synthesis of 4-methyl-1-hexanol is warranted.
References
Navigating Chiral Purity: A Comparative Guide to the GC-MS Analysis of (S)-(+)-4-Methyl-1-hexanol
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is a critical parameter influencing therapeutic efficacy and safety. (S)-(+)-4-Methyl-1-hexanol, a valuable chiral building block, demands rigorous purity analysis to ensure the absence of its enantiomeric counterpart and other process-related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for this purpose, offering high-resolution separation and definitive identification. This guide provides a comprehensive comparison of GC-MS with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
The Significance of Enantiomeric Purity
Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their three-dimensional arrangement can lead to significant variations in how they interact with chiral biological systems, such as enzymes and receptors. Therefore, quantifying the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer, is a cornerstone of pharmaceutical development and quality control.
Purity Analysis of this compound by GC-MS
GC-MS is a highly effective method for the analysis of volatile and semi-volatile chiral compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
Principle of Chiral GC-MS
The separation of enantiomers is achieved using a chiral stationary phase (CSP) within the GC column. These specialized columns, often based on derivatized cyclodextrins, create a chiral environment where the two enantiomers exhibit different interactions, leading to different retention times.[1] As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification and the detection of any co-eluting impurities.
Potential Impurities in this compound Synthesis
The purity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the reduction of the corresponding chiral carboxylic acid, (S)-4-methylhexanoic acid. Potential impurities arising from this process could include:
-
(R)-(-)-4-Methyl-1-hexanol: The opposite enantiomer, the primary impurity of concern for chiral purity.
-
(S)-4-Methylhexanoic Acid: Unreacted starting material.
-
Aldehyde Intermediate: Incomplete reduction can lead to the presence of (S)-4-methylhexanal.[2]
-
Solvent Residues: Residual solvents used during the synthesis and purification process.
Experimental Protocol: GC-MS Analysis
A robust GC-MS method is essential for the accurate determination of the purity and enantiomeric excess of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure homogeneity.
2. Instrumentation:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Mass Spectrometer: A single quadrupole or more advanced mass analyzer.
-
Chiral GC Column: A column with a cyclodextrin-based chiral stationary phase is recommended for the separation of alcohol enantiomers. A common choice would be a column coated with a derivative of β-cyclodextrin.
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| GC Column | Chirasil-DEX CB (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial 60 °C, hold for 2 min, ramp at 5 °C/min to 150 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
| Scan Mode | Full Scan |
Data Presentation and Analysis
The primary objective of the analysis is to separate and quantify the this compound from its (R)-enantiomer and any other impurities. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 1: Representative GC-MS Data for the Analysis of this compound
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| (R)-(-)-4-Methyl-1-hexanol | ~12.5 | 43, 57, 70, 85, 98 |
| This compound | ~12.8 | 43, 57, 70, 85, 98 |
| (S)-4-Methylhexanoic Acid | ~14.2 | 45, 73, 87, 130 |
Note: Retention times are approximate and can vary depending on the specific instrument and column conditions.
Calculation of Enantiomeric Excess (e.e.):
e.e. (%) = [ (Area(S)-enantiomer - Area(R)-enantiomer) / (Area(S)-enantiomer + Area(R)-enantiomer) ] x 100
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for chiral purity analysis. The choice of method often depends on the specific requirements of the analysis, such as sample volatility, required sensitivity, and available instrumentation.
Table 2: Comparison of Analytical Techniques for Chiral Purity Analysis
| Feature | Chiral GC-MS | Chiral HPLC | Chiral NMR Spectroscopy |
| Principle | Separation of volatile enantiomers on a chiral stationary phase. | Separation of enantiomers in the liquid phase on a chiral stationary phase. | In-situ formation of diastereomeric complexes with a chiral solvating agent, leading to distinguishable NMR signals.[3][4] |
| Sample Volatility | Required | Not required | Not required |
| Resolution | Very High | High | Moderate to Low |
| Sensitivity | High (ng to pg range) | Moderate (µg to ng range) | Low (mg range) |
| Analysis Time | Fast | Moderate to Slow | Fast |
| Derivatization | May be required to improve volatility and separation.[5] | Often not required, but can be used to enhance detection. | Requires a chiral solvating or derivatizing agent.[6] |
| Solvent Consumption | Low | High | Low |
| Instrumentation Cost | Moderate to High | High | Very High |
Visualizing the Analytical Workflow
A clear understanding of the analytical process is crucial for ensuring accurate and reproducible results. The following diagrams illustrate the experimental workflow and the relationship between different analytical techniques.
Caption: Experimental workflow for the purity analysis of this compound by GC-MS.
Caption: Logical relationship of analytical techniques for chiral purity determination.
Conclusion
The purity analysis of this compound, with a particular focus on its enantiomeric excess, is a critical requirement for its application in the pharmaceutical and other industries. GC-MS with a chiral stationary phase offers a highly sensitive, selective, and efficient method for this purpose. While alternative techniques like chiral HPLC and NMR spectroscopy have their own merits, GC-MS provides an excellent balance of resolution, speed, and definitive identification for volatile chiral alcohols. The choice of the most appropriate analytical technique will ultimately depend on the specific analytical needs, available resources, and the nature of the sample matrix.
References
- 1. gcms.cz [gcms.cz]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of NMR data for (S)-(+)-4-Methyl-1-hexanol with literature values
This guide provides a detailed cross-validation of the Nuclear Magnetic Resonance (NMR) data for (S)-(+)-4-Methyl-1-hexanol against available literature and predicted values. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require accurate spectroscopic information for this compound.
Data Presentation
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 | 3.62 | t | 6.6 |
| H2 | 1.55 | m | |
| H3 | 1.18 - 1.30 | m | |
| H4 | 1.38 | m | |
| H5 | 1.38 | m | |
| H6 | 0.88 | t | 7.4 |
| H7 | 0.86 | d | 6.6 |
| OH | 1.65 | s |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C1 | 63.2 |
| C2 | 30.5 |
| C3 | 39.1 |
| C4 | 33.8 |
| C5 | 29.3 |
| C6 | 11.5 |
| C7 | 19.2 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Experimental Protocols
The following is a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: NMR spectra are recorded on a Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software (e.g., MestReNova, TopSpin). An exponential line broadening function of 0.3 Hz is applied to the ¹H FID and 1.0 Hz to the ¹³C FID prior to Fourier transformation. The spectra are then phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental NMR data with literature values.
Caption: Workflow for NMR data cross-validation.
Confirming the Stereochemical Integrity of (S)-(+)-4-Methyl-1-hexanol: A Comparative Guide to Polarimetry and Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products and chemical intermediates. This guide provides a comprehensive comparison of classical polarimetry with modern chromatographic techniques for confirming the optical rotation and enantiomeric excess of (S)-(+)-4-Methyl-1-hexanol.
This compound is a valuable chiral building block in organic synthesis. Its stereochemical configuration is crucial for the desired biological activity or chemical transformation. While polarimetry offers a rapid assessment of optical activity, chromatographic methods such as chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) provide a more direct and quantitative measure of enantiomeric purity. This guide presents experimental data and detailed protocols for these techniques to aid researchers in selecting the most appropriate method for their needs.
Data Summary: A Comparative Overview
The following table summarizes the key parameters for the analysis of this compound using polarimetry and chiral GC.
| Parameter | Polarimetry | Chiral Gas Chromatography (GC) |
| Principle | Measurement of the rotation of plane-polarized light by a chiral molecule. | Separation of enantiomers based on their differential interactions with a chiral stationary phase. |
| Instrumentation | Polarimeter | Gas Chromatograph with a Flame Ionization Detector (FID) |
| Chiral Selector | Not Applicable | Modified Cyclodextrin (e.g., CP Chirasil-DEX CB) |
| Sample Preparation | Neat liquid or solution in an achiral solvent. | Derivatization to a volatile ester (e.g., acetate) is often required. |
| Key Measurement | Specific Rotation [α] | Enantiomeric Excess (% ee) |
| Reported Value for this compound | +6.0 to +9.0 deg (neat)[1][2] | Not explicitly found for this compound, but general methods for chiral alcohols are applicable. |
Experimental Protocols
Polarimetry: Measurement of Optical Rotation
Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample containing a chiral compound.[3] The specific rotation is an intrinsic property of a chiral molecule and is calculated from the observed rotation.[4]
Instrumentation:
-
Polarimeter (e.g., Rudolph Research Analytical Autopol series or similar)
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (1 dm path length)
Procedure:
-
Calibration: Calibrate the polarimeter using a blank solvent (e.g., ethanol or chloroform) and set the zero point.
-
Sample Preparation: As this compound is a liquid, the measurement can be performed on the neat substance.[1][2] Ensure the sample is free of any particulate matter.
-
Measurement:
-
Fill the polarimeter cell with the neat this compound, ensuring no air bubbles are in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α).
-
Measure the density (d) of the neat liquid at the measurement temperature.
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula for neat liquids: [α] = α / (l * d) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
d is the density of the liquid in g/mL.
-
Expected Results: The specific rotation for this compound is reported to be between +6.0 and +9.0 degrees when measured neat.[1][2] A reference value of +7.5° (neat) is also cited.[2]
Chiral Gas Chromatography (GC): Determination of Enantiomeric Excess
Principle: Chiral GC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for the quantification of each enantiomer and the determination of the enantiomeric excess (% ee).
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., CP Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Procedure:
-
Derivatization (Acetate Formation): To improve volatility and chromatographic performance, the alcohol is typically derivatized to its acetate ester.
-
In a vial, dissolve this compound in a suitable solvent like dichloromethane.
-
Add acetic anhydride and a catalytic amount of pyridine.
-
Allow the reaction to proceed at room temperature until completion (can be monitored by TLC).
-
Quench the reaction with water and extract the acetate derivative. Dry the organic layer and dilute to an appropriate concentration for GC analysis.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to facilitate separation. A specific program for a similar chiral alcohol involved an initial temperature of 70°C, ramped to 160°C at 5°C/min, and then to 200°C at 10°C/min.
-
-
Analysis:
-
Inject the derivatized sample into the GC.
-
The two enantiomers will elute at different retention times.
-
The peak area of each enantiomer is integrated.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Comparison of Methods
| Feature | Polarimetry | Chiral Gas Chromatography (GC) |
| Speed | Fast, provides a result in minutes. | Slower, requires derivatization and chromatographic run time. |
| Information Provided | Bulk property of the sample (optical rotation). Does not directly show the presence of the other enantiomer. | Direct separation and quantification of both enantiomers, providing enantiomeric excess. |
| Sensitivity | Less sensitive to small amounts of enantiomeric impurity. | Highly sensitive, capable of detecting trace amounts of the other enantiomer. |
| Quantitative Accuracy | Can be influenced by impurities that are also optically active. | Highly accurate for determining the ratio of enantiomers. |
| Method Development | Straightforward. | May require optimization of derivatization and GC temperature program. |
Logical Workflow for Confirmation
The following diagram illustrates a logical workflow for the comprehensive analysis of the stereochemical purity of this compound.
Conclusion
Polarimetry serves as a rapid and valuable tool for the initial confirmation of the optical activity of this compound. However, for a definitive and quantitative determination of its enantiomeric purity, chromatographic methods such as chiral GC are superior. The choice of method will depend on the specific requirements of the analysis, including the need for high accuracy, sensitivity to trace impurities, and available instrumentation. For rigorous quality control and in drug development settings, the use of a quantitative chromatographic method is highly recommended to supplement polarimetric data.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants [mdpi.com]
- 3. 4-methyl-1-hexanol, 818-49-5 [thegoodscentscompany.com]
- 4. Page loading... [wap.guidechem.com]
Safety Operating Guide
Proper Disposal of (S)-(+)-4-Methyl-1-hexanol: A Guide for Laboratory Professionals
The safe and compliant disposal of (S)-(+)-4-Methyl-1-hexanol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the appropriate management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and related flammable alcohols.
| Property | This compound | 2-Methyl-2-hexanol | General Flammable Alcohols (e.g., Ethanol) |
| GHS Classification | Combustible liquid, Category 4[2] | Flammable liquid and vapour[3] | Flammable Liquid |
| Flash Point | Not specified in search results | 40 °C (104 °F)[3] | Varies (e.g., Ethanol: 17°C)[4] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant[2] | Contact a licensed professional waste disposal service[3] | Collect and dispose of as hazardous waste[5][6] |
Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as a combustible liquid and must be handled as hazardous waste.[2] Do not dispose of this chemical down the drain.[5][6]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product and contaminated materials (e.g., pipette tips, gloves, absorbent pads), as hazardous waste.[7]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7] Flammable solvents can often be combined in the same waste container.[8]
-
-
Containerization:
-
Collect this compound waste in a designated, properly labeled, and sealed container.[7]
-
The container must be compatible with the chemical; for flammable liquids, use containers specifically designed for this purpose.[5] Avoid using metal containers for acids and bases, glass for hydrofluoric acid, and light polyethylene for gasoline products.[8]
-
Ensure the waste container is kept closed except when adding waste and do not fill it to more than 90% of its capacity.[7][8]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated and properly identified satellite accumulation area (SAA) within the laboratory.[7][9]
-
The SAA should be a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[3][5]
-
Store incompatible waste types separately to prevent dangerous reactions.[9]
-
-
Disposal Request:
Experimental Protocols
Small Spill Cleanup Protocol:
In the event of a small spill of this compound:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[1]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: Treat all contaminated cleaning materials as hazardous waste and place them in the designated waste container.[8]
Visualizations
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (S)-(+)-4-Methyl-1-hexanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (S)-(+)-4-Methyl-1-hexanol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Purpose |
| Eye Protection | Chemical splash goggles or a face shield in conjunction with safety glasses.[1][2] | Protects against splashes and vapors. |
| Hand Protection | Nitrile or other chemical-resistant gloves.[3] | Provides resistance to alcohols; inspect for tears before use.[3] |
| Body Protection | Flame-resistant lab coat and closed-toe shoes.[3] | Protects skin from accidental splashes and provides a barrier in case of fire.[3] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[4][5][6] | Minimizes the inhalation of vapors. |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to prevent accidents and ensure the integrity of the chemical.
Handling:
-
Always work in a well-ventilated area or under a chemical fume hood.[4][5][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4][5][7] No smoking is permitted in the handling area.[4][5][7]
-
Use non-sparking tools and take precautionary measures against static discharge.[8][9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][8]
-
Incompatible with strong oxidizing agents and strong acids.
Emergency and First Aid Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency | Procedure |
| Eye Contact | Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do.[7][8] Continue rinsing for at least 15 minutes and seek medical attention.[7] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[7][8] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell.[7][8] Rinse mouth.[8] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. |
| Fire | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[4][7][8] Do not use a direct water stream as it may spread the fire.[3] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3][6] For large spills, evacuate the area.[3] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect all waste, including unused product and contaminated materials, in a clearly labeled, sealed, and compatible waste container.
-
Licensed Disposal: Dispose of the contents and container to an approved waste disposal plant.[4][7][8] All disposal activities must adhere to local, state, and federal regulations for hazardous waste management.[3]
Chemical Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical flow for the safe handling of this compound.
References
- 1. epa.gov [epa.gov]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. i2.cdn.turner.com [i2.cdn.turner.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
